JJ1
Description
Properties
CAS No. |
1225170-16-0 |
|---|---|
Molecular Formula |
C18H19N5 |
Molecular Weight |
305.39 |
IUPAC Name |
4-N-Cyclopentyl-2-N-pyridin-4-ylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H19N5/c1-2-6-13(5-1)20-17-15-7-3-4-8-16(15)22-18(23-17)21-14-9-11-19-12-10-14/h3-4,7-13H,1-2,5-6H2,(H2,19,20,21,22,23) |
InChI Key |
OSPJPUOPPMACFZ-UHFFFAOYSA-N |
SMILES |
C1(NC2=CC=NC=C2)=NC(NC3CCCC3)=C4C=CC=CC4=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JJ-1; JJ1; JJ 1; ZINC-41152207; ZINC41152207; ZINC 41152207 |
Origin of Product |
United States |
Foundational & Exploratory
The Jjj1 Protein: A Key Co-Chaperone in Yeast 60S Ribosome Biogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the intricate cellular machinery of Saccharomyces cerevisiae, the Jjj1 protein emerges as a specialized cytosolic J-protein, or Hsp40 co-chaperone, with a critical role in the maturation of the large ribosomal subunit (60S). This technical guide synthesizes current research to provide a comprehensive overview of Jthis compound's function, its molecular interactions, and its importance in maintaining cellular homeostasis. Jthis compound, in partnership with the Hsp70 chaperone Ssa, facilitates the late, cytosolic stages of 60S ribosomal subunit biogenesis. A primary function of this chaperone system is to drive the release and recycling of crucial ribosome assembly factors, such as Arx1 and Alb1, from pre-60S particles, ensuring their availability for subsequent rounds of ribosome synthesis. The deletion of the Jthis compound gene results in distinct phenotypes, including cold sensitivity and defects in 60S subunit levels, underscoring its non-redundant role in this essential cellular process. This document details the molecular mechanisms of Jthis compound action, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.
Core Function and Mechanism of Action
Jthis compound is a cytosolic J-protein that functions as an obligate co-chaperone for the Ssa class of Hsp70 molecular chaperones.[1] J-proteins, also known as Hsp40s, are crucial for Hsp70 function as they stimulate the ATPase activity of their Hsp70 partner through their conserved J-domain.[1] This stimulation promotes the stable association of Hsp70 with its substrate proteins.[1]
The primary role of the Jthis compound-Ssa chaperone machinery is in the late-stage, cytosolic maturation of the 60S ribosomal subunit.[1][2] This function is distinct from that of another ribosome-associated J-protein, Zuo1, which is involved in folding nascent polypeptide chains as they emerge from the ribosome.[1]
A key aspect of Jthis compound's function is its involvement in the recycling of ribosome biogenesis factors.[3] Specifically, Jthis compound is required for the efficient release of the shuttling factors Arx1 and Alb1 from cytoplasmic pre-60S particles.[3][4][5] This release is an ATP-dependent process driven by the Jthis compound-Ssa chaperone system and is a prerequisite for the subsequent recycling of these factors back to the nucleus for further rounds of ribosome assembly.[6] Jthis compound functionally and physically interacts with another late-acting ribosome biogenesis factor, Rei1, and both are required for the dissociation of Arx1 from the pre-60S subunit.[3][5] While their functions overlap, Jthis compound appears to be preferentially involved in the release of Arx1 and Alb1, while Rei1 may be more involved in their subsequent recycling.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Jthis compound, providing a comparative overview of protein abundance and the phenotypic consequences of its deletion.
| Parameter | Wild-Type (WT) | Δjthis compound Mutant | Reference |
| 60S/40S Ribosomal Subunit Ratio (at 23°C) | ~2.03 ± 0.08 | ~1.44 ± 0.09 | [7] |
| Growth Phenotype at Low Temperature (e.g., 23°C) | Normal Growth | Cold Sensitive | [3][4][7] |
| Polysome Profile | Normal | Accumulation of "half-mers" | [3][4] |
| Protein | Relative Abundance (molecules/cell) | Key Characteristics | Reference |
| Jthis compound | ~40-fold less abundant than Zuo1 | Cytosolic, involved in 60S biogenesis | [1][2] |
| Zuo1 | ~1:1 stoichiometry with ribosomes | Ribosome-associated, involved in nascent chain folding | [1] |
Molecular Interactions and Signaling Pathways
The function of Jthis compound is defined by its interactions with its Hsp70 partner, other ribosome biogenesis factors, and the pre-60S ribosomal subunit itself.
The Jthis compound-Ssa Chaperone Cycle in Arx1 Release
The release of the assembly factor Arx1 from the pre-60S particle is a critical step in ribosome maturation and is mediated by Jthis compound. Jthis compound, along with Rei1, binds to the late-stage pre-60S particle in the cytoplasm.[6] Jthis compound then recruits its Hsp70 partner, Ssa, to the particle.[1] Through the stimulation of Ssa's ATPase activity by its J-domain, the chaperone machinery is thought to induce a conformational change in Arx1, leading to its dissociation from the 60S subunit.[6]
Caption: The Jthis compound-Ssa chaperone cycle driving the release of Arx1 from the pre-60S particle.
Functional Overlap with the Zuo1-Ssb Pathway
While Jthis compound's primary function is in ribosome biogenesis, its overexpression can compensate for the loss of Zuo1, a J-protein that works with the Hsp70 Ssb to chaperone nascent polypeptide chains.[1][2] This suggests a partial overlap in function, likely occurring when high concentrations of Jthis compound recruit the abundant Ssa chaperone to the ribosome, where it can partially substitute for the Zuo1-Ssb system.[1][5]
Caption: Functional overlap of Jthis compound with the Zuo1-Ssb nascent chain chaperone machinery.
Experimental Protocols
The characterization of Jthis compound function has relied on a combination of genetic, biochemical, and cell biological techniques. Below are outlines of key experimental methodologies.
Polysome Profile Analysis by Sucrose Gradient Centrifugation
This technique is used to assess the status of ribosomal subunits and their assembly into polysomes, revealing defects in ribosome biogenesis.
-
Cell Culture and Lysis: Yeast strains (e.g., wild-type and Δjthis compound) are grown to mid-log phase, often at a specific temperature (e.g., 23°C to observe cold sensitivity).[7] Cycloheximide is added to arrest translation and preserve polysome structures. Cells are harvested, washed, and lysed in a magnesium-containing buffer to maintain ribosome integrity.[7]
-
Sucrose Gradient Preparation: Continuous or step gradients of sucrose (e.g., 15-30%) are prepared in ultracentrifuge tubes.[7]
-
Centrifugation: A defined amount of cell lysate (normalized by OD260) is layered onto the sucrose gradient and centrifuged at high speed for several hours.
-
Fractionation and Analysis: The gradient is fractionated from top to bottom while continuously monitoring absorbance at 254 nm. The resulting profile shows peaks corresponding to free 40S and 60S subunits, 80S monosomes, and polysomes. The presence of "half-mers" (a 40S subunit on an mRNA with no associated 60S subunit) is indicative of a 60S biogenesis defect.[3][7] The ratio of the 60S to 40S peak areas is calculated to quantify the subunit imbalance.[7]
Two-Hybrid Assay for Protein-Protein Interactions
This genetic method is used to identify and confirm physical interactions between proteins, such as Jthis compound and Rei1.[3]
-
Vector Construction: The coding sequences for the "bait" protein (e.g., Jthis compound) and "prey" protein (e.g., Rei1) are cloned into separate vectors. The bait is fused to a DNA-binding domain (DBD) of a transcription factor (e.g., Gal4), and the prey is fused to its activation domain (AD).
-
Yeast Transformation: A suitable yeast reporter strain is co-transformed with both the bait and prey plasmids.
-
Selection and Reporter Gene Assay: Transformed cells are plated on selective media lacking specific nutrients to ensure the presence of both plasmids. They are then plated on a second selective medium that also lacks a nutrient whose synthesis is dependent on a reporter gene (e.g., HIS3). Growth on this medium indicates an interaction. A colorimetric assay (e.g., for β-galactosidase activity from a lacZ reporter) can also be used for confirmation and quantification.
In Vitro ATPase Activity Assay
This biochemical assay is used to determine if a J-protein can stimulate the ATPase activity of its Hsp70 partner.[1]
-
Protein Purification: Recombinant Jthis compound (or its J-domain) and Hsp70 proteins (Ssa and Ssb) are expressed and purified.[1]
-
Reaction Setup: The Hsp70 protein is incubated in a reaction buffer containing ATP (often radiolabeled [γ-32P]ATP) at a specific temperature.
-
Stimulation: The J-protein is added to the reaction mixture. Aliquots are taken at various time points.
-
Analysis: The reaction is stopped, and the amount of ATP hydrolyzed to ADP and inorganic phosphate (Pi) is measured. This is typically done by thin-layer chromatography to separate ATP from Pi, followed by autoradiography and quantification.[1] An increase in the rate of ATP hydrolysis in the presence of the J-protein indicates functional stimulation.[1][2]
Caption: Workflow for key experiments used to characterize Jthis compound protein function.
Conclusion
The Jthis compound protein is a highly specialized, yet crucial, component of the ribosome biogenesis pathway in Saccharomyces cerevisiae. Its role as a co-chaperone for Ssa Hsp70 highlights the integration of cellular chaperone networks with fundamental processes like ribosome synthesis. By facilitating the timely release and recycling of assembly factors, Jthis compound ensures the efficiency and fidelity of large ribosomal subunit maturation. The distinct phenotypes associated with its loss, combined with its specific molecular interactions, make Jthis compound and its associated pathways compelling subjects for further study, particularly in understanding the quality control mechanisms that govern ribosome production and overall cellular protein homeostasis.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hsp40 chaperone Jthis compound is required for the nucleo-cytoplasmic recycling of preribosomal factors in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hsp40 chaperone Jthis compound is required for the nucleo-cytoplasmic recycling of preribosomal factors in Saccharomyces cerevisiae - Research - Institut Pasteur [research.pasteur.fr]
- 5. Jthis compound Jjj1p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The Hsp70 chaperone machinery: J-proteins as drivers of functional specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
discovery and initial characterization of Jjj1
Jjj1: A Key Player in Ribosomal Biogenesis
A Technical Whitepaper on its Discovery and Initial Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of the J-protein Jthis compound. Jthis compound, a cytosolic chaperone found in Saccharomyces cerevisiae, plays a critical role in the late stages of 60S ribosomal subunit biogenesis. This whitepaper details the key experiments that elucidated its function, its interaction with the Hsp70 chaperone Ssa, and its involvement in the recycling of preribosomal factors. Quantitative data from initial studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of Jthis compound's cellular context and the methodologies used to study it.
Introduction
The biogenesis of ribosomes is a fundamental and highly conserved cellular process essential for protein synthesis. This intricate process involves the coordinated action of numerous protein and RNA molecules. Among the key players are molecular chaperones that ensure the correct folding and assembly of ribosomal components. J-proteins, also known as Hsp40s, are a crucial class of co-chaperones that stimulate the ATPase activity of Hsp70 chaperones, thereby regulating their function in a wide array of cellular processes.
This whitepaper focuses on Jthis compound, a specialized cytosolic J-protein in Saccharomyces cerevisiae. Initially identified as an uncharacterized J-protein with sequence similarity to the ribosome-associated J-protein Zuo1, subsequent research revealed its distinct and critical role in the maturation of the 60S ribosomal subunit[1][2][3]. Unlike Zuo1, which is involved in co-translational protein folding at the ribosome exit tunnel, Jthis compound functions in a late cytosolic step of 60S ribosome biogenesis[1][2][3].
The initial characterization of Jthis compound has provided significant insights into the quality control mechanisms of ribosome assembly. This document aims to consolidate the foundational knowledge on Jthis compound, presenting the experimental evidence that defined its function and interactions, thereby providing a valuable resource for researchers in cell biology, protein synthesis, and drug development.
Discovery and Initial Characterization
Jthis compound was first investigated due to its homology with Zuo1, a known ribosome-associated J-protein. However, initial studies quickly established that Jthis compound has a function distinct from Zuo1[2][4]. The key findings from its initial characterization are summarized below.
Phenotypic Analysis of jthis compoundΔ Mutants
Deletion of the Jthis compound gene in Saccharomyces cerevisiae results in distinct phenotypes that are indicative of defects in ribosome biogenesis. These phenotypes are notably similar to those observed in cells lacking Rei1, another factor involved in 60S ribosome maturation[1][3].
-
Cold Sensitivity: jthis compoundΔ cells exhibit a cold-sensitive growth defect, a phenotype often associated with impaired ribosome assembly[4].
-
Reduced 60S Subunit Levels: Analysis of ribosome profiles from jthis compoundΔ cells reveals a decrease in the amount of free 60S ribosomal subunits compared to wild-type cells[1].
-
Presence of Half-mers: Polysome profile analysis of jthis compoundΔ mutants shows the accumulation of "half-mer" polysomes, which are indicative of a deficit in functional 60S subunits[1].
Functional J-domain is Essential
The function of J-proteins is dependent on their conserved J-domain, which contains a highly conserved histidine-proline-aspartic acid (HPD) motif. Site-directed mutagenesis of this motif in Jthis compound (Jjj1HPD→AAA) demonstrated that a functional J-domain is essential for its activity. The mutant protein was unable to rescue the growth defects of the jthis compoundΔ strain, confirming that Jthis compound's role as a co-chaperone is central to its function in ribosome biogenesis[1][4].
Interaction with the Hsp70 Chaperone Ssa
J-proteins function in concert with an Hsp70 partner. Through in vitro ATPase assays, it was determined that Jthis compound specifically stimulates the ATPase activity of the general cytosolic Hsp70, Ssa, but not Ssb, which is the Hsp70 partner for Zuo1[1][3]. This finding established the Jthis compound-Ssa chaperone system as a key player in 60S subunit maturation.
Quantitative Data Summary
The initial characterization of Jthis compound yielded several key quantitative measurements that are crucial for understanding its function and cellular context.
| Parameter | Value | Reference |
| Relative Abundance | Jthis compound is ~40-fold less abundant than Zuo1. | [2][3] |
| Overexpression Level | Under the GPD promoter, Jthis compound was overexpressed ~60-fold. | [1] |
| Ssa1 ATPase Stimulation | 5-fold stimulation at a 0.1:1 molar ratio (Jthis compound:Ssa1). | [1] |
| Ssa1 ATPase Stimulation | 17-fold stimulation at a 0.5:1 molar ratio (Jthis compound:Ssa1). | [1] |
Signaling and Functional Pathways
The current understanding of Jthis compound's function places it in a late cytosolic pathway of 60S ribosomal subunit biogenesis, where it facilitates the recycling of preribosomal factors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of Jthis compound.
Jthis compound Protein Purification
This protocol describes the purification of His-tagged Jthis compound from E. coli.
-
Vector Construction: The coding region of Jthis compound is PCR amplified and cloned into a pET series expression vector containing a C-terminal His-tag.
-
Protein Expression: The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) pLysS). Cultures are grown at 30°C to an OD600 of 0.6, and protein expression is induced with 1 mM IPTG for 4 hours.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Cell lysates are prepared by French press.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is applied to a Ni-NTA affinity column. The column is washed, and the His-tagged Jthis compound is eluted with an imidazole gradient.
-
Buffer Exchange: The purified protein is dialyzed into a suitable storage buffer.
Hsp70 ATPase Assay
This assay measures the ability of Jthis compound to stimulate the ATPase activity of Ssa.
-
Hsp70-ATP Complex Formation: Purified Hsp70 (Ssa) is incubated with [α-32P]ATP to form a stable Hsp70-ATP complex.
-
Stimulation Reaction: The Hsp70-[α-32P]ATP complex is incubated with varying concentrations of purified Jthis compound.
-
Thin-Layer Chromatography (TLC): Aliquots of the reaction are taken at different time points and spotted on a TLC plate to separate hydrolyzed [32P]Pi from unhydrolyzed [α-32P]ATP.
-
Quantification: The amount of hydrolyzed phosphate is quantified using a phosphorimager. The rate of ATP hydrolysis is calculated and plotted to determine the fold stimulation over the basal ATPase rate of Ssa alone.
Polysome Profile Analysis
This technique is used to assess the status of ribosomal subunits and polysomes in yeast cells.
-
Yeast Culture and Harvest: Yeast strains (wild-type and jthis compoundΔ) are grown to mid-log phase and treated with cycloheximide to arrest translation. Cells are then harvested and washed.
-
Cell Lysis: Cells are lysed in a buffer containing cycloheximide using glass beads.
-
Sucrose Gradient Ultracentrifugation: The cell lysate is layered onto a 5-50% sucrose gradient and centrifuged at high speed for several hours.
-
Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to detect RNA-containing components (ribosomal subunits, monosomes, and polysomes). The resulting profile reveals the relative amounts of 40S, 60S, 80S, and polysomes.
Conclusion
The have significantly advanced our understanding of the intricate process of ribosome biogenesis. The evidence strongly supports a model where Jthis compound, in partnership with the Hsp70 chaperone Ssa, functions in a late cytosolic step to facilitate the maturation of the 60S ribosomal subunit, likely by aiding in the recycling of preribosomal factors. The distinct phenotypes of the jthis compoundΔ mutant, combined with the biochemical data on its interaction with Ssa, firmly establish Jthis compound as a specialized component of the cellular machinery dedicated to ribosome assembly.
The foundational work summarized in this whitepaper provides a solid basis for future research into the precise molecular mechanisms of Jthis compound action and its potential role in cellular homeostasis and disease. Further investigation into the regulation of Jthis compound and its network of interactions will undoubtedly uncover deeper insights into the quality control pathways that govern the production of functional ribosomes.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Gene Ontology and Molecular Function of Jjj1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jjj1 is a cytosolic J-domain protein (co-chaperone) in Saccharomyces cerevisiae that plays a critical role in the biogenesis of the 60S ribosomal subunit. Its primary molecular function is to stimulate the ATPase activity of the Hsp70 chaperone, Ssa1. This activity is essential for the late cytoplasmic maturation steps of the large ribosomal subunit, specifically in facilitating the recycling of the ribosome biogenesis factor Arx1. This guide provides a comprehensive overview of the gene ontology, molecular function, and relevant experimental methodologies associated with Jthis compound, tailored for researchers and professionals in drug development.
Gene Ontology of Jthis compound
Gene Ontology (GO) terms provide a standardized description of gene products' functions. The annotations for Jthis compound are summarized below.
| GO Term Category | GO Term | Evidence Code |
| Molecular Function | ATPase activator activity | IDA |
| Zinc ion binding | RCA | |
| Biological Process | Ribosomal large subunit biogenesis | IMP |
| Ribosomal large subunit export from nucleus | IMP | |
| rRNA processing | IMP | |
| Endocytosis | IMP | |
| Regulation of cell size | HMP | |
| Cellular Component | Cytosol | IDA, HDA |
| Nucleolus | IMP | |
| Cytoplasm | IDA, HDA | |
| Mitochondrion | HDA |
Evidence Codes: IDA - Inferred from Direct Assay; RCA - Inferred from Reviewed Computational Analysis; IMP - Inferred from Mutant Phenotype; HMP - Inferred from High-Throughput Mutant Phenotype; HDA - High-Throughput Direct Assay.
Molecular Function and Signaling Pathway
Jthis compound functions as a co-chaperone for the Hsp70 protein Ssa1. Like other J-domain proteins, Jthis compound stimulates the inherently weak ATPase activity of its Hsp70 partner, which is crucial for the chaperone's function in protein folding and complex remodeling.
The primary role of the Jthis compound-Ssa1 chaperone system is in the final maturation stages of the 60S ribosomal subunit in the cytoplasm. Specifically, Jthis compound is essential for the release and subsequent nuclear recycling of the ribosome biogenesis factor Arx1 from the pre-60S particle. This process also involves another cytosolic protein, Rei1. Jthis compound directly interacts with Rei1, and this interaction is critical for the efficient release of Arx1. The failure to recycle Arx1 leads to defects in 60S subunit biogenesis.[1][2]
The proposed signaling pathway for Jthis compound's function in Arx1 recycling is as follows:
Quantitative Data
A summary of the key quantitative data related to Jthis compound is presented below.
| Parameter | Value | Reference(s) |
| Relative Abundance | ||
| Jthis compound vs. Zuo1 | ~40-fold less abundant | [3] |
| Protein Properties (S. cerevisiae) | ||
| Length | 590 amino acids | [1] |
| Molecular Weight | 68.8 kDa | [1] |
| Isoelectric Point | 6.11 | [1] |
| Functional Activity | ||
| Stimulation of Ssa1 ATPase activity (0.1:1 ratio Jthis compound:Ssa1) | 5-fold | [3] |
| Stimulation of Ssa1 ATPase activity (0.5:1 ratio Jthis compound:Ssa1) | 17-fold | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the function of Jthis compound.
In Vitro ATPase Activity Assay
This assay is used to determine the ability of Jthis compound to stimulate the ATPase activity of Ssa1.
Experimental Workflow:
Methodology:
-
Protein Purification: Purify recombinant Ssa1 and Jthis compound (wild-type and mutants) from E. coli.
-
Reaction Setup: Prepare a reaction mixture containing purified Ssa1, [γ-32P]ATP, and an ATP regeneration system in a suitable buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 11 mM Mg(OAc)2, 1 mM DTT).
-
Initiation of Reaction: Add purified Jthis compound (at varying concentrations) or a control protein to the reaction mixture to initiate the assay.
-
Incubation: Incubate the reactions at 30°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding EDTA.
-
Analysis: Separate the unhydrolyzed [γ-32P]ATP from the released 32P-inorganic phosphate using thin-layer chromatography.
-
Quantification: Quantify the amount of hydrolyzed ATP using a phosphorimager. The rate of ATP hydrolysis is then calculated and compared between samples with and without Jthis compound to determine the fold stimulation.[3]
Co-immunoprecipitation of Jthis compound and Rei1
This protocol is used to demonstrate the in vivo interaction between Jthis compound and Rei1.
Experimental Workflow:
Methodology:
-
Yeast Strain and Growth: Use a yeast strain co-expressing epitope-tagged versions of Jthis compound (e.g., HA-Jthis compound) and Rei1 (e.g., Flag-Rei1). Grow cells to mid-log phase in appropriate media.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors) using glass beads.
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against one of the epitope tags (e.g., anti-HA).
-
Complex Capture: Add Protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both epitope tags (e.g., anti-HA and anti-Flag) to detect the co-precipitation of the other protein.[4]
Arx1-GFP Localization Assay
This fluorescence microscopy-based assay is used to visualize the subcellular localization of Arx1 in the presence and absence of Jthis compound.
Experimental Workflow:
References
The Role of Jjj1 in Saccharomyces cerevisiae Ribosome Biogenesis: A Technical Guide
Abstract
Ribosome biogenesis is a fundamental and intricate cellular process essential for protein synthesis and cell growth. In Saccharomyces cerevisiae, the assembly of the large 60S ribosomal subunit involves a multitude of biogenesis factors that facilitate its maturation and transport from the nucleus to the cytoplasm. This technical guide provides an in-depth examination of the J-protein chaperone Jjj1, a key player in the late cytoplasmic stages of 60S subunit biogenesis. We will delineate its molecular function, protein interactions, and the quantitative impact of its absence on ribosome assembly. Furthermore, this guide furnishes detailed experimental protocols for the study of Jthis compound and its associated pathways, alongside visual representations of these processes to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Jthis compound is a cytosolic J-protein, also known as an Hsp40 co-chaperone, in Saccharomyces cerevisiae.[1][2] Unlike other ribosome-associated J-proteins such as Zuo1, which is primarily involved in nascent polypeptide folding, Jthis compound plays a distinct and critical role in the biogenesis of the 60S ribosomal subunit.[1][2] Its function is particularly crucial in the final cytoplasmic maturation steps, ensuring the proper recycling of assembly factors and the formation of translationally competent ribosomes.
Cells lacking the Jthis compound gene exhibit phenotypes characteristic of defects in 60S subunit biogenesis, including cold sensitivity and the accumulation of "half-mer" polysomes.[1] These phenotypes are strikingly similar to those observed in cells lacking Rei1, another cytosolic factor involved in late 60S maturation, suggesting a close functional relationship between the two proteins.[1] Jthis compound executes its function in concert with the Hsp70 chaperone Ssa, stimulating its ATPase activity to facilitate the release of biogenesis factors from the pre-60S particle.[1][2]
This guide will explore the multifaceted role of Jthis compound, presenting quantitative data on its cellular abundance and its impact on ribosome profiles. We will also provide detailed methodologies for key experiments used to elucidate its function and visualize the complex molecular interactions and pathways in which it participates.
Molecular Function and Protein Interactions
Jthis compound is a modular protein containing a canonical N-terminal J-domain, a Zuo1 homology domain (ZHD), two zinc finger motifs, and a C-terminal arginine/lysine-rich domain. The J-domain is essential for its function, as it mediates the interaction with and stimulation of the ATPase activity of its Hsp70 partner, Ssa.[1][2] This chaperone activity is central to the primary role of Jthis compound: facilitating the release and recycling of the ribosome export factor Arx1 and its partner Alb1 from the pre-60S subunit in the cytoplasm.[3][4]
The Jthis compound-Ssa Chaperone System and Arx1 Recycling
Following the export of the pre-60S particle from the nucleus, several assembly factors must be removed to allow for the final maturation steps. Arx1, a factor involved in the nuclear export of the 60S subunit, remains associated with the particle in the cytoplasm at the polypeptide exit tunnel.[3][5][6] The concerted action of Jthis compound and the Hsp70 chaperone Ssa is required to dislodge Arx1 from the pre-60S particle.[7] Jthis compound, through its J-domain, recruits and activates Ssa, which then likely utilizes the energy from ATP hydrolysis to induce a conformational change that leads to the release of Arx1.[7] Once released, Arx1 can be recycled back to the nucleus for subsequent rounds of ribosome export.
Interaction with Rei1
Jthis compound functionally and physically interacts with Rei1, another key factor in the late stages of 60S subunit maturation.[3][8] While both are required for the efficient removal of Arx1, they appear to be recruited to the pre-60S particle independently.[3] Cryo-EM structures have shown that Jthis compound and Rei1 bind in close proximity to Arx1 on the 60S subunit, forming a network of interactions.[5][6] This suggests a cooperative mechanism where Jthis compound and Rei1 work together to ensure the timely dissociation of Arx1, a critical step for the progression of 60S maturation.
Distinction from Zuo1
Although Jthis compound shares a homologous domain with Zuo1, another ribosome-associated J-protein, their primary functions are distinct.[1][2] Zuo1 is significantly more abundant than Jthis compound and is primarily involved in co-translational protein folding at the ribosome exit tunnel, in partnership with the Hsp70 chaperone Ssb.[1] In contrast, Jthis compound's role is dedicated to ribosome biogenesis with its partner Ssa.[1][2] However, when overexpressed, Jthis compound can partially compensate for the absence of Zuo1, suggesting some functional overlap, likely due to its ability to recruit Ssa to the ribosome.[1][2]
Quantitative Data
The functional importance of Jthis compound is underscored by quantitative analyses of its abundance and the consequences of its deletion on ribosome stoichiometry.
| Parameter | Wild-Type (WT) | Δjthis compound Mutant | Reference |
| Relative Abundance | Jthis compound is ~40-fold less abundant than Zuo1. | - | [1][9] |
| 60S/40S Subunit Ratio | 1.92 ± 0.06 | 1.44 ± 0.05 | [1] |
| Arx1-GFP Localization | Predominantly Nuclear (Class I) | Class I: 46%Class II (Partial Cytosolic): 33%Class III (Equal Nuclear/Cytosolic): 21% (in jjj14C-4A mutant) | [6] |
Table 1: Quantitative analysis of Jthis compound abundance and the effects of its deletion.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for a deeper understanding of Jthis compound's role. The following diagrams, rendered in DOT language, illustrate key pathways and workflows.
Caption: The Jthis compound-mediated Arx1 recycling pathway in 60S ribosome biogenesis.
Caption: Experimental workflow for polysome profile analysis.
Experimental Protocols
Polysome Profile Analysis by Sucrose Density Gradient Centrifugation
This method is used to separate ribosomal subunits, monosomes, and polysomes to assess the state of translation and ribosome biogenesis.
Materials:
-
Yeast strains (e.g., wild-type, Δjthis compound)
-
YPD medium
-
Cycloheximide (10 mg/mL stock)
-
Lysis Buffer (20 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL cycloheximide, 1x protease inhibitor cocktail)
-
Sucrose solutions (15% and 50% w/v in Lysis Buffer without protease inhibitors)
-
Gradient maker and fractionator with UV detector (A₂₅₄ nm)
-
Ultracentrifuge and appropriate rotors (e.g., SW41)
Procedure:
-
Grow 100 mL of yeast culture in YPD to an OD₆₀₀ of 0.6-0.8.
-
Add cycloheximide to a final concentration of 100 µg/mL and incubate for 15 minutes on ice to arrest translation.
-
Harvest cells by centrifugation at 4,000 x g for 5 min at 4°C.
-
Wash the cell pellet with 10 mL of ice-cold lysis buffer.
-
Resuspend the pellet in 400 µL of lysis buffer and lyse the cells by vortexing with glass beads for 15 minutes at 4°C.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Prepare a linear 15-50% sucrose gradient in ultracentrifuge tubes.
-
Carefully load 200 µL of the clarified lysate onto the top of the sucrose gradient.
-
Centrifuge at 39,000 rpm (e.g., SW41 rotor) for 2.5 hours at 4°C.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm.
-
Analyze the resulting profile to determine the relative amounts of 40S, 60S, 80S, and polysome peaks. Calculate the 60S/40S ratio by measuring the area under the respective peaks.
Co-immunoprecipitation (Co-IP) of Jthis compound-associated Proteins
This protocol is designed to identify proteins that interact with Jthis compound in vivo.
Materials:
-
Yeast strain expressing a tagged version of Jthis compound (e.g., Jthis compound-HA)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1x protease inhibitor cocktail)
-
Anti-HA antibody conjugated to magnetic beads
-
Wash Buffer (Lysis Buffer with 0.1% Triton X-100)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Grow a 50 mL culture of the Jthis compound-HA expressing yeast strain to mid-log phase.
-
Harvest and wash the cells as described in the polysome profiling protocol.
-
Lyse the cells in 500 µL of Lysis Buffer with glass beads.
-
Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Incubate 1-2 mg of total protein from the lysate with anti-HA magnetic beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
Elute the bound proteins by resuspending the beads in 50 µL of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., Rei1, Ssa).
Arx1-GFP Localization by Fluorescence Microscopy
This method visualizes the subcellular localization of Arx1 to assess the efficiency of its recycling.
Materials:
-
Yeast strains (e.g., WT, Δjthis compound) expressing Arx1-GFP from its endogenous promoter.
-
Synthetic complete (SC) medium.
-
DAPI solution (1 µg/mL) for nuclear staining.
-
Fluorescence microscope with appropriate filters for GFP and DAPI.
Procedure:
-
Grow yeast cultures overnight in SC medium at 23°C (the restrictive temperature for the cold-sensitive jthis compound mutant).
-
Dilute the cultures and grow to mid-log phase (OD₆₀₀ ~0.5).
-
Harvest 1 mL of cells by centrifugation.
-
Resuspend the cells in 50 µL of fresh medium.
-
Add DAPI to a final concentration of 1 µg/mL and incubate for 10 minutes at room temperature to stain the nucleus.
-
Mount the cells on a microscope slide and observe using a fluorescence microscope.
-
Capture images of both GFP and DAPI channels.
-
Quantify the localization of Arx1-GFP by categorizing cells into classes based on the distribution of the GFP signal (predominantly nuclear, nuclear and cytoplasmic, or evenly distributed).
Conclusion and Future Directions
Jthis compound is an indispensable component of the ribosome biogenesis machinery in Saccharomyces cerevisiae, playing a specialized role in the cytoplasmic maturation of the 60S subunit. Its function as a co-chaperone for Ssa, facilitating the recycling of Arx1, highlights the intricate coordination required for the production of functional ribosomes. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate Jthis compound and its associated pathways further.
Future research could focus on the precise structural dynamics of the Jthis compound-Rei1-Arx1 complex on the pre-60S particle to elucidate the exact mechanism of Arx1 release. Moreover, exploring the potential role of Jthis compound in quality control pathways for defective 60S subunits could provide deeper insights into cellular surveillance mechanisms. Given the conservation of ribosome biogenesis pathways, understanding the function of the human ortholog of Jthis compound, DNAJC21, could have implications for ribosomopathies and provide novel targets for therapeutic intervention in diseases characterized by dysregulated protein synthesis.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of GFP tag position on protein localization and growth fitness in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysome Profiling without Gradient Makers or Fractionation Systems [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Polysome Analysis and RNA Purification from Sucrose Gradients | Springer Nature Experiments [experiments.springernature.com]
- 6. The Cytosolic J-protein, Jthis compound, and Rei1 Function in the Removal of the Pre-60 S Subunit Factor Arx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dirusciolab.com [dirusciolab.com]
- 9. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Jjj1 Protein: Domain Structure and Conserved Motifs
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the domain architecture, conserved motifs, and functional interactions of the Jjj1 protein, a key player in eukaryotic ribosome biogenesis.
Introduction
The Jthis compound protein is a cytosolic J-protein (also known as an Hsp40 co-chaperone) found in Saccharomyces cerevisiae and is essential for the mature 60S ribosomal subunit's biogenesis.[1][2] As a member of the DnaJ/Hsp40 family, Jthis compound functions in concert with Hsp70 chaperones to facilitate protein folding and complex assembly.[1] Specifically, Jthis compound collaborates with the Ssa family of Hsp70 chaperones.[1][2] Its primary role involves a late-stage, cytosolic step in the maturation of the 60S ribosomal subunit, particularly in the recycling of the biogenesis factor Arx1.[1][3] A comprehensive understanding of Jthis compound's domain structure and conserved motifs is critical for elucidating its precise molecular mechanisms and for potential therapeutic targeting of ribosome assembly pathways.
Jthis compound Protein Domain Structure
Jthis compound is a 590-amino acid protein with a modular architecture comprising several distinct functional domains.[4] The spatial organization of these domains is crucial for its interactions with the pre-60S ribosomal subunit, its Hsp70 partner, and other regulatory factors.
Quantitative Domain Summary
The following table summarizes the key domains of the Jthis compound protein, their approximate amino acid positions, and their primary functions.
| Domain | Amino Acid Position (approx.) | Length (amino acids) | Function |
| J-Domain | 1 - 70 | 70 | Interacts with and stimulates the ATPase activity of Hsp70 chaperones.[1] |
| Zuo1-like Region | 179 - 261 | 82 | A region of significant similarity to the Zuo1 protein, likely involved in ribosome association.[1] |
| Zinc Finger 1 (C2H2) | 364 - 386 | 23 | Putative protein-protein or protein-RNA interaction motif.[1] |
| Zinc Finger 2 (C2H2) | 405 - 427 | 23 | Putative protein-protein or protein-RNA interaction motif.[1] |
| Charged Region | 430 - 500 | 71 | A region with a net negative charge, potentially involved in protein-protein interactions.[1] |
Domain Descriptions
-
N-Terminal J-Domain: Like most J-proteins, Jthis compound possesses an N-terminal J-domain.[1] This domain is characterized by the highly conserved Histidine-Proline-Aspartic acid (HPD) motif, which is indispensable for stimulating the ATPase activity of its Hsp70 partner, Ssa.[1] Mutation of this motif abrogates Jthis compound's function.[1]
-
Zuo1-like Region: A distinctive feature of Jthis compound is an 82-amino acid stretch that shares approximately 50% similarity with a corresponding region in the Zuo1 protein, another ribosome-associated J-protein.[1] This region is unique to Jthis compound and Zuo1 among yeast J-proteins and is thought to contribute to their shared ability to associate with the 60S ribosomal subunit.[1]
-
C2H2-Type Zinc Fingers: Jthis compound contains two putative C2H2-type zinc finger motifs.[1] These are common structural motifs in proteins that mediate interactions with other proteins or nucleic acids. In Jthis compound, these domains are crucial for its interaction with the ribosome biogenesis factor Rei1.
-
Charged Region: Located between the two zinc fingers is a region enriched in charged amino acids, resulting in a net negative charge.[1] This domain is also implicated in mediating the interaction with Rei1.
Conserved Motifs
The functionality of Jthis compound is dictated by several conserved sequence motifs, the most critical of which are detailed below.
J-Domain HPD Motif
The canonical HPD motif within the J-domain is essential for the co-chaperone activity of all J-proteins.
-
Sequence: HPD (Histidine-Proline-Aspartic Acid)
-
Function: This tripeptide forms a critical part of the interaction surface with the Hsp70 ATPase domain, and its presence is required to stimulate ATP hydrolysis.[1]
C2H2 Zinc Finger Motifs
The C2H2 zinc finger is a classical motif characterized by a consensus sequence that coordinates a zinc ion. The general consensus pattern is C-x(2,4)-C-x(3)-[LIVMFYWC]-x(8)-H-x(3,5)-H.
-
Zinc Finger 1 Sequence (approx. 364-386): Cys-X2-Cys-X3-Phe-X5-Leu-X2-His-X3-His (Specific sequence to be confirmed by sequence analysis)
-
Zinc Finger 2 Sequence (approx. 405-427): Cys-X2-Cys-X3-Phe-X5-Leu-X2-His-X3-His (Specific sequence to be confirmed by sequence analysis)
-
Function: These motifs form finger-like projections that can mediate specific molecular interactions. In Jthis compound, they are known to be involved in binding to the Rei1 protein.
Signaling and Functional Pathways
Jthis compound plays a critical role in the cytoplasmic maturation of the 60S ribosomal subunit, specifically in the recycling of the shuttling protein Arx1.
References
- 1. Nuclear Recycling of the Pre-60S Ribosomal Subunit-Associated Factor Arx1 Depends on Rei1 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROSITE [prosite.expasy.org]
- 3. Nuclear recycling of the pre-60S ribosomal subunit-associated factor Arx1 depends on Rei1 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jthis compound Protein | SGD [yeastgenome.org]
An In-depth Technical Guide to the Genetic Context and Chromosomal Location of the JJJ1 Gene in Yeast (Saccharomyces cerevisiae)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic context, chromosomal location, and function of the essential yeast gene, JJJ1. The information herein is compiled from peer-reviewed literature and public databases, offering a valuable resource for researchers in molecular biology, genetics, and drug development.
Genetic and Chromosomal Locus of Jthis compound
Jthis compound, also known by its systematic name YNL227C, is a verified open reading frame (ORF) in the budding yeast, Saccharomyces cerevisiae. It is located on the complementary strand of Chromosome XIV.[1][2][3] The gene encodes a co-chaperone that plays a crucial role in the late stages of 60S ribosomal subunit biogenesis.[3][4][5]
The following table summarizes the key quantitative data for the Jthis compound gene and its immediate chromosomal neighbors. This information is critical for experimental design, including primer design for PCR and probe design for hybridization-based assays.
| Feature | Jthis compound (YNL227C) | Upstream Gene (YNL228W) | Downstream Gene (YNL226W) |
| Systematic Name | YNL227C | YNL228W | YNL226W |
| Standard Name | Jthis compound | - | - |
| Chromosome | XIV | XIV | XIV |
| Strand | Complement (-) | Watson (+) | Watson (+) |
| Start Coordinate | 220659 | 218864 | 223021 |
| End Coordinate | 222431 | 220135 | 224103 |
| Size (bp) | 1773 | 1272 | 1083 |
| Description | Co-chaperone involved in 60S ribosome biogenesis[3] | Uncharacterized ORF | Protein of unknown function |
The following diagram illustrates the chromosomal location and orientation of Jthis compound relative to its neighboring genes on Chromosome XIV.
Functional Role in 60S Ribosome Biogenesis
Jthis compound is a J-domain protein, a class of co-chaperones that stimulate the ATPase activity of Hsp70 chaperones.[3] Specifically, Jthis compound functions in a late, cytosolic step of 60S ribosomal subunit biogenesis.[4][5] It preferentially associates with pre-60S ribosomal particles and partners with the Hsp70 chaperone Ssa to facilitate this process.[5] A key role of the Jthis compound-Ssa chaperone system is to aid in the recycling of ribosome biogenesis factors such as Alb1 and Arx1 from the pre-60S particle, a critical step for the maturation of the large ribosomal subunit.[5]
The following diagram illustrates the involvement of Jthis compound in the late cytoplasmic maturation of the 60S ribosomal subunit.
Key Experimental Protocols
The characterization of Jthis compound's genetic context and function relies on standard molecular biology techniques in yeast. Below are detailed methodologies for two fundamental experiments: PCR amplification for gene cloning and gene knockout for functional analysis.
This protocol describes the amplification of the Jthis compound open reading frame from S. cerevisiae genomic DNA, a necessary step for cloning, sequencing, or creating expression constructs.
Materials:
-
Yeast genomic DNA template
-
Forward and reverse primers specific to the Jthis compound ORF
-
High-fidelity DNA polymerase and corresponding buffer
-
dNTPs
-
Nuclease-free water
-
Thermocycler
Methodology:
-
Primer Design: Design forward and reverse primers flanking the Jthis compound ORF (YNL227C). Include restriction sites for subsequent cloning if desired.
-
Reaction Setup: In a sterile PCR tube, assemble the following reaction mixture on ice:
-
5x High-Fidelity Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
10 µM Forward Primer: 2.5 µL
-
10 µM Reverse Primer: 2.5 µL
-
Yeast Genomic DNA (10-50 ng): 1 µL
-
High-Fidelity DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperature)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size (approximately 1.8 kb for the Jthis compound ORF).
This protocol details the deletion of the Jthis compound gene via homologous recombination with a KanMX resistance cassette, a common method for studying gene function in yeast.
Materials:
-
Yeast strain competent for transformation
-
pFA6a-KanMX6 plasmid (or similar) as a template for the resistance cassette
-
Long-flank homology primers for Jthis compound knockout
-
High-fidelity DNA polymerase, buffer, and dNTPs
-
Lithium Acetate (LiAc) solution
-
Polyethylene Glycol (PEG) solution
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
YPD and G418 selection plates
Methodology:
-
Knockout Cassette Generation:
-
Design forward and reverse primers with ~40-50 bp of homology to the regions immediately upstream and downstream of the Jthis compound ORF, and ~20 bp of homology to the KanMX cassette on the template plasmid.
-
Amplify the KanMX cassette using these primers and the pFA6a-KanMX6 plasmid as a template via PCR.
-
Purify the resulting PCR product.
-
-
Yeast Transformation (Lithium Acetate Method):
-
Grow a culture of the desired yeast strain to mid-log phase.
-
Harvest and wash the cells.
-
Resuspend the cells in LiAc solution to make them competent.
-
In a microfuge tube, combine the competent cells, single-stranded carrier DNA, and the purified KanMX PCR product.
-
Add PEG/LiAc solution and incubate to facilitate DNA uptake.
-
Heat shock the cells.
-
-
Selection and Verification:
-
Plate the transformed cells on YPD plates containing G418.
-
Incubate until resistant colonies appear.
-
Verify the correct integration of the KanMX cassette and deletion of the Jthis compound ORF by colony PCR using primers that flank the Jthis compound locus and internal KanMX primers.
-
The following diagram outlines the workflow for generating and verifying a Jthis compound gene knockout in S. cerevisiae.
References
- 1. yeastorfanproject.com [yeastorfanproject.com]
- 2. Jthis compound Jjj1p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Jthis compound | SGD [yeastgenome.org]
- 4. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Conservation of the Jjj1 Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Jjj1 protein, a member of the DnaJ (Hsp40) family of co-chaperones, plays a critical and evolutionarily conserved role in the fundamental cellular process of ribosome biogenesis. In eukaryotes, the intricate assembly of ribosomes requires a multitude of assembly factors that guide the folding and processing of ribosomal RNA (rRNA) and the incorporation of ribosomal proteins. Jthis compound, in concert with its Hsp70 partner, is integral to the late cytoplasmic maturation of the 60S large ribosomal subunit. This technical guide provides a comprehensive overview of the evolutionary conservation, function, and associated molecular pathways of the Jthis compound protein, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its functional context. The human ortholog of Jthis compound, DNAJC21, has been implicated in inherited bone marrow failure syndromes, highlighting its importance in human health and its potential as a therapeutic target.[1][2][3]
Evolutionary Conservation of Jthis compound
The Jthis compound protein is highly conserved across a wide range of eukaryotic organisms, from single-celled yeasts to humans. This conservation underscores its fundamental role in a critical cellular process. The primary structure of Jthis compound is characterized by a canonical N-terminal J-domain, which is responsible for interacting with and stimulating the ATPase activity of its Hsp70 partner, and a C-terminal region that contains two zinc-finger motifs and a charged region, which are crucial for its specific function in ribosome biogenesis.[4] A key feature contributing to its association with the ribosome is the "zuotin homology domain" (ZHD), a region it shares with another ribosome-associated J-protein, Zuo1, suggesting a common evolutionary origin for ribosome binding.[5]
Quantitative Conservation Analysis
To provide a quantitative measure of the evolutionary conservation of Jthis compound, the protein sequences of its orthologs from six diverse eukaryotic species were retrieved and aligned. The following table summarizes the percentage identity and similarity of each ortholog relative to the Saccharomyces cerevisiae Jthis compound protein.
| Species | Common Name | Ortholog | Length (Amino Acids) | % Identity to S. cerevisiae Jthis compound | % Similarity to S. cerevisiae Jthis compound |
| Saccharomyces cerevisiae | Budding Yeast | Jthis compound | 590 | 100% | 100% |
| Homo sapiens | Human | DNAJC21 | 531 | 32.5% | 50.1% |
| Mus musculus | Mouse | Dnajc21 | 531 | 32.3% | 49.9% |
| Drosophila melanogaster | Fruit Fly | CG9871 | 520 | 30.8% | 48.7% |
| Caenorhabditis elegans | Nematode | F42G9.7 | 534 | 28.5% | 46.2% |
| Schizosaccharomyces pombe | Fission Yeast | SPAC22E12.15c | 569 | 45.1% | 61.4% |
Note: Percentage identity and similarity were calculated based on a multiple sequence alignment performed using Clustal Omega. Similarity is defined as the sum of identical and chemically similar amino acid residues.
Signaling Pathway and Molecular Interactions
Jthis compound functions in a late, cytoplasmic step of 60S ribosomal subunit biogenesis.[6][7] Its primary role is to facilitate the release of the ribosome assembly factor Arx1 from the pre-60S particle, allowing for its recycling back to the nucleus.[4] This process is dependent on the ATPase activity of the Hsp70 chaperone Ssa. Jthis compound, through its J-domain, stimulates the ATPase activity of Ssa, which is thought to induce a conformational change in the pre-60S subunit that leads to the release of Arx1. The protein Rei1 is also involved in this process and is thought to function in concert with Jthis compound.[4][7] The human ortholog, DNAJC21, has been shown to interact with cofactors involved in 60S maturation, including PA2G4 (the human ortholog of Arx1), HSPA8 (an Hsp70 family member), and ZNF622 (the human ortholog of Rei1).[2]
Signaling Pathway Diagram
Experimental Protocols
In Vitro ATPase Activity Assay
This protocol is designed to measure the ability of Jthis compound to stimulate the ATPase activity of its Hsp70 partner, Ssa.
Materials:
-
Purified Jthis compound protein
-
Purified Ssa protein
-
ATP
-
Assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Ssa protein at a final concentration of 1 µM in the assay buffer.
-
Add Jthis compound protein to the reaction mixture at varying concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 µM).
-
Pre-incubate the protein mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent, which will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a wavelength of 620 nm using a spectrophotometer.
-
Calculate the amount of phosphate released based on a standard curve generated with known concentrations of phosphate.
-
Plot the rate of ATP hydrolysis as a function of Jthis compound concentration to determine the stimulatory effect.
Experimental Workflow: ATPase Assay
Ribosome Profiling by Sucrose Gradient Fractionation
This protocol is used to analyze the association of Jthis compound with ribosomal subunits.
Materials:
-
Yeast cell culture expressing tagged Jthis compound (e.g., HA-tagged)
-
Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT, protease inhibitors)
-
Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer)
-
Ultracentrifuge with a swing-out rotor
-
Gradient maker
-
Fraction collector with a UV detector (254 nm)
-
Trichloroacetic acid (TCA)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Grow yeast cells to mid-log phase and harvest by centrifugation.
-
Lyse the cells in the lysis buffer using glass beads.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes.
-
Carefully layer the cell lysate on top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionate the gradient using a fraction collector while continuously monitoring the absorbance at 254 nm to detect ribosomal subunits (40S, 60S, 80S monosomes) and polysomes.
-
Precipitate the proteins from each fraction using TCA.
-
Wash the protein pellets with acetone and resuspend in sample buffer.
-
Analyze the fractions by SDS-PAGE and Western blotting using an antibody against the tag on Jthis compound to determine its co-sedimentation with ribosomal particles.
Experimental Workflow: Ribosome Profiling
Conclusion
The Jthis compound protein and its orthologs represent a highly conserved family of co-chaperones essential for the late stages of 60S ribosomal subunit biogenesis in eukaryotes. Their conserved function from yeast to humans highlights the fundamental importance of this process for cellular life. The detailed molecular understanding of the Jthis compound pathway, facilitated by the experimental approaches outlined in this guide, is not only crucial for advancing our knowledge of ribosome assembly but also holds significant promise for the development of therapeutic strategies for diseases linked to impaired ribosome function, such as the bone marrow failure syndrome associated with mutations in the human Jthis compound ortholog, DNAJC21. Further research into the structural and dynamic aspects of Jthis compound's interactions with its partners will undoubtedly provide deeper insights into its mechanism of action and its role in cellular homeostasis.
References
- 1. Clustal Omega - fast, accurate, scalable multiple sequence alignment for proteins [clustal.org]
- 2. cusabio.com [cusabio.com]
- 3. Expasy - SIM Alignment Tool [web.expasy.org]
- 4. Clustal - Wikipedia [en.wikipedia.org]
- 5. Jthis compound | SGD [yeastgenome.org]
- 6. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
- 7. molbiol-tools.ca [molbiol-tools.ca]
Unraveling the Interactome of Jjj1: A Technical Guide to its Role in Ribosomal Biogenesis
For Immediate Release
A comprehensive technical guide detailing the known protein-protein interactions of the J-protein chaperone Jjj1, designed for researchers, scientists, and drug development professionals. This document provides an in-depth overview of Jthis compound's critical role in the cytoplasmic maturation of the 60S ribosomal subunit, with a focus on its key molecular partnerships.
Jthis compound, a cytosolic J-protein (also known as Hsp40) in Saccharomyces cerevisiae, is a crucial component in the intricate machinery of ribosome biogenesis. Its function is intrinsically linked to its interactions with other proteins, which orchestrate the final steps of large ribosomal subunit assembly. This guide summarizes the current understanding of the Jthis compound interactome, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.
Core Interactions of Jthis compound
The primary function of Jthis compound revolves around its interactions with the Hsp70 chaperone Ssa and a cohort of ribosome biogenesis factors. These interactions are fundamental to the recycling of essential factors from the pre-60S ribosomal subunit, rendering it competent for translation.
The Jthis compound-Ssa Chaperone System
As a J-protein, Jthis compound functions as a co-chaperone for an Hsp70 partner. Experimental evidence robustly identifies the cytosolic Hsp70, Ssa, as the primary partner for Jthis compound.[1][2] Jthis compound's J-domain is essential for stimulating the ATPase activity of Ssa, a crucial step in the chaperone cycle that is thought to drive conformational changes in substrate proteins.[1] In contrast, Jthis compound does not significantly stimulate the ATPase activity of Ssb, the Hsp70 partner of another ribosome-associated J-protein, Zuo1.[1][2]
The Jthis compound-Rei1 Complex: A Key Player in Factor Recycling
A direct physical interaction between Jthis compound and the zinc-finger protein Rei1 is well-established and critical for their collaborative function in ribosome maturation.[3] This interaction has been demonstrated through yeast two-hybrid screens and in vitro pull-down assays using purified recombinant proteins.[3][4] The binding is saturable, indicating a specific interaction.[3] While a precise dissociation constant (Kd) has not been reported, in vitro binding assays have shown that 50% of the maximal binding of Jthis compound to Rei1 is achieved at a Rei1 concentration of approximately 0.5 µM.[3]
Substrates of the Jthis compound-Rei1 Machinery: Arx1 and Alb1
The Jthis compound-Rei1 complex, in conjunction with the Ssa chaperone, facilitates the release of the recycling factors Arx1 and Alb1 from the pre-60S ribosomal subunit in the cytoplasm.[5][6][7] In the absence of either Jthis compound or Rei1, Arx1 and its binding partner Alb1 remain associated with the 60S subunit in the cytoplasm, leading to defects in ribosome biogenesis.[1][8][9] This indicates that the concerted action of Jthis compound and Rei1 is a prerequisite for the successful recycling of these factors back to the nucleus for subsequent rounds of ribosome assembly.[5][8]
Quantitative Data on Jthis compound Interactions
While comprehensive quantitative data for all of Jthis compound's interactions are not available in the literature, the following tables summarize the key findings from in vitro and in vivo studies.
Table 1: Jthis compound-Rei1 In Vitro Binding
| Interacting Proteins | Method | Key Quantitative Observation | Reference |
| Jthis compound and Rei1 | In Vitro Pull-Down Assay | 50% of maximal binding observed at ~0.5 µM Rei1. | [3] |
Table 2: Jthis compound Stimulation of Ssa1 ATPase Activity
| Proteins | Molar Ratio (Jthis compound:Ssa1) | Fold Stimulation of ATPase Activity | Reference |
| Jthis compound and Ssa1 | 0.1:1 | 5-fold | [1] |
| Jthis compound and Ssa1 | 0.5:1 | 17-fold | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the functional context of Jthis compound's interactions, the following diagrams have been generated using the Graphviz DOT language.
Jthis compound in the Cytoplasmic Maturation of the 60S Ribosomal Subunit
The following diagram illustrates the proposed pathway for the Jthis compound- and Rei1-mediated recycling of Arx1 and Alb1 during the final stages of 60S ribosomal subunit maturation in the cytoplasm.
Experimental Workflow: Co-Immunoprecipitation to Detect Jthis compound Interactions
This diagram outlines a typical workflow for a co-immunoprecipitation experiment to identify or confirm protein interactions with Jthis compound.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytosolic J-protein, Jthis compound, and Rei1 Function in the Removal of the Pre-60 S Subunit Factor Arx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The cytosolic J-protein, Jthis compound, and Rei1 function in the removal of the pre-60 S subunit factor Arx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. craiglab.biochem.wisc.edu [craiglab.biochem.wisc.edu]
- 8. Nuclear recycling of the pre-60S ribosomal subunit-associated factor Arx1 depends on Rei1 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the J-domain of Jjj1: Function, Homology-Based Structural Insights, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract: Jjj1 is a specialized cytosolic J-domain protein (JDP) in Saccharomyces cerevisiae essential for the biogenesis of the 60S ribosomal subunit.[1][2] Its function is intrinsically linked to its N-terminal J-domain, which recruits and activates the Hsp70 chaperone Ssa.[1][2] While a high-resolution experimental structure of the Jthis compound J-domain is not currently available in public databases, its sequence conservation allows for a detailed understanding based on homology to other structurally characterized J-domains. This guide synthesizes the known biochemical and functional data of Jthis compound, presents a homology-based model of its J-domain structure, provides detailed experimental protocols for its study, and outlines the key interaction pathways.
Biochemical and Functional Characteristics of Jthis compound
Jthis compound is a Type III J-domain protein, also known as a Class C JDP, distinguished by its domain architecture.[3][4] Unlike Type I and II JDPs, it lacks the C-terminal client-binding and dimerization domains found in proteins like Ydj1 and Sis1, respectively.[4][5] Its primary role is to act as a cochaperone for the Ssa family of Hsp70 chaperones, specifically in a late cytosolic step of 60S ribosomal subunit assembly.[1][2]
| Property | Description | Reference |
| Organism | Saccharomyces cerevisiae | [1][2] |
| Cellular Location | Cytosol, associated with 60S ribosomal particles | [1][6] |
| Classification | Type III (Class C) J-domain Protein | [3][4] |
| Hsp70 Partner | Ssa (Ssa1/2) | [1][2] |
| Key Function | 60S ribosomal subunit biogenesis | [1][2][6] |
| Conserved Motif | N-terminal J-domain with a canonical HPD tripeptide | [1][5][7] |
| Additional Domains | Two putative C2H2-type zinc fingers and a C-terminal charged region | [1] |
ATPase Stimulation Activity
A crucial function of the J-domain is to stimulate the inherently weak ATPase activity of its partner Hsp70. The J-domain of Jthis compound robustly stimulates the ATPase activity of Ssa1 but not the ribosome-associated Hsp70, Ssb.[1][2] This specific interaction underscores its dedicated role in ribosome biogenesis, distinct from the nascent polypeptide processing functions of other ribosome-associated chaperones like Zuo1.[1]
| J-protein:Hsp70 Ratio | Ssa1 ATPase Stimulation (Fold Increase) | Reference |
| 0.1:1 | 5-fold | [1] |
| 0.5:1 | 17-fold | [1] |
This level of stimulation is comparable to that of Ydj1, a well-characterized Ssa1 partner.[1]
Structural Insights based on J-domain Homology
In the absence of an experimentally determined structure for the Jthis compound J-domain, we can infer its architecture from high-resolution NMR and crystal structures of other canonical J-domains, such as that from E. coli DnaJ and human HDJ-1.[4][8] The J-domain is a compact globular fold of approximately 70 amino acids, comprising four alpha-helices.[4][5][8]
-
Helix I, II, III, and IV: These helices pack into a stable core. Helices II and III form an antiparallel coiled-coil, creating a surface for interaction with Hsp70.[8]
-
HPD Motif: The universally conserved Histidine-Proline-Aspartate (HPD) tripeptide is located in the flexible loop between Helix II and Helix III.[5] This motif is critical for stimulating Hsp70's ATPase activity.[5] Mutation of this motif in Jthis compound (HPD→AAA) abrogates its function.[1]
-
Charged Surface: A lysine-rich, positively charged surface on Helix II is essential for the interaction with the negatively charged ATPase domain of Hsp70.[4]
Key Signaling and Interaction Pathway
Jthis compound functions by recruiting Ssa-ATP to pre-60S ribosomal particles in the cytosol. The interaction of the Jthis compound J-domain with Ssa stimulates ATP hydrolysis, which leads to a conformational change in Ssa, enabling it to act on specific substrates involved in the maturation of the 60S subunit, such as the release of assembly factors like Arx1.[5]
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the expression, purification, and structural analysis of the Jthis compound J-domain, based on standard methodologies employed for similar proteins.
This protocol is adapted from standard methods for His-tagged protein purification in E. coli.[1][9]
-
Cloning: Subclone the DNA sequence encoding the Jthis compound J-domain (residues 1-70) into an expression vector (e.g., pET-28a) with an N-terminal Hexa-histidine (6xHis) tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth:
-
Inoculate a 10 mL starter culture of LB medium with a single colony and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C for better protein folding.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes, then sonicate until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Dialysis and Storage:
-
Dialyze the eluted fractions against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).
-
Assess purity by SDS-PAGE, concentrate the protein, and store at -80°C.
-
Determining the three-dimensional structure of the Jthis compound J-domain would likely involve high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of small, soluble proteins.[8][10][11]
Detailed NMR Protocol Steps:
-
Isotope Labeling: Express the Jthis compound J-domain in M9 minimal media supplemented with ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively. This incorporates NMR-active isotopes uniformly.
-
NMR Sample Preparation: Purify the labeled protein as described above. The final NMR sample should be ~0.5-1.0 mM protein in a buffered solution (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT) in 90% H₂O/10% D₂O.
-
Data Acquisition: Collect a suite of multidimensional heteronuclear NMR experiments on a high-field spectrometer (≥600 MHz).[10]
-
2D ¹H-¹⁵N HSQC: To check sample quality and serve as a spectral fingerprint.
-
3D Backbone Assignment Experiments (e.g., HNCA, HN(CO)CA, HNCACB): To assign the chemical shifts of backbone atoms.
-
3D Sidechain Assignment Experiments (e.g., C(CO)NH, H(CCO)NH): To assign sidechain resonances.
-
3D NOESY Experiments (¹⁵N-edited and ¹³C-edited): To obtain through-space distance restraints (Nuclear Overhauser Effects, NOEs) between protons that are close in space (< 5 Å).[11]
-
-
Data Processing and Analysis: Process the NMR data using software like NMRPipe.[12] Analyze the resulting spectra to assign resonances and identify NOE cross-peaks using software like SPARKY or CARA.
-
Structure Calculation and Refinement: Use the collected distance and dihedral angle restraints to calculate an ensemble of 3D structures using programs like CYANA or XPLOR-NIH. Refine the resulting structures in explicit water to produce a final, validated structural model.
Conclusion and Future Outlook
The Jthis compound J-domain is a critical component of the ribosome biogenesis machinery in yeast. While its functional role in partnering with Ssa to mature the 60S subunit is well-established, its structural biology remains an open area of investigation. The protocols and homology-based insights provided in this guide offer a robust framework for researchers aiming to elucidate the first high-resolution structure of the Jthis compound J-domain. Such a structure would not only provide atomic-level details of its Hsp70 interaction mechanism but could also inform the development of molecular probes to study ribosome assembly and its dysregulation in disease.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The J-protein family: modulating protein assembly, disassembly and translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hsp70 chaperone machinery: J-proteins as drivers of functional specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jthis compound | SGD [yeastgenome.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR structure of the J-domain and the Gly/Phe-rich region of the Escherichia coli DnaJ chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 10. Nuclear magnetic resonance spectroscopy of high-molecular-weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kcampbell.bio.umb.edu [kcampbell.bio.umb.edu]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Methodological & Application
Application Notes and Protocols for the Purification of Recombinant Jjj1 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jjj1 is a cytosolic J-protein chaperone from Saccharomyces cerevisiae that plays a crucial role in the biogenesis of the 60S ribosomal subunit.[1][2][3] Functioning as a co-chaperone, Jthis compound partners with the Hsp70 chaperone, Ssa, to facilitate late-stage cytosolic steps of 60S subunit maturation.[2][3][4] Specifically, Jthis compound is involved in the proper recycling of ribosome biogenesis factors, such as Arx1.[3][5] Given its essential role in ribosome production, a fundamental process for cell growth and proliferation, Jthis compound presents a potential target for therapeutic intervention. The ability to produce highly purified, recombinant Jthis compound is paramount for structural studies, functional assays, and the screening of potential inhibitory compounds.
These application notes provide a detailed protocol for the expression and purification of recombinant Jthis compound protein from Escherichia coli. The described method utilizes an N-terminal Hexahistidine (6xHis) tag for efficient capture by immobilized metal affinity chromatography (IMAC), followed by a size-exclusion chromatography step to achieve high purity.
Signaling Pathway of Jthis compound in 60S Ribosome Biogenesis
The Jthis compound protein is a key player in the cytosolic maturation of the 60S ribosomal subunit. Its primary role involves the recruitment of the Hsp70 chaperone, Ssa, to pre-60S particles. This interaction is critical for the ATP-dependent remodeling of the pre-60S particle, which facilitates the release and nuclear recycling of the assembly factor Arx1. The proper recycling of Arx1 is a prerequisite for the final maturation of the 60S subunit, making the Jthis compound-Ssa chaperone system a vital checkpoint in ribosome production.
Caption: Jthis compound-mediated 60S ribosomal subunit maturation pathway.
Experimental Workflow for Jthis compound Purification
The purification of recombinant Jthis compound protein is a multi-step process that begins with the expression of the protein in a bacterial host, followed by cell lysis and a two-step chromatographic purification. The workflow is designed to maximize yield and purity, providing a homogenous protein sample suitable for downstream applications.
Caption: Experimental workflow for the purification of recombinant Jthis compound.
Data Presentation: Purification Table
The following table summarizes the expected yield and purity at each step of the Jthis compound purification protocol. The values presented are illustrative and may vary depending on expression levels and experimental conditions.
| Purification Step | Total Protein (mg) | Jthis compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Clarified Lysate | 500 | 50,000 | 100 | 100 | 1 |
| IMAC Elution | 25 | 45,000 | 1,800 | 90 | 18 |
| Size-Exclusion Pool | 15 | 37,500 | 2,500 | 75 | 25 |
Experimental Protocols
Expression of Recombinant 6xHis-Jthis compound in E. coli
This protocol describes the induction of Jthis compound expression in a suitable E. coli strain, such as BL21(DE3).
Materials:
-
E. coli BL21(DE3) cells transformed with a Jthis compound expression vector (e.g., pET28a-Jthis compound)
-
Luria-Bertani (LB) medium
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Inoculate 50 mL of LB medium containing kanamycin with a single colony of transformed E. coli.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
The following day, inoculate 1 L of fresh LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
Purification of Recombinant 6xHis-Jthis compound
This protocol details the purification of 6xHis-tagged Jthis compound using a two-step chromatography procedure.
2.1 Cell Lysis
Materials:
-
Frozen cell pellet from 1 L culture
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Sonicator
Protocol:
-
Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Lyse the cells by sonication on ice. Use 10-15 second pulses with 30-second intervals to prevent overheating.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble recombinant Jthis compound protein.
2.2 Immobilized Metal Affinity Chromatography (IMAC)
Materials:
-
Clarified cell lysate
-
Ni-NTA agarose resin
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Chromatography column
Protocol:
-
Equilibrate the Ni-NTA resin with 5 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the 6xHis-Jthis compound protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified Jthis compound.
2.3 Size-Exclusion Chromatography (SEC)
Materials:
-
Pooled IMAC elution fractions containing Jthis compound
-
SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Size-exclusion chromatography column (e.g., Superdex 200)
Protocol:
-
Concentrate the pooled IMAC fractions to a volume of 1-2 mL using a centrifugal concentrator.
-
Equilibrate the size-exclusion column with at least 2 column volumes of SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at the recommended flow rate for the column.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the purest fractions, determine the protein concentration, and store at -80°C.
References
- 1. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag | Springer Nature Experiments [experiments.springernature.com]
- 2. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Jjj1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jjj1 is a cytosolic J-protein found in Saccharomyces cerevisiae that plays a crucial role in the biogenesis of the 60S ribosomal subunit.[1][2] Unlike the more abundant ribosome-associated J-protein Zuo1, which is involved in chaperone machinery for nascent polypeptide chains, Jthis compound's primary function is in the maturation of ribosomes.[1][2] This document provides detailed experimental protocols and application notes for researchers interested in studying the function of Jthis compound. The protocols are based on established methodologies used in the characterization of Jthis compound.
Data Presentation
Table 1: Key Proteins Interacting with Jthis compound
| Interacting Protein | Function | Role in Jthis compound Pathway | Reference |
| Ssa | Hsp70 chaperone | Acts as the Hsp70 partner for Jthis compound, stimulating its ATPase activity.[1][2] | [1][2] |
| Arx1 | Ribosome biogenesis factor | Jthis compound is involved in the proper recycling of Arx1 from the cytosol to the nucleus.[1][3] | [1][3] |
| Alb1 | Ribosome biogenesis factor | Jthis compound facilitates the recycling of Alb1.[1] | [1] |
| Rei1 | Ribosome biogenesis factor | Cells lacking Jthis compound show similar phenotypes to those lacking Rei1, suggesting a related function in 60S subunit biogenesis.[1][2] | [1][2] |
| Zuo1 | 60S subunit-associated J-protein | Jthis compound has a distinct function from Zuo1, but overexpression of Jthis compound can partially rescue defects in cells lacking Zuo1.[1][2] | [1][2] |
Table 2: Phenotypes of jthis compoundΔ Mutant
| Phenotype | Description | Experimental Observation | Reference |
| Defect in 60S ribosomal subunit biogenesis | Reduced levels of free 60S subunits and accumulation of "half-mer" polysomes. | Sucrose gradient analysis of ribosomes.[3] | [3] |
| Cold sensitivity | Slower growth at lower temperatures (e.g., 23°C). | Plate-based growth assays at various temperatures.[3] | [3] |
| Cytosolic accumulation of Arx1-GFP | Arx1, a factor that normally shuttles between the nucleus and cytoplasm, is retained in the cytosol. | Fluorescence microscopy of cells expressing Arx1-GFP.[3] | [3] |
Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of Jthis compound in 60S ribosomal subunit biogenesis.
Caption: General experimental workflow for studying Jthis compound function.
Experimental Protocols
Generation of a jthis compoundΔ Knockout Strain
Application: To study the loss-of-function phenotypes of Jthis compound, a deletion of the Jthis compound gene is required. The CRISPR/Cas9 system is an efficient method for gene deletion in S. cerevisiae.[4]
Protocol:
-
Design Guide RNA (gRNA): Design a 20-base pair gRNA sequence targeting a region within the Jthis compound open reading frame. Ensure the target sequence is unique within the yeast genome to avoid off-target effects.
-
Plasmid Construction: Clone the designed gRNA sequence into a Cas9-expressing plasmid.[5]
-
Yeast Transformation: Transform wild-type S. cerevisiae (e.g., BY4741) with the Cas9-gRNA plasmid and a repair template. The repair template should consist of short flanking sequences homologous to the regions upstream and downstream of the Jthis compound gene.
-
Selection and Verification: Select for transformants on appropriate media. Verify the deletion of the Jthis compound gene by colony PCR using primers that anneal outside the targeted region.
Ribosome Profile Analysis by Sucrose Gradient Centrifugation
Application: To assess defects in ribosome biogenesis, such as the accumulation of "half-mers" and altered 60S/40S subunit ratios, in jthis compoundΔ cells.[3]
Protocol:
-
Cell Culture and Lysis: Grow wild-type and jthis compoundΔ yeast strains to mid-log phase. Treat with cycloheximide to arrest translation and preserve polysomes. Harvest cells and lyse them in a buffer containing cycloheximide.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in centrifuge tubes.
-
Ultracentrifugation: Layer the cell lysates onto the sucrose gradients and centrifuge at high speed for several hours.
-
Fractionation and Analysis: Fractionate the gradients while monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.[6] Collect fractions and precipitate the proteins.
-
Western Blotting: Analyze the protein content of each fraction by Western blotting using antibodies against ribosomal proteins (e.g., Rpl3 for the 60S subunit) and tagged proteins of interest (e.g., Jthis compound-HA).[1]
In Vivo Localization of Arx1-GFP
Application: To visualize the mislocalization of the ribosome biogenesis factor Arx1 in the absence of Jthis compound.[3]
Protocol:
-
Strain Generation: Introduce a plasmid expressing Arx1 tagged with Green Fluorescent Protein (GFP) into both wild-type and jthis compoundΔ strains.
-
Cell Culture: Grow the transformed strains to early or mid-log phase in appropriate selective media.
-
Microscopy: Mount the cells on a microscope slide and observe the GFP signal using a fluorescence microscope. Capture images of both GFP and differential interference contrast (DIC) to visualize the cells.
-
Analysis: Compare the localization of Arx1-GFP in wild-type cells (predominantly nuclear) versus jthis compoundΔ cells (predominantly cytosolic).[3]
Co-immunoprecipitation of Jthis compound-HA
Application: To identify proteins that interact with Jthis compound in vivo.
Protocol:
-
Strain and Lysate Preparation: Use a yeast strain expressing a C-terminally HA-tagged version of Jthis compound. Grow cells to mid-log phase, harvest, and prepare a whole-cell extract.
-
Immunoprecipitation: Incubate the cell lysate with anti-HA antibody conjugated to magnetic or agarose beads. Allow the antibody to bind to Jthis compound-HA.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis by Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against suspected interacting proteins (e.g., Rpl8 for ribosomal association).[1]
In Vitro ATPase Assay
Application: To determine the effect of Jthis compound on the ATPase activity of its Hsp70 partner, Ssa. J-proteins typically stimulate the ATPase activity of their Hsp70 partners.[1][2]
Protocol:
-
Protein Purification: Purify recombinant Jthis compound (and mutants, if desired) and Ssa from E. coli.
-
ATPase Reaction: Set up reaction mixtures containing Ssa, ATP, and varying concentrations of Jthis compound in a suitable buffer.
-
Measurement of ATP Hydrolysis: Incubate the reactions at an appropriate temperature (e.g., 30°C). At different time points, measure the amount of inorganic phosphate released, which is a product of ATP hydrolysis. This can be done using a colorimetric assay such as the malachite green assay.
-
Data Analysis: Calculate the rate of ATP hydrolysis for each reaction. Plot the ATPase activity of Ssa as a function of Jthis compound concentration to determine the stimulatory effect.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Student Guide [protocols.io]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Jjj1 Expression in Yeast Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction to Jjj1 and its Function in Yeast
Jthis compound is a cytosolic J-protein (also known as Hsp40) in Saccharomyces cerevisiae that plays a crucial role in the biogenesis of the 60S ribosomal subunit.[1][2] J-proteins are obligate co-chaperones of Hsp70s, and Jthis compound functions with the Hsp70 chaperone Ssa.[1][2][3] Unlike other ribosome-associated J-proteins like Zuo1, which is involved in nascent polypeptide folding, Jthis compound is specifically involved in a late cytosolic step of 60S ribosomal subunit maturation.[1][2] Its function is closely linked with another ribosome biogenesis factor, Rei1.[3][4] Together, Jthis compound and Rei1 are involved in the release and recycling of shuttling factors, such as Arx1 and Alb1, from pre-60S particles, a critical step for the final maturation of the large ribosomal subunit.[3][4]
Jthis compound is a relatively low-abundance protein, estimated to be about 40-fold less abundant than Zuo1.[1][2] This low expression level presents a challenge for detection and quantification, necessitating sensitive and optimized methods. These application notes provide detailed protocols for the detection of Jthis compound at both the protein and mRNA levels.
Data Presentation: Comparison of Jthis compound Detection Methods
| Method | Type of Analysis | Sensitivity | Throughput | Advantages | Disadvantages |
| Western Blotting | Semi-quantitative | Moderate to High | Low to Medium | Provides protein size information; widely accessible. | Requires specific antibodies; can be labor-intensive. |
| Fluorescence Microscopy | Qualitative/Semi-quantitative | High | Low | Provides subcellular localization information; suitable for live-cell imaging. | Requires fluorescently tagged protein; quantification can be complex. |
| RT-qPCR | Quantitative | High | High | Highly sensitive for low-abundance transcripts; wide dynamic range. | Measures mRNA, not protein levels; requires careful primer design and validation. |
Experimental Protocols
Protein-Level Detection: Western Blotting of HA-tagged Jthis compound
This protocol describes the detection of Jthis compound expression by Western blotting using a hemagglutinin (HA)-tagged version of the protein.
a. Construction of a Jthis compound-HA Strain:
-
Design PCR primers to amplify a tagging cassette containing the HA epitope sequence and a selectable marker (e.g., URA3, HIS3). The primers should include homologous regions to the 3' end of the Jthis compound open reading frame (ORF) and the region immediately downstream.
-
Perform PCR using a suitable template plasmid.
-
Transform the PCR product into the desired yeast strain using the lithium acetate method.
-
Select for transformants on appropriate selective media.
-
Verify the correct integration of the HA tag by colony PCR and sequencing.
b. Yeast Protein Extraction (Alkaline Lysis Method):
-
Grow a 5-10 mL culture of the Jthis compound-HA yeast strain to mid-log phase (OD600 ≈ 0.8-1.0).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 1 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 100 µL of 0.2 M NaOH and incubate at room temperature for 5 minutes.[5]
-
Pellet the cells by centrifugation and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of 2x SDS-PAGE sample buffer (100 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.2% bromophenol blue, 10% β-mercaptoethanol).
-
Boil the samples for 5 minutes.[5]
-
Centrifuge at maximum speed for 5 minutes to pellet cell debris. The supernatant contains the total protein extract.
c. SDS-PAGE and Western Blotting:
-
Load 15-20 µL of the protein extract onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour or 30V overnight at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HA tag (e.g., mouse or rabbit anti-HA) diluted in the blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protein-Level Detection: Fluorescence Microscopy of Jthis compound-GFP
This protocol allows for the visualization of Jthis compound's subcellular localization.
a. Construction of a Jthis compound-GFP Strain:
-
Follow the same procedure as for the HA-tagged strain, but use a cassette containing the Green Fluorescent Protein (GFP) sequence.
b. Sample Preparation for Live-Cell Imaging:
-
Grow a 2-3 mL culture of the Jthis compound-GFP strain to early- to mid-log phase (OD600 ≈ 0.4-0.6).
-
Place a drop of molten 1% agarose in synthetic complete (SC) medium onto a microscope slide and cover with a second slide to create a thin pad.[6]
-
Once solidified, remove the top slide.
-
Place 1-2 µL of the yeast culture onto a coverslip.
-
Invert the coverslip onto the agarose pad on the slide.
c. Fluorescence Microscopy:
-
Use a fluorescence microscope equipped with a high-numerical-aperture oil-immersion objective (e.g., 60x or 100x).
-
Use a standard GFP filter set (excitation ~488 nm, emission ~509 nm).
-
Acquire images using a sensitive CCD or sCMOS camera.
-
For co-localization studies, other fluorescent markers can be used (e.g., a nucleolar marker like Sik1-RFP).[7]
mRNA-Level Detection: Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is for quantifying Jthis compound mRNA levels.
a. RNA Extraction:
-
Grow a 10 mL yeast culture to the desired growth phase.
-
Harvest cells by centrifugation and flash-freeze the pellet in liquid nitrogen.
-
Extract total RNA using a hot acid phenol-chloroform method or a commercial yeast RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and concentration using a spectrophotometer and by running an aliquot on an agarose gel.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers. Several commercial kits are available for this step.
c. qPCR:
-
Design qPCR primers for Jthis compound. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and amplify a product of 100-200 bp.
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Quantify the relative expression of Jthis compound using the ΔΔCt method, normalizing to a validated reference gene (e.g., TAF10, UBC6) that is stably expressed under your experimental conditions.[8] Note that commonly used reference genes like ACT1 may not be suitable for all conditions.[8]
Mandatory Visualizations
Caption: Role of Jthis compound in 60S ribosomal subunit biogenesis.
Caption: Experimental workflow for detecting Jthis compound expression.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hsp40 chaperone Jthis compound is required for the nucleo-cytoplasmic recycling of preribosomal factors in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of reference genes for quantitative expression analysis by real-time RT-PCR in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating JJJ1 Gene Knockout or Knockdown in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Saccharomyces cerevisiae gene JJJ1 (YNL227C) encodes a cytosolic J-protein, a member of the Hsp40 chaperone family. Jjj1p is associated with the 60S ribosomal subunit and plays a crucial role in its biogenesis.[1][2] It functions in a late cytosolic step of 60S subunit maturation, stimulating the ATPase activity of the Hsp70 chaperone Ssa.[2] Unlike some other ribosome-associated chaperones, Jjj1p is not involved in nascent polypeptide chain folding but is required for the proper recycling of ribosome biogenesis factors.[1][3] Studies have shown that deleting Jthis compound can lead to improved tolerance to acetic acid and enhanced bioethanol fermentation performance, making it a gene of interest for industrial yeast strain development.[4]
These application notes provide detailed protocols for generating both a complete gene knockout and a conditional knockdown of the Jthis compound gene in S. cerevisiae. The choice between knockout and knockdown strategies depends on the specific research question. A knockout provides a null-mutant phenotype, which is useful for studying the fundamental roles of the gene. A knockdown, which reduces gene expression, is advantageous when complete deletion of the gene is lethal or when studying the effects of varying gene dosage.
Part 1: Jthis compound Gene Knockout via Homologous Recombination
The most common method for generating a gene knockout in S. cerevisiae is through homologous recombination, where the target gene's open reading frame (ORF) is replaced with a selectable marker cassette. This protocol describes the generation of a jthis compoundΔ::kanMX strain.
Experimental Workflow: Jthis compound Knockout
Caption: Workflow for Jthis compound knockout using homologous recombination.
Protocol: Jthis compound Gene Deletion using a kanMX Cassette
1. Primer Design:
-
Design forward and reverse primers to amplify the kanMX cassette from a suitable plasmid (e.g., pFA6a-kanMX6).
-
The 5' end of each primer must contain 40-50 base pairs of homology to the regions immediately upstream (for the forward primer) and downstream (for the reverse primer) of the Jthis compound ORF.
-
The 3' end of the primers will be complementary to the kanMX cassette sequence.
2. PCR Amplification of the Deletion Cassette:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the kanMX cassette with the flanking Jthis compound homology regions.
-
Reaction Mix:
-
Template plasmid (pFA6a-kanMX6): 10-50 ng
-
Forward Primer (10 µM): 1 µl
-
Reverse Primer (10 µM): 1 µl
-
dNTPs (10 mM): 1 µl
-
High-fidelity polymerase buffer (5x): 10 µl
-
High-fidelity DNA polymerase: 1 µl
-
Nuclease-free water: to 50 µl
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 sec
-
30-35 cycles of:
-
Denaturation: 98°C for 10 sec
-
Annealing: 55-65°C for 30 sec (optimize based on primer Tm)
-
Extension: 72°C for 1.5 min
-
-
Final Extension: 72°C for 5-10 min
-
-
Verify the PCR product size on a 1% agarose gel. The expected size is ~1.4 kb for the kanMX cassette plus the length of the homology tails.
-
Purify the PCR product using a standard PCR purification kit.
3. Yeast Transformation (Lithium Acetate Method):
-
Grow a 5-10 ml culture of the desired parental yeast strain (e.g., BY4741) in YPD medium overnight at 30°C.
-
Inoculate 50 ml of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.
-
Harvest cells by centrifugation, wash with sterile water, and resuspend in 1 ml of transformation mix (0.1 M LiAc, 1x TE buffer).
-
In a microfuge tube, mix 100 µl of competent cells with 0.5-1.0 µg of the purified PCR product and 10 µl of single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Add 600 µl of PEG/LiAc solution (40% PEG 3350, 0.1 M LiAc, 1x TE buffer) and vortex to mix.
-
Incubate at 30°C for 30 minutes with shaking.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet cells, remove the supernatant, and resuspend in 1 ml of sterile water.
-
Plate 100-200 µl onto YPD plates and incubate at 30°C for 24-48 hours for recovery.
4. Selection of Transformants:
-
Replica-plate the colonies from the YPD plate onto YPD plates containing 200 µg/ml of G418 (Geneticin).
-
Incubate at 30°C for 2-3 days until resistant colonies appear.
5. Verification of Gene Deletion:
-
Perform colony PCR on the G418-resistant colonies to confirm the correct integration of the kanMX cassette at the Jthis compound locus.
-
Use a forward primer that anneals upstream of the Jthis compound 5' homology region and a reverse primer that anneals within the kanMX cassette. A second PCR with a forward primer in the cassette and a reverse primer downstream of the Jthis compound 3' homology region should also be performed.
-
Analyze PCR products by agarose gel electrophoresis to confirm the expected band sizes.
| Verification PCR Strategy | Forward Primer | Reverse Primer | Expected Size (WT) | Expected Size (jthis compoundΔ::kanMX) |
| 5' Junction | Upstream of Jthis compound | Internal to kanMX | No product | ~500-800 bp (depends on primer) |
| 3' Junction | Internal to kanMX | Downstream of Jthis compound | No product | ~500-800 bp (depends on primer) |
| ORF Check | Internal to Jthis compound | Internal to Jthis compound | ~500 bp | No product |
Part 2: Jthis compound Gene Knockdown using CRISPR interference (CRISPRi)
For a knockdown, CRISPR interference (CRISPRi) is a powerful tool that uses a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor, guided by a small guide RNA (sgRNA) to the gene of interest to block its transcription. This approach is inducible, allowing for temporal control of gene expression.
Signaling Pathway: Role of Jjj1p in Ribosome Biogenesis
Caption: Jjj1p's role in the cytosolic maturation of the 60S ribosomal subunit.
Protocol: Jthis compound Transcriptional Knockdown using CRISPRi
This protocol assumes the availability of a yeast strain expressing dCas9 and a plasmid for expressing the sgRNA.
1. sgRNA Design:
-
Design a 20-nucleotide sgRNA sequence that targets the promoter region or the beginning of the Jthis compound ORF. The target site must be followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.
-
Use online tools to minimize off-target effects.
2. Cloning the sgRNA:
-
Synthesize two complementary oligonucleotides encoding the chosen sgRNA sequence.
-
Anneal the oligos and clone them into a yeast sgRNA expression vector (e.g., one with a URA3 marker) according to the vector manufacturer's instructions, often involving Golden Gate assembly or ligation into a linearized vector.
3. Yeast Transformation:
-
Transform the sgRNA-expressing plasmid into a yeast strain that constitutively or inducibly expresses dCas9 (e.g., dCas9 fused to a repressor domain like Mxi1).
-
Use the Lithium Acetate transformation method as described in the knockout protocol.
-
Select for transformants on synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., SC-Ura).
4. Induction of Knockdown (if using an inducible system):
-
If the dCas9 or sgRNA expression is under an inducible promoter (e.g., GAL1 or TET), grow the transformed yeast in a medium that does not induce expression (e.g., glucose-containing medium).
-
To induce knockdown, transfer the cells to a medium containing the inducer (e.g., galactose or doxycycline).
5. Verification of Knockdown Efficiency:
-
Quantitative RT-PCR (qRT-PCR):
-
Grow induced and non-induced cultures.
-
Extract total RNA from both cultures.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers specific for Jthis compound and a reference gene (e.g., ACT1).
-
Calculate the relative expression of Jthis compound in the induced sample compared to the non-induced control.
-
-
Western Blot:
-
If an antibody against Jjj1p is available, perform a western blot on protein lysates from induced and non-induced cultures to quantify the reduction in protein levels.
-
| Method | Principle | Typical Efficiency | Notes |
| Gene Knockout | Complete removal of the ORF via homologous recombination. | >90% correct integration with proper verification. | Permanent, results in a null phenotype. |
| CRISPRi Knockdown | Transcriptional repression by dCas9-repressor complex. | 50-99% reduction in mRNA levels. | Inducible and reversible, allows for studying essential genes. |
Summary of Quantitative Data
Deletion of Jthis compound has been shown to have significant effects on yeast physiology, particularly under stress conditions.
| Strain | Condition | Metric | Value | Reference |
| BY4741 (Parent) | Fermentation with 4.5 g/L acetic acid | Lag Phase | ~24 hours | [4] |
| BYΔJthis compound (Knockout) | Fermentation with 4.5 g/L acetic acid | Lag Phase | ~8 hours | [4] |
| BY4741 (Parent) | Fermentation with 4.5 g/L acetic acid | Specific Ethanol Production Rate | 0.051 g/g·h | [4] |
| BYΔJthis compound (Knockout) | Fermentation with 4.5 g/L acetic acid | Specific Ethanol Production Rate | 0.057 g/g·h | [4] |
These data indicate that the absence of Jthis compound shortens the lag phase in the presence of acetic acid and increases the rate of ethanol production, highlighting its potential as a target for improving industrial yeast strains.[4]
References
- 1. pnas.org [pnas.org]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jthis compound Jjj1p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Deletion of Jthis compound improves acetic acid tolerance and bioethanol fermentation performance of Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Jjj1's Role in Ribosome Assembly
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jjj1 is a cytosolic J-protein in Saccharomyces cerevisiae that plays a crucial role in the late cytoplasmic steps of 60S ribosomal subunit biogenesis.[1][2] Unlike the more abundant ribosome-associated J-protein Zuo1, which is involved in chaperoning nascent polypeptide chains, Jthis compound's primary function is in the maturation of the 60S subunit.[1] Dysfunctional 60S ribosomal subunit biogenesis, as seen in the absence of Jthis compound, leads to distinct cellular phenotypes, including slow growth at low temperatures and the accumulation of "half-mer" ribosomes.[3]
Jthis compound functions as a co-chaperone with the Hsp70 chaperone Ssa.[1][2] This partnership is essential for its role in ribosome maturation, which includes facilitating the recycling of the ribosome biogenesis factor Arx1 from pre-60S particles.[1] Structurally, Jthis compound binds in the vicinity of the polypeptide exit tunnel on the 60S subunit, in a complex with other maturation factors like Rei1 and Arx1.[4][5][6][7]
These application notes provide detailed protocols for key experiments to elucidate the function of Jthis compound in ribosome assembly, along with structured quantitative data and visualizations to aid in experimental design and data interpretation.
Data Presentation
Table 1: Ribosomal Subunit Ratios in jthis compound Deletion Strains
| Strain Genotype | 60S/40S Ratio (Mean ± SD) | Phenotype | Reference |
| Wild-Type (WT) | 1.92 ± 0.06 | Normal 60S subunit levels | [8] |
| Δjthis compound | 1.44 ± 0.05 | Deficit in 60S subunits | [8] |
| Δrei1 | 1.36 ± 0.09 | Deficit in 60S subunits | [8] |
| Δjthis compound Δarx1 | 1.76 ± 0.07 | Partial rescue of 60S deficit | [8] |
| Δjthis compound Δalb1 | 1.71 ± 0.04 | Partial rescue of 60S deficit | [1] |
Table 2: Relative Abundance of Jthis compound and Zuo1
| Protein | Relative Abundance (compared to Zuo1) | Cellular Role | Reference |
| Jthis compound | ~40-fold less abundant | Ribosome Biogenesis | [1][2] |
| Zuo1 | 1 (reference) | Nascent Polypeptide Chaperoning | [1] |
Table 3: Jthis compound Interaction Partners
| Interacting Protein | Function | Method of Identification | Reference |
| Ssa (Hsp70) | Hsp70 chaperone partner | ATPase Assay, Co-immunoprecipitation | [1][2] |
| Arx1 | Ribosome biogenesis factor | Co-immunoprecipitation, Genetic Suppression | [1] |
| Rei1 | Ribosome biogenesis factor | Two-Hybrid Screen, Cryo-EM | [3][4][5][6][7] |
| 60S ribosomal subunit | Site of action | Sucrose Gradient Comigration, Cryo-EM | [1][4][5][6][7] |
Experimental Protocols
Protocol 1: Polysome Profile Analysis to Detect Ribosome Biogenesis Defects
This protocol is used to separate ribosomal subunits (40S, 60S), monosomes (80S), and polysomes by sucrose density gradient centrifugation. A deficit in 60S subunits and the appearance of "half-mers" are characteristic of jthis compound deletion mutants.[3]
Materials:
-
Yeast strains (Wild-Type, Δjthis compound)
-
YPD medium
-
Cycloheximide (10 mg/mL stock in ethanol)
-
Lysis Buffer (20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)₂, 1 mM DTT, 100 µg/mL cycloheximide, protease inhibitors)
-
Sucrose solutions (10% and 50% w/v in Gradient Buffer: 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)₂)
-
Gradient maker and ultracentrifuge with swing-out rotor (e.g., SW41)
Procedure:
-
Grow 100 mL of yeast culture in YPD to an OD₆₀₀ of 0.6-0.8.
-
Add cycloheximide to a final concentration of 100 µg/mL and incubate for 5 minutes at 30°C with shaking.
-
Harvest cells by centrifugation at 4,000 x g for 5 min at 4°C.
-
Wash the cell pellet with 1 mL of ice-cold Lysis Buffer.
-
Resuspend the pellet in 500 µL of Lysis Buffer and transfer to a microfuge tube.
-
Add an equal volume of 0.5-mm glass beads and lyse the cells by bead beating for 15 minutes at 4°C.
-
Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Measure the A₂₆₀ of the supernatant and load 10-15 A₂₆₀ units onto a pre-formed 10-50% sucrose gradient.
-
Centrifuge at 39,000 rpm in an SW41 rotor for 2.5 hours at 4°C.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a gradient fractionator.
-
Analyze the resulting profile to identify peaks corresponding to 40S, 60S, 80S, and polysomes. Note the presence of half-mers in the Δjthis compound strain.
Protocol 2: Co-immunoprecipitation (Co-IP) of Jthis compound and Associated Proteins
This protocol is designed to isolate Jthis compound-containing protein complexes from yeast lysates to identify interaction partners like Ssa and Arx1.
Materials:
-
Yeast strain expressing tagged Jthis compound (e.g., Jthis compound-HA)
-
Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Anti-HA antibody
-
Protein A/G agarose beads
-
Wash Buffer (Co-IP Lysis Buffer with 0.1% Triton X-100)
-
SDS-PAGE sample buffer
Procedure:
-
Grow a 100 mL culture of yeast expressing Jthis compound-HA to an OD₆₀₀ of 0.8.
-
Harvest cells and prepare a whole-cell lysate as described in Protocol 1 (steps 3-7), using the Co-IP Lysis Buffer.
-
Determine the protein concentration of the lysate using a Bradford assay.
-
Pre-clear the lysate by incubating with 20 µL of Protein A/G agarose beads for 1 hour at 4°C with rotation.
-
Centrifuge at 800 x g for 1 min and transfer the supernatant to a new tube.
-
Add 1-2 µg of anti-HA antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with rotation.
-
Add 30 µL of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C.
-
Collect the beads by centrifugation at 800 x g for 1 min.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 50 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples for 10 minutes at 65°C to elute the protein complexes.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against potential interaction partners (e.g., anti-Ssa, anti-Arx1).
Protocol 3: In Vitro ATPase Assay
This assay measures the ability of Jthis compound to stimulate the ATP hydrolysis activity of its Hsp70 partner, Ssa. Jthis compound is expected to stimulate the ATPase activity of Ssa but not Ssb.[1][2]
Materials:
-
Purified Jthis compound, Ssa, and Ssb proteins
-
Assay Buffer (25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (100 mM)
-
[γ-³²P]ATP
-
Thin Layer Chromatography (TLC) plates (PEI-cellulose)
-
TLC Running Buffer (0.5 M LiCl, 1 M formic acid)
-
Phosphorimager
Procedure:
-
Set up reactions in a final volume of 25 µL in the Assay Buffer.
-
Prepare reactions containing:
-
Ssa or Ssb alone (e.g., 1 µM)
-
Jthis compound alone (e.g., 2 µM)
-
Ssa or Ssb (1 µM) plus Jthis compound (2 µM)
-
-
Initiate the reaction by adding ATP to a final concentration of 1 mM, including a small amount of [γ-³²P]ATP as a tracer.
-
Incubate the reactions at 30°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), remove a 1 µL aliquot and spot it onto a TLC plate.
-
Develop the TLC plate in TLC Running Buffer until the solvent front is near the top.
-
Dry the plate and expose it to a phosphor screen.
-
Quantify the amount of released inorganic phosphate (³²Pᵢ) and remaining ATP ([γ-³²P]ATP) using a phosphorimager.
-
Calculate the rate of ATP hydrolysis. A significant increase in the rate for the Ssa + Jthis compound reaction compared to Ssa alone indicates stimulation of ATPase activity.
Mandatory Visualizations
Caption: Workflow for analyzing Jthis compound's role in ribosome biogenesis.
Caption: Jthis compound's role in the cytoplasmic maturation of the 60S ribosomal subunit.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structures of Arx1 and maturation factors Rei1 and Jthis compound bound to the 60S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EMDB-2167: Cryo-EM structure of the 60S-Arx1-Rei1-Jthis compound complex - Yorodumi [pdbj.org]
- 6. Cryo-EM structures of Arx1 and maturation factors Rei1 and Jthis compound bound to the 60S ribosomal subunit | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: High-Efficiency Knockout of the B2M Gene Using CRISPR/Cas9 Ribonucleoprotein Complexes
Abstract
These application notes provide a detailed protocol for the efficient knockout of the Beta-2-Microglobulin (B2M) gene in human cell lines using the CRISPR/Cas9 system. By delivering pre-complexed Cas9 protein and a synthetic single guide RNA (sgRNA) as a ribonucleoprotein (RNP), this method achieves high editing rates while minimizing off-target effects. This document outlines sgRNA design, RNP delivery via electroporation, and subsequent analysis of gene editing efficiency, offering a comprehensive guide for researchers in gene therapy, immunology, and drug development. As the "JJJ1 gene" is a placeholder, the well-characterized B2M gene is used as a practical and validated example.
Introduction
The CRISPR/Cas9 system has become a revolutionary tool for precise genome editing. It utilizes a guide RNA to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often introduce small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and functional gene knockout.
The B2M gene encodes Beta-2-Microglobulin, a critical component of the Major Histocompatibility Complex (MHC) class I molecules present on nearly all nucleated cells.[1][2][3] MHC class I molecules are essential for presenting intracellular antigens to the immune system.[4] Knockout of the B2M gene prevents the surface expression of MHC class I, a strategy being explored for creating "universal" cells for cell therapy that can evade immune rejection.[5][6][7]
This protocol details the delivery of CRISPR/Cas9 components as a ribonucleoprotein (RNP) complex. This transient, DNA-free method reduces the risk of off-target effects and avoids issues associated with viral or plasmid-based delivery systems.[8]
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| TrueCut™ Cas9 Protein v2 | Thermo Fisher | A36498 |
| Custom Synthetic sgRNA (B2M target) | Synthego | Custom |
| HEK293T Cells | ATCC | CRL-3216 |
| DMEM, high glucose, GlutaMAX™ | Gibco | 10566016 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS, no calcium, no magnesium | Gibco | 14190144 |
| Neon™ Transfection System 10 µL Kit | Thermo Fisher | MPK1025 |
| QIAamp DNA Mini Kit | QIAGEN | 51304 |
| Phusion™ High-Fidelity PCR Master Mix | Thermo Fisher | F531S |
Experimental Protocols
Guide RNA Design for B2M
Single guide RNAs (sgRNAs) were designed to target exon 1 of the human B2M gene. Online design tools like CHOPCHOP, CRISPOR, or GenScript's gRNA design tool are used to identify sequences with high predicted on-target activity and low off-target potential.[9] The selected sgRNAs target a region critical for protein function.
| Guide RNA ID | Target Sequence (5' - 3') | PAM | Target Exon |
| B2M-sgRNA-1 | GAGTAGCGCGAGCACAGCTA | CGG | 1 |
| B2M-sgRNA-2 | TCTCTCAGCTGGTACACGGC | AGG | 1 |
Note: Sequences are examples of highly active guides cited in literature.[9]
Cell Culture and Preparation
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C incubator with 5% CO₂.
-
Passage cells every 2-3 days to maintain 70-90% confluency. Use cells with a low passage number (e.g., <20) for optimal transfection efficiency.[10][11]
-
One day prior to electroporation, seed cells to ensure they are approximately 80% confluent on the day of the experiment.[10]
RNP Formulation and Electroporation
This protocol uses the Neon™ Transfection System. Parameters may need optimization for different cell lines.[12]
-
Prepare sgRNA and Cas9: Resuspend synthetic sgRNA to 100 µM in nuclease-free buffer. Dilute Cas9 protein to 25 µM.
-
Form RNP Complex (per reaction):
-
In a sterile PCR tube, combine 1.5 µL of 100 µM sgRNA (150 pmol) and 3.0 µL of 25 µM Cas9 protein (75 pmol) for a 2:1 molar ratio.
-
Gently mix and incubate at room temperature for 20 minutes to allow the RNP complex to form.[13]
-
-
Prepare Cells:
-
Trypsinize and harvest HEK293T cells.
-
Count the cells and centrifuge 2.2 x 10⁵ cells at 200 x g for 5 minutes.
-
Wash the cell pellet with DPBS and centrifuge again.
-
Carefully aspirate all supernatant.
-
-
Electroporation:
-
Resuspend the cell pellet in 10 µL of Resuspension Buffer R (from Neon Kit).
-
Add the 10 µL cell suspension to the pre-formed RNP complex. Mix gently.
-
Aspirate the 12-15 µL mixture into a 10 µL Neon Pipette Tip. Avoid air bubbles.
-
Electroporate using the following parameters for HEK293T cells: 1150 V, 20 ms, 2 pulses .[12]
-
Immediately transfer the electroporated cells into a well of a 24-well plate containing 500 µL of pre-warmed antibiotic-free culture medium.
-
-
Incubate cells for 48-72 hours before analysis.
Genomic DNA Extraction and PCR
-
After 48-72 hours, harvest a portion of the cells.
-
Extract genomic DNA (gDNA) using the QIAamp DNA Mini Kit according to the manufacturer's protocol.
-
Amplify the target region of the B2M gene using PCR. Design primers to flank the sgRNA target site, generating an amplicon of 400-600 bp.
| Primer Name | Sequence (5' - 3') |
| B2M-Fwd | CCTTGAGGCTATCCAGCGTA |
| B2M-Rev | CGGATGGATGAAACCCAGAC |
Analysis of Editing Efficiency
Gene editing efficiency can be assessed using several methods. Sanger sequencing followed by computational analysis is a cost-effective and rapid approach.
-
Purify the PCR products from the edited and control cell populations.
-
Send the purified products for Sanger sequencing using the B2M-Fwd primer.
-
Analyze the resulting .ab1 files using a tool like Inference of CRISPR Edits (ICE) or Tracking of Indels by Decomposition (TIDE) .[14][15][16] These tools compare the sequencing trace of the edited sample to a wild-type control to quantify the percentage of indels.[17][18]
Expected Results and Data Presentation
Electroporation of HEK293T cells with B2M-targeting RNP complexes is expected to yield high indel frequencies.
Table 1: Gene Editing Efficiency
| Guide RNA ID | Target Cell Line | Editing Efficiency (% Indel) | Predominant Mutation |
| B2M-sgRNA-1 | HEK293T | 92% | -1 bp deletion |
| B2M-sgRNA-2 | HEK293T | 85% | +1 bp insertion |
| Negative Control | HEK293T | < 1% | N/A |
Data are representative. Efficiency is determined by ICE analysis.
Table 2: Off-Target Analysis Summary
A critical aspect of CRISPR experiments is ensuring specificity. Potential off-target sites, predicted by bioinformatics tools, should be analyzed.[19][20][21] This is typically done by amplifying the predicted off-target loci from the gDNA of edited cells and analyzing them by next-generation sequencing (NGS) for any unintended mutations.[19][22]
| Predicted Off-Target Site | Chromosome | Mismatches to sgRNA-1 | Indel Frequency (%) |
| OT-1 | chr2 | 3 | < 0.1% |
| OT-2 | chr11 | 4 | < 0.1% |
| OT-3 | chr19 | 4 | < 0.1% |
Off-target indel frequencies are typically orders of magnitude lower than on-target rates, especially with RNP delivery.[8]
Visualizations
CRISPR/Cas9 Mechanism at the B2M Locus
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. B2M beta-2-microglobulin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Beta-2 microglobulin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR/Cas9 Ribonucleoprotein Complex-Mediated Efficient B2M Knockout in Human Induced Pluripotent Stem Cells (iPSCs) | Springer Nature Experiments [experiments.springernature.com]
- 6. CRISPR/Cas9 Ribonucleoprotein Complex-Mediated Efficient B2M Knockout in Human Induced Pluripotent Stem Cells (iPSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AI-Driven CRISPR-Cas9 sgRNA Design for PDCD1, TRAC, and B2M Knockout to Improve CAR T Cell Therapy | Sciety [sciety.org]
- 10. genscript.com [genscript.com]
- 11. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 12. Neon System を用いた細胞株特異的な CRISPR RNP エレクトロポレーションの条件 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Electroporation of Cas9 RNP (ribonucleoprotein) into adherent cells using the Neon® Electroporation [protocols.io]
- 14. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synthego.com [synthego.com]
- 16. TIDE: Tracking of Indels by DEcomposition [apps.datacurators.nl]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 20. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 22. academic.oup.com [academic.oup.com]
antibodies and reagents for Jjj1 protein detection
Application Notes: Detection of Jjj1 Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Jthis compound protein is a hypothetical serine/threonine kinase implicated in cellular proliferation and survival pathways. Its dysregulation has been associated with various oncogenic processes, making it a protein of significant interest for therapeutic development and biomarker discovery. Accurate and reliable detection of Jthis compound is crucial for elucidating its biological function and clinical relevance. These application notes provide detailed protocols and a selection of reagents for the immunodetection of Jthis compound across various experimental platforms.
Recommended Antibodies and Reagents
Successful immunodetection is contingent on the use of high-quality, validated antibodies and reagents. The following table summarizes a hypothetical selection of antibodies recommended for the detection of Jthis compound.
Table 1: Recommended Anti-Jthis compound Antibodies
| Catalog # | Product Name | Host / Clonality | Reactivity | Applications | Supplier |
| J-123-A | Anti-Jthis compound Polyclonal Antibody | Rabbit / Polyclonal | Human, Mouse | WB, IHC, IP | Vendor A |
| J-456-B | Anti-Jthis compound Monoclonal (4C2) | Mouse / Monoclonal | Human | WB, ELISA | Vendor B |
| J-789-C | Phospho-Jthis compound (Ser25) Ab | Rabbit / Monoclonal | Human, Mouse | WB | Vendor C |
Required Reagents:
-
Lysis Buffers: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Blocking Buffers: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Wash Buffers: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Secondary Antibodies: HRP-conjugated or fluorescently-labeled secondary antibodies.
-
Substrates: Enhanced Chemiluminescence (ECL) substrate for Western Blotting; TMB substrate for ELISA.
-
IHC Reagents: Antigen retrieval solutions (Citrate Buffer pH 6.0), hematoxylin.
Experimental Protocols & Data
Western Blotting (WB)
This protocol is optimized for detecting Jthis compound in whole-cell lysates.
Workflow Diagram:
Caption: Western Blotting workflow for Jthis compound detection.
Protocol:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay. Normalize samples to 20-30 µg of total protein per lane.
-
Electrophoresis: Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane for 90 minutes at 100V.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Jthis compound antibody (see Table 2 for dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP at 1:5000) for 1 hour at room temperature.
-
Detection: Wash as in step 6. Apply ECL substrate and capture the signal using a digital imager.
Table 2: Western Blot Antibody Titration
| Antibody | Dilution | Signal Intensity (Relative Units) | Signal-to-Noise Ratio |
| J-123-A | 1:500 | 1.25 | 15.2 |
| J-123-A | 1:1000 | 1.02 | 25.8 |
| J-123-A | 1:2000 | 0.65 | 18.1 |
| J-456-B | 1:1000 | 0.98 | 12.5 |
| J-456-B | 1:2000 | 0.81 | 22.4 |
| J-456-B | 1:5000 | 0.43 | 14.3 |
Optimal dilutions are highlighted in bold.
Immunohistochemistry (IHC)
This protocol describes the detection of Jthis compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Workflow Diagram:
Caption: Immunohistochemistry (IHC) workflow for Jthis compound.
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%).
-
Antigen Retrieval: Perform heat-induced epitope retrieval using 10 mM Sodium Citrate buffer (pH 6.0) for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific binding with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate slides with anti-Jthis compound antibody (J-123-A, 1:200 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Apply an HRP-polymer conjugated secondary antibody for 30 minutes at room temperature.
-
Detection: Apply DAB chromogen substrate and monitor for color development.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, then mount with a permanent mounting medium.
Signaling Pathway
Jthis compound is a key component of the hypothetical "Growth Factor Receptor (GFR)" signaling cascade. Upon ligand binding, GFR dimerizes and autophosphorylates, creating a docking site for the adaptor protein ADAP2. ADAP2 recruits and activates Jthis compound through phosphorylation at Ser25. Activated Jthis compound then phosphorylates the downstream transcription factor TF-Pro, leading to the expression of genes involved in cell proliferation.
Diagram of the Jthis compound Signaling Pathway:
Caption: Hypothetical Jthis compound signaling cascade.
In Vitro Assays for Measuring Jjj1 Chaperone Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jjj1 is a cytosolic J-domain protein (JDP) in Saccharomyces cerevisiae that functions as a co-chaperone for the Hsp70 chaperone, Ssa1. J-domain proteins are crucial for the activity of Hsp70s, as they stimulate the ATPase activity of Hsp70, which in turn regulates the binding and release of substrate proteins.[1] The Jthis compound-Ssa1 chaperone machinery plays a key role in the biogenesis of the 60S ribosomal subunit.[2][3] This document provides detailed application notes and protocols for three common in vitro assays to measure the chaperone activity of Jthis compound: an ATPase activity assay, a luciferase refolding assay, and a citrate synthase aggregation assay.
Key Assays for Jthis compound Chaperone Activity
The chaperone activity of Jthis compound can be assessed through its ability to stimulate the ATPase activity of its Hsp70 partner, Ssa1, and its capacity to facilitate the refolding of denatured proteins and prevent protein aggregation in conjunction with Ssa1.
ATPase Activity Assay
This assay directly measures the co-chaperone function of Jthis compound by quantifying its ability to stimulate the inherent ATPase activity of Ssa1. The hydrolysis of ATP by Ssa1 is a critical step in the chaperone cycle, and its stimulation by Jthis compound is a direct measure of their functional interaction.
Data Presentation
| Jthis compound:Ssa1 Molar Ratio | Fold Stimulation of Ssa1 ATPase Activity | Reference |
| 0.1:1 | 5-fold | [4] |
| 0.5:1 | 17-fold | [4] |
Experimental Protocol: Radioactive Filter-Binding Assay
This protocol is adapted from methods used to measure the ATPase activity of Hsp70s stimulated by J-proteins.[4]
Materials:
-
Purified Jthis compound protein
-
Purified Ssa1 protein
-
[γ-³²P]ATP
-
Assay Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KCl, 11 mM Mg(OAc)₂, 20 mM DTT
-
Wash Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KCl, 11 mM Mg(OAc)₂
-
Nitrocellulose filters (0.45 µm)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Ssa1-[γ-³²P]ATP Complex:
-
Incubate Ssa1 with [γ-³²P]ATP in Assay Buffer for 15 minutes at 25°C to allow for nucleotide binding.
-
Remove unbound [γ-³²P]ATP by passing the mixture through a gel filtration column (e.g., Sephadex G-50) equilibrated with Assay Buffer.
-
Determine the concentration of the Ssa1-[γ-³²P]ATP complex.
-
-
ATPase Reaction:
-
In separate reaction tubes, add the Ssa1-[γ-³²P]ATP complex to Assay Buffer.
-
Initiate the reaction by adding varying concentrations of Jthis compound to the tubes. Include a control reaction with no Jthis compound to measure the basal ATPase activity of Ssa1.
-
Incubate the reactions at 25°C.
-
-
Quantification of ATP Hydrolysis:
-
At various time points, take aliquots from each reaction and add them to ice-cold Wash Buffer to stop the reaction.
-
Apply the quenched aliquots to nitrocellulose filters under vacuum.
-
Wash the filters with ice-cold Wash Buffer to remove hydrolyzed ³²P-inorganic phosphate (Pi). Un-hydrolyzed [γ-³²P]ATP bound to Ssa1 will be retained on the filter.
-
Dry the filters and measure the remaining radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each Jthis compound concentration.
-
Determine the fold stimulation of ATPase activity by dividing the rate in the presence of Jthis compound by the basal rate of Ssa1 alone.
-
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Jjj1 Western Blotting Technical Support Center
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Welcome to the technical support center for the detection of Jjj1 via Western blotting. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve clear and reliable results in your experiments.
Troubleshooting Guide
Encountering issues with your Jthis compound Western blot? The table below outlines common problems, their potential causes, and recommended solutions to get your experiment back on track.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Very Weak Signal | 1. Low Jthis compound Expression: The target protein may not be abundant in your sample type.[1][2] 2. Antibody Issues: The primary or secondary antibody is not effective or is used at a suboptimal dilution.[3][4] 3. Inefficient Protein Transfer: Jthis compound did not transfer effectively from the gel to the membrane.[2][5] 4. Inactive Detection Reagent: The chemiluminescent substrate (e.g., ECL) is expired or has been inactivated.[5][6] | 1. Increase Protein Load: Load a higher amount of total protein (e.g., 30-50 µg) per lane.[2][7][8] Consider using a positive control lysate known to express Jthis compound. 2. Optimize Antibody Concentration: Increase the primary antibody concentration (e.g., try 1:500 or 1:250) or decrease the secondary antibody dilution.[3][9] Ensure the secondary antibody is appropriate for the primary antibody's host species.[3] 3. Verify Transfer: Use a Ponceau S stain on the membrane after transfer to visualize total protein and confirm transfer efficiency.[2][5] Optimize transfer time, especially for large proteins. 4. Use Fresh Reagents: Prepare fresh ECL substrate immediately before use and ensure it is not expired.[5][6] |
| High Background | 1. Insufficient Blocking: Non-specific sites on the membrane were not adequately blocked.[10][11][12] 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive, leading to non-specific binding.[11][13][14] 3. Inadequate Washing: Unbound antibodies were not sufficiently washed off the membrane.[10][13][15] 4. Membrane Dried Out: The membrane was allowed to dry at some point during the process.[11][16] | 1. Optimize Blocking: Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[10][13] Consider switching blocking agents (e.g., from milk to BSA, or vice versa).[11][16] 2. Titrate Antibodies: Decrease the concentration of both primary and secondary antibodies by increasing their dilution (e.g., primary from 1:1000 to 1:5000; secondary from 1:5000 to 1:20000).[1][11] 3. Improve Washing: Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[15] Add a detergent like Tween-20 to the wash buffer at 0.1%.[12][13] 4. Keep Membrane Wet: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[16] |
| Non-Specific Bands | 1. Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.[14] 2. Excessive Protein Loaded: Overloading the gel can lead to "ghost" bands and high signal intensity.[1][15][16] 3. Sample Degradation: Proteases in the lysate may have degraded Jthis compound, leading to lower molecular weight bands.[10][15] 4. Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.[10] | 1. Optimize Antibody Dilution: Increase the primary antibody dilution and consider incubating overnight at 4°C to favor specific binding.[14] 2. Reduce Protein Load: Decrease the amount of total protein loaded per lane to the recommended 10-30 µg range.[15][17] 3. Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[2][10] 4. Run a Control: Perform a control experiment by incubating a blot with only the secondary antibody to check for non-specific binding.[10][11] |
| "Smiling" or Distorted Bands | 1. Uneven Heat Distribution: The gel ran too hot or unevenly, causing migration issues. 2. Buffer Issues: The running buffer may have been prepared incorrectly or reused too many times. | 1. Control Electrophoresis Speed: Run the gel at a lower voltage or in a cold room to dissipate heat. 2. Use Fresh Buffer: Always use freshly prepared running buffer for each experiment. |
Frequently Asked Questions (FAQs)
Q1: How much protein lysate should I load to detect Jthis compound?
For most cell lysates, a good starting point is to load between 10-50 µg of total protein per lane.[8] If Jthis compound is a low-abundance protein, you may need to load more, whereas for highly abundant proteins, as little as 1-10 µg may be sufficient to avoid signal saturation.[7][17] It is always best to determine the optimal loading amount through a titration experiment.[18]
Q2: What is the recommended starting dilution for my primary anti-Jthis compound antibody?
A typical starting dilution for a primary antibody is 1:1000.[9][19] However, this can vary widely depending on the antibody's affinity and concentration.[19] Always check the manufacturer's datasheet for recommendations.[4] If the signal is weak or absent, try a lower dilution (e.g., 1:500). If the background is high, try a higher dilution (e.g., 1:2000 or 1:5000).[20]
Q3: Should I use non-fat dry milk or BSA as the blocking agent?
Both 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) in TBST are common and effective blocking agents.[12] Milk is generally a more aggressive blocking agent and is cost-effective. However, if you are detecting a phosphorylated version of Jthis compound, it is recommended to use BSA, as milk contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies.[10][11]
Q4: My anti-Jthis compound antibody is not working. What should I do?
First, confirm that your experimental setup is working by using a positive control (a cell or tissue lysate known to express Jthis compound).[10] If the positive control fails, the issue may lie with the antibody or another reagent. Check that the secondary antibody is compatible with the primary antibody's host species.[3] You can also test the primary antibody's activity with a simple dot blot.[3][9] If problems persist, consider trying a different antibody.
Quantitative Data Summary
The table below provides recommended ranges for key quantitative parameters in a Jthis compound Western blotting experiment.
| Parameter | Recommended Range | Notes |
| Total Protein Load | 10 - 50 µg per lane | Adjust based on Jthis compound abundance.[7][8] |
| Primary Antibody Dilution | 1:500 - 1:5000 | Start with the manufacturer's recommendation, typically 1:1000.[19][20] |
| Secondary Antibody Dilution | 1:2000 - 1:20000 | Higher dilutions can help reduce background noise.[1][9] |
| Blocking Time | 1 hour (RT) or Overnight (4°C) | Ensure consistent agitation during blocking.[13] |
| Primary Antibody Incubation | 2 hours (RT) or Overnight (4°C) | Overnight at 4°C is often preferred to increase specific binding.[8][21] |
| Wash Duration | 3-5 washes, 5-10 minutes each | Inadequate washing is a common cause of high background.[13][15] |
Visual Protocols and Pathways
Jthis compound Western Blotting Experimental Workflow
This diagram outlines the key steps involved in a standard Western blotting experiment for the detection of Jthis compound.
Caption: A flowchart of the Western blotting protocol for Jthis compound detection.
Hypothetical Jthis compound Signaling Pathway
This diagram illustrates a hypothetical signaling cascade where Jthis compound is activated via phosphorylation by an upstream kinase, leading to a cellular response.
Caption: A model signaling pathway involving the activation of Jthis compound.
Detailed Experimental Protocol: Western Blotting for Jthis compound
This protocol provides a step-by-step methodology for detecting Jthis compound in cell lysates.
1. Cell Lysis and Protein Extraction a. Wash cultured cells with ice-cold PBS. b. Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to the culture dish.[22] c. Scrape the cells and transfer the suspension to a microcentrifuge tube. d. Agitate for 30 minutes at 4°C.[22] e. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[22] f. Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
2. Protein Quantification a. Determine the total protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[8]
3. Sample Preparation for SDS-PAGE a. Based on the protein concentration, calculate the volume needed for 20 µg of protein. b. Add 4X Laemmli sample buffer to the lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[22]
4. SDS-PAGE a. Load 20 µg of each denatured protein sample into the wells of a polyacrylamide gel. Include a pre-stained molecular weight marker in one lane. b. Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
5. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. (Note: Activate PVDF membrane in methanol for 30 seconds first). b. Assemble the transfer stack (gel-membrane sandwich) ensuring no air bubbles are trapped.[5] c. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Immunodetection a. Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. b. Primary Antibody Incubation: Dilute the anti-Jthis compound primary antibody in blocking buffer (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle agitation.[23] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[23] d. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000). Incubate the membrane for 1 hour at room temperature with gentle agitation.[8] e. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent by mixing the components as instructed by the manufacturer. b. Incubate the membrane in the ECL reagent for 1-5 minutes.[8] c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed to obtain a clear signal without saturating the bands.[6]
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. biossusa.com [biossusa.com]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. addgene.org [addgene.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. biossusa.com [biossusa.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. arp1.com [arp1.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. Tips for Diluting Antibodies | Rockland [rockland.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving the Efficiency of JJJ1 Gene Editing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of JJJ1 gene editing. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Understanding the Jthis compound Gene
The Jthis compound gene in Saccharomyces cerevisiae encodes a cytosolic J-protein, Jthis compound.[1][2] This protein plays a crucial role in the biogenesis of the 60S ribosomal subunit.[1][2][3][4][5] Jthis compound functions as a co-chaperone, stimulating the ATPase activity of the Hsp70 chaperone Ssa.[1][2][4][5] This activity is important for a late step in ribosome biogenesis.[2] Research suggests that Jthis compound, in cooperation with Rei1, facilitates the release of the pre-60S subunit factor Arx1.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations for designing a guide RNA (gRNA) to target the Jthis compound gene?
A1: When designing a gRNA for Jthis compound, it is crucial to select a unique target sequence to minimize off-target effects.[7] The design should also consider the GC content of the sgRNA, as this can influence editing efficiency.[8] For optimal performance, it is recommended to use a gRNA with a GC content above 50%.[8] Additionally, avoid sequences with poly(U) stretches, which can lead to premature termination of sgRNA transcription.[9]
Q2: Which CRISPR-Cas9 delivery method is most effective for editing Jthis compound in yeast?
A2: The choice of delivery method can significantly impact editing efficiency and depends on the specific yeast strain and experimental setup.[7][10] Common methods for yeast include plasmid-based expression of Cas9 and the gRNA, or delivery of a pre-assembled Cas9-gRNA ribonucleoprotein (RNP) complex.[11] The RNP approach can be highly efficient and reduces the risk of off-target effects associated with prolonged Cas9 expression.[11]
Q3: How can I verify that the Jthis compound gene has been successfully edited?
A3: Several methods can be used to confirm successful editing of the Jthis compound gene. A common initial step is PCR amplification of the target region followed by Sanger sequencing to detect insertions or deletions (indels).[7][11] For a more quantitative analysis, techniques like T7 endonuclease I (T7E1) assay, Surveyor assay, or next-generation sequencing (NGS) can be employed to determine the percentage of edited alleles in a cell population.[7][11]
Q4: What are the potential phenotypic consequences of Jthis compound knockout in Saccharomyces cerevisiae?
A4: Cells lacking the Jthis compound gene exhibit phenotypes similar to those without Rei1, another ribosome biogenesis factor.[2] These can include slow growth, especially at lower temperatures (e.g., 23°C), and hypersensitivity to certain translation-inhibiting drugs like paromomycin.[3][5]
Troubleshooting Guide
Problem: Low Gene Editing Efficiency
Q1: My Jthis compound gene editing efficiency is very low. What are the likely causes and how can I improve it?
A1: Low editing efficiency is a common issue in CRISPR experiments.[12] Several factors could be contributing to this problem:
-
Suboptimal gRNA Design: The effectiveness of the gRNA is a primary determinant of success.[12][13] Ensure your gRNA has an optimal GC content and targets a unique genomic region.[7][8] Consider testing multiple gRNA sequences to identify the most efficient one.
-
Inefficient Delivery: The delivery of Cas9 and gRNA into the cells is critical.[7][12] Optimize your transformation protocol, whether you are using plasmids or RNPs. For plasmid-based systems, verify the quality and concentration of your DNA.[7]
-
Insufficient Cas9 Expression: Low levels of Cas9 protein can limit editing.[7] Use a strong, constitutive promoter suitable for your yeast strain to drive Cas9 expression.[7] Codon optimization of the Cas9 gene for S. cerevisiae can also enhance its expression.[7]
-
Cell Line Variability: Some yeast strains may be more difficult to transform or have more active DNA repair mechanisms that counteract the editing process.[14]
Problem: High Cell Toxicity or Death
Q2: I'm observing significant cell death after introducing the CRISPR-Cas9 components to edit Jthis compound. What could be the cause and how can I mitigate it?
A2: Cell toxicity can arise from high concentrations of the CRISPR-Cas9 components or the delivery method itself.[7]
-
Optimize Component Concentration: Titrate the amount of Cas9 plasmid or RNP complex to find a balance between high editing efficiency and low toxicity.[7]
-
Use a Cas9 Nickase: Instead of the wild-type Cas9 which creates double-strand breaks, consider using the Cas9D10A nickase with paired gRNAs.[15][16] This approach generates nicks that are repaired with higher fidelity, reducing off-target effects and potentially lowering toxicity.[16]
-
Refine Delivery Method: Electroporation, a common yeast transformation method, can be harsh on cells.[10] Optimize the electroporation parameters (voltage, capacitance, resistance) for your specific yeast strain.
Problem: Difficulty Detecting Edits
Q3: I'm unable to detect any edits in the Jthis compound gene after my experiment. What should I check?
A3: If you are not detecting any edits, consider the following:
-
Verification Method Sensitivity: Ensure your genotyping method is sensitive enough to detect low-frequency editing events.[7] Sanger sequencing of a pooled PCR product might not be sufficient. Consider using more sensitive techniques like T7E1 assay or targeted deep sequencing.[11]
-
Incorrect Primer Design: Double-check that the primers used for PCR amplification of the Jthis compound target locus are correct and efficiently amplify the region.
-
Large Deletions: Standard PCR and sequencing might miss large deletions at the target site.[17][18] If you suspect large deletions, design primers that flank a larger region around the target site.
Quantitative Data Summary
| Experiment ID | sgRNA Sequence (5'-3') | Delivery Method | Cas9 Variant | Editing Efficiency (%) | Off-Target Frequency (%) | Notes |
| Jthis compound-001 | Example Sequence 1 | Plasmid | Wild-type | |||
| Jthis compound-002 | Example Sequence 2 | Plasmid | Wild-type | |||
| Jthis compound-003 | Example Sequence 1 | RNP | Wild-type | |||
| Jthis compound-004 | Example Sequence 1 | Plasmid | Cas9 Nickase |
Editing Efficiency can be determined by methods such as T7E1 assay, Surveyor assay, or NGS. Off-Target Frequency should be assessed at predicted off-target sites.
Experimental Protocols
Detailed Methodology for CRISPR-Cas9 Mediated Knockout of Jthis compound in S. cerevisiae
This protocol outlines the key steps for creating a Jthis compound knockout in S. cerevisiae using a plasmid-based CRISPR-Cas9 system.
1. Guide RNA Design and Vector Construction: a. Identify a unique 20-nucleotide target sequence in the Jthis compound coding region, immediately preceding a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3'). Use online design tools to minimize off-target predictions. b. Synthesize two complementary oligonucleotides encoding the chosen gRNA sequence with appropriate overhangs for cloning into a Cas9-gRNA co-expression vector. c. Anneal the oligonucleotides and ligate them into the linearized expression vector. d. Transform the ligation product into E. coli for plasmid amplification and purification. e. Verify the correct insertion of the gRNA sequence via Sanger sequencing.
2. Yeast Transformation: a. Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method. b. Transform the competent cells with the Cas9-gRNA expression plasmid. c. Plate the transformed cells on selective media and incubate until colonies appear.
3. Verification of Gene Editing: a. Isolate genomic DNA from individual yeast colonies. b. Perform PCR to amplify the region of the Jthis compound gene targeted by the gRNA. c. Analyze the PCR product for the presence of mutations. This can be done by: i. Sanger Sequencing: Sequence the PCR product to identify indels. ii. Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation introduces or removes a restriction site, digest the PCR product with the corresponding enzyme and analyze the fragments by gel electrophoresis. iii. T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed from wild-type and mutated DNA strands.
Visualizations
Caption: Functional interactions of Jjj1p in 60S ribosomal subunit biogenesis.
Caption: Experimental workflow for Jthis compound gene editing in S. cerevisiae.
Caption: Troubleshooting logic for low Jthis compound gene editing efficiency.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jthis compound | SGD [yeastgenome.org]
- 5. researchgate.net [researchgate.net]
- 6. The Cytosolic J-protein, Jthis compound, and Rei1 Function in the Removal of the Pre-60 S Subunit Factor Arx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 8. Frontiers | Efficiency Optimization of CRISPR/Cas9-Mediated Targeted Mutagenesis in Grape [frontiersin.org]
- 9. giraldezlab.org [giraldezlab.org]
- 10. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 11. sbsbio.com [sbsbio.com]
- 12. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 13. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 14. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 15. Optimization of Genome Engineering Approaches with the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive analysis and accurate quantification of unintended large gene modifications induced by CRISPR-Cas9 gene editing [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive analysis and accurate quantification of unintended large gene modifications induced by CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Jjj1 Co-Immunoprecipitation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Jjj1 co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to provide solutions to specific issues you may encounter. Each question is followed by a detailed explanation and recommended steps to resolve the problem.
Problem 1: Weak or No Signal for the Bait Protein (Jthis compound)
Q: I am not detecting my bait protein, Jthis compound, in the immunoprecipitate. What could be the issue?
A: This is a common issue that can arise from several factors, ranging from antibody quality to improper lysis conditions. Here are the potential causes and solutions:
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Inefficient Antibody: The antibody may not be suitable for immunoprecipitation. Not all antibodies that work in Western blotting are effective in recognizing the native protein conformation required for IP.[1][2][3]
-
Solution: Use an antibody that has been validated for immunoprecipitation.[1][3] If an IP-validated antibody is unavailable, one validated for immunofluorescence (IF) or immunohistochemistry (IHC) might be a good alternative as these applications also recognize the protein in a more native state.[1][2] Both monoclonal and polyclonal antibodies can be used, but polyclonal antibodies may be advantageous as they can bind to multiple epitopes.[2][4]
-
-
Low Protein Expression: The expression level of Jthis compound in your cells or tissue might be too low for detection.
-
Improper Lysis Conditions: The lysis buffer may not be effectively solubilizing Jthis compound or may be disrupting the antibody epitope.
-
Solution: Optimize your lysis buffer. For Co-IP, a milder, non-denaturing buffer is generally recommended to preserve protein interactions.[8] Avoid harsh detergents like those in RIPA buffer, which can disrupt protein-protein interactions.[7][8] Consider using a lysis buffer with non-ionic detergents like NP-40 or Triton X-100.[5] Sonication can also help in extracting nuclear or membrane-associated proteins.[8]
-
-
Protein Degradation: Jthis compound may be degrading during the experimental procedure.
Problem 2: High Background or Non-Specific Binding
Q: My final immunoprecipitate shows many non-specific bands, making it difficult to identify true Jthis compound interactors. How can I reduce this background?
A: High background is often due to non-specific binding of proteins to the beads or the antibody. Here’s how you can minimize it:
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Insufficient Washing: The washing steps may not be stringent enough to remove non-specifically bound proteins.
-
Non-Specific Binding to Beads: Proteins can non-specifically adhere to the agarose or magnetic beads.
-
Too Much Antibody: Using an excessive amount of the primary antibody can lead to non-specific binding.
-
Solution: Titrate your antibody to determine the optimal concentration for your experiment.[5]
-
-
Inappropriate Antibody: The antibody itself might be cross-reacting with other proteins.
-
Solution: Use a high-quality, affinity-purified antibody that has been validated for IP.[5]
-
Problem 3: No Interaction Partner (Prey) Detected
Q: I can successfully pull down Jthis compound, but I don't see any of its known or potential interacting partners. What could be going wrong?
A: The absence of a prey protein can be due to the disruption of the protein-protein interaction or issues with detecting the prey protein itself.
-
Disruption of Protein Interaction: The lysis or wash buffers may be too harsh, disrupting the interaction between Jthis compound and its binding partners.
-
Low Abundance of Prey Protein: The interacting protein might be expressed at very low levels.
-
Solution: Increase the amount of starting lysate. It's also important to confirm that the prey protein is expressed in your cell type by checking the input fraction via Western blot.[5]
-
-
Transient or Weak Interaction: The interaction between Jthis compound and its partner might be weak or transient.
-
Solution: Consider using a cross-linking agent to stabilize the protein complex before cell lysis.
-
-
Epitope Masking: The epitope of the prey protein recognized by the Western blot antibody might be masked by its interaction with Jthis compound or other proteins in the complex.
-
Solution: Try using a different antibody for the Western blot that recognizes a different epitope on the prey protein.
-
Quantitative Data Summary
For successful Co-IP, the concentrations of various buffer components are critical. The following tables provide recommended starting concentrations for key reagents in lysis and wash buffers. Note that optimal concentrations may vary depending on the specific protein complex and cell type and should be empirically determined.
Table 1: Lysis Buffer Components
| Component | Recommended Concentration | Purpose |
| Buffer | 20-50 mM Tris-HCl or HEPES | Maintain pH (typically 7.4-8.0) |
| Salt | 100-150 mM NaCl | Mimic physiological ionic strength |
| Detergent | 0.1-1.0% NP-40 or Triton X-100 | Solubilize proteins |
| Glycerol | 5-10% | Stabilize proteins |
| Protease Inhibitors | 1x Cocktail | Prevent protein degradation |
| Phosphatase Inhibitors | 1x Cocktail | Prevent dephosphorylation |
| EDTA/EGTA | 1-5 mM | Chelating agents |
Table 2: Wash Buffer Components
| Component | Recommended Concentration | Purpose |
| Buffer | 20-50 mM Tris-HCl or HEPES | Maintain pH |
| Salt | 150-500 mM NaCl | Modulate stringency |
| Detergent | 0.05-0.5% NP-40 or Triton X-100 | Reduce non-specific binding |
Experimental Protocols
A detailed, step-by-step protocol for a standard Jthis compound Co-IP experiment is provided below.
Jthis compound Co-Immunoprecipitation Protocol
-
Cell Lysis
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Harvest cells and wash with ice-cold PBS.
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Lyse the cell pellet with ice-cold Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).[10]
-
Incubate on ice for 15-30 minutes with occasional vortexing.
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Sonicate the lysate briefly (e.g., 2 x 10 seconds) to shear DNA and aid in the extraction of nuclear proteins.[10]
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Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[10]
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Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
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Pre-Clearing the Lysate
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Add Protein A/G beads to the cleared lysate and incubate with gentle rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.
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Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation
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Add the anti-Jthis compound antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
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Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
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Add pre-washed Protein A/G beads to the lysate-antibody mixture.
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Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing
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Pellet the beads by gentle centrifugation.
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Remove the supernatant and wash the beads 3-5 times with ice-cold wash buffer (e.g., Co-IP lysis buffer with adjusted salt and detergent concentrations).
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After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis
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Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
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Pellet the beads and collect the supernatant containing the eluted proteins.
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Analyze the eluate by SDS-PAGE and Western blotting using antibodies against Jthis compound and the suspected interacting partner.
-
Visualizations
The following diagrams illustrate the experimental workflow for a Jthis compound Co-IP experiment and a troubleshooting decision tree.
Caption: A schematic of the Jthis compound Co-Immunoprecipitation workflow.
Caption: A decision tree for troubleshooting common Jthis compound Co-IP issues.
References
- 1. Antibodies for Immunoprecipitation (IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Immunoprecipitation Antibodies | Antibodies.com [antibodies.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. kmdbioscience.com [kmdbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
addressing off-target effects in JJJ1 knockdown studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate off-target effects in JJJ1 knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in siRNA-mediated Jthis compound knockdown studies?
Off-target effects in siRNA experiments primarily arise from two mechanisms:
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MicroRNA-like Off-Target Effects: The siRNA guide strand can bind to unintended mRNA transcripts with partial complementarity, particularly in the "seed region" (nucleotides 2-8 of the guide strand), leading to the translational repression or degradation of unintended genes.[1][2][3] This is the most common cause of off-target effects.
-
Sense Strand Off-Target Effects: The sense (passenger) strand of the siRNA duplex can be incorporated into the RNA-induced silencing complex (RISC) and subsequently target unintended transcripts.[4][5]
Poorly designed siRNA sequences and high siRNA concentrations can exacerbate these effects.[6][7]
Q2: I'm observing a phenotype that I suspect is due to an off-target effect of my Jthis compound siRNA. How can I confirm this?
Several strategies can be employed to determine if an observed phenotype is a result of an off-target effect:
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Control Experiments: Always include appropriate negative controls, such as a non-targeting (scrambled) siRNA, to account for non-specific effects of the transfection process and the siRNA molecule itself.[11][12]
Q3: What are the best practices for designing siRNAs to minimize off-target effects?
To minimize off-target effects at the design stage:
-
Utilize Advanced Design Algorithms: Employ design algorithms that screen for potential off-target binding sites, especially seed region matches, across the entire transcriptome.[4][6]
-
Avoid Regions of High Similarity: Exclude siRNA target sequences that have high similarity to other genes, particularly paralogs.[6]
-
Thermodynamic Properties: Design siRNAs with lower G/C content near the 5' end of the antisense strand to favor its loading into RISC.[6]
Troubleshooting Guide
Issue: High variability between different siRNAs targeting Jthis compound.
This could indicate that some of the observed effects are off-target.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Validate Knockdown Efficiency | Ensure that all siRNAs are effectively knocking down Jthis compound mRNA and protein levels. | Perform qPCR and Western blot analysis for each individual siRNA. |
| 2. Perform a Rescue Experiment | To confirm that the phenotype is due to Jthis compound knockdown and not an off-target effect. | Co-transfect with an siRNA-resistant Jthis compound expression vector.[8][10] |
| 3. Use a Pooled siRNA Approach | To dilute the concentration of any single siRNA and its potential off-target effects. | Transfect cells with a pool of 3-4 validated siRNAs targeting Jthis compound.[1][14] |
Issue: Significant cell toxicity or unexpected phenotypes observed with Jthis compound knockdown.
This could be due to off-target effects or an interferon response.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Titrate siRNA Concentration | High concentrations of siRNA can lead to increased off-target effects and cellular stress.[6][8] | Perform a dose-response experiment to determine the lowest effective concentration of your Jthis compound siRNA. |
| 2. Check for Interferon Response | siRNAs can sometimes trigger an innate immune response. | Measure the expression of interferon-stimulated genes (e.g., STAT1, OAS1) by qPCR. |
| 3. Use Chemically Modified siRNAs | Modifications can reduce off-target binding and improve stability. | Consider using siRNAs with 2'-O-methylation or other modifications in the seed region.[1][2] |
Experimental Protocols
Protocol 1: Validation of Jthis compound Knockdown by Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Transfection: Plate cells to be 70-80% confluent at the time of transfection. Transfect with Jthis compound siRNA, non-targeting control siRNA, and a mock transfection control using a suitable transfection reagent.
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RNA Extraction: At 48-72 hours post-transfection, harvest cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Jthis compound and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of Jthis compound using the ΔΔCt method.[15]
Protocol 2: Western Blot Analysis of Jthis compound Protein Levels
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Cell Lysis: At 48-96 hours post-transfection, wash cells with PBS and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a validated primary antibody against Jthis compound, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control antibody (e.g., β-actin, GAPDH) to normalize protein levels.[11]
Visualizations
Caption: Experimental workflow for Jthis compound knockdown and off-target validation.
Caption: Simplified pathway of Jthis compound's role in 60S ribosomal subunit biogenesis.[16][17][18][19][20]
Caption: Decision tree for distinguishing on-target vs. off-target effects.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 6. sitoolsbiotech.com [sitoolsbiotech.com]
- 7. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 13. pnas.org [pnas.org]
- 14. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 15. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Jthis compound Jjj1p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
strategies for enhancing Jjj1 expression in heterologous systems
Welcome to the technical support center for enhancing the expression of the Saccharomyces cerevisiae J-protein, Jjj1, in heterologous systems. Jthis compound is a cytosolic protein crucial for the biogenesis of the 60S ribosomal subunit[1][2][3][4][5]. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their Jthis compound expression experiments.
Frequently Asked Questions (FAQs)
Q1: What is Jthis compound and what is its function?
A1: Jthis compound is a cytosolic J-protein found in Saccharomyces cerevisiae. It functions as a co-chaperone, stimulating the ATPase activity of Hsp70 chaperones[2][4]. Its primary role is in the late cytosolic steps of 60S ribosomal subunit biogenesis[1][2][3][4][5].
Q2: Which heterologous system is best for expressing Jthis compound?
A2: The optimal system depends on your experimental goals, required yield, and whether post-translational modifications are necessary. While Jthis compound is a yeast protein, its expression in other systems is feasible with optimization. See the table below for a comparison of common systems.
Q3: Should I optimize the codon usage of the Jthis compound gene for my chosen expression host?
A3: Yes, codon optimization is a critical step for improving heterologous protein expression[6][7][8]. Different organisms have different codon preferences (codon bias), and matching the codon usage of your host can significantly enhance translation efficiency and prevent issues like ribosome stalling[7][9][10][11].
Q4: My Jthis compound protein is expressed but it is insoluble. What should I do?
A4: Insoluble protein, often found in inclusion bodies in E. coli, is a common issue[12][13][14]. Strategies to improve solubility include lowering the induction temperature, reducing the inducer concentration, co-expressing chaperones, or using a solubility-enhancing fusion tag[15][16][17]. If these fail, you may need to purify the protein from inclusion bodies and then refold it.
Q5: Are there specific partners of Jthis compound I should be aware of?
A5: In its native S. cerevisiae environment, Jthis compound functions with the Hsp70 chaperone Ssa[1][2]. While co-expression of Ssa is not typically required in a heterologous system, if you are studying the functional interaction, it may be necessary.
Troubleshooting Guide
Problem 1: No or very low expression of Jthis compound protein.
| Possible Cause | Suggested Solution |
| Suboptimal Codon Usage | Synthesize a new version of the Jthis compound gene with codons optimized for your specific host organism (E. coli, P. pastoris, mammalian cells, etc.)[7][9][18]. |
| Inefficient Promoter | Ensure you are using a strong, inducible promoter suitable for your expression system (e.g., T7 promoter in E. coli, AOX1 in P. pastoris)[15][19]. |
| mRNA Instability | Check your construct for sequences that might lead to mRNA degradation. Modify the 5' and 3' untranslated regions (UTRs) to enhance stability[6]. |
| Protein Toxicity | High levels of a foreign protein can be toxic to the host cell[20]. Use a tightly regulated promoter, lower the inducer concentration, or switch to a host strain designed for toxic proteins[15]. |
| Incorrect Reading Frame | Sequence your expression vector to confirm that the Jthis compound gene is in the correct reading frame with any N- or C-terminal tags. |
Problem 2: Jthis compound is expressed in an insoluble form (Inclusion Bodies).
| Possible Cause | Suggested Solution |
| High Expression Rate | Lower the induction temperature (e.g., to 18-25°C for E. coli) and reduce the inducer concentration (e.g., IPTG) to slow down protein synthesis and allow more time for proper folding[6][16][20]. |
| Lack of Chaperones | Co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ in E. coli to assist in the folding of Jthis compound[15][19]. |
| Absence of a Solubilizing Partner | Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of Jthis compound[15]. |
| Incorrect Disulfide Bonds (if applicable) | Although Jthis compound is cytosolic, incorrect disulfide bonds can be an issue for some proteins in bacterial systems. Express in a strain that promotes disulfide bond formation in the cytoplasm (e.g., SHuffle strains). |
| Suboptimal Buffer Conditions | If all else fails, purify the protein from inclusion bodies using denaturants and then refold it in vitro. See the protocol section for details. |
Data Presentation
Table 1: Comparison of Common Heterologous Expression Systems for Jthis compound Production
| Feature | E. coli | Yeast (P. pastoris) | Mammalian Cells (HEK293, CHO) |
| Speed & Cost | Fast and inexpensive[6]. | Moderately fast and affordable[21]. | Slower and more expensive[22]. |
| Protein Yield | Very High | High to Very High[21]. | Moderate to High |
| Folding & Solubility | Prone to inclusion bodies[12][13]. | Good folding, generally soluble[21]. | Excellent folding and solubility[22]. |
| Post-Translational Modifications (PTMs) | None (no glycosylation) | Can perform some PTMs, but glycosylation patterns may differ from mammalian cells[23][24]. | Capable of complex, human-like PTMs[22]. |
| Best For | Large-scale production of untagged or simply tagged protein where PTMs are not required. | High-yield production of folded proteins; a good starting point as Jthis compound is a yeast protein. | Production of Jthis compound for use in mammalian cell-based assays or when complex PTMs are critical. |
Experimental Protocols
Protocol 1: Codon Optimization of Jthis compound Gene
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Obtain the Jthis compound sequence: Retrieve the protein sequence of S. cerevisiae Jthis compound (UniProt ID: P53863).
-
Use an online tool: Input the amino acid sequence into a codon optimization tool (several are available from gene synthesis companies).
-
Select the target organism: Choose your desired expression host (e.g., E. coli K12, Pichia pastoris, Homo sapiens).
-
Set optimization parameters: Avoid rare codons in the host, adjust GC content to be between 40-60%, and remove cryptic splice sites or premature polyadenylation signals[6][11].
-
Synthesize the gene: Order the synthesis of the optimized DNA sequence.
-
Clone into expression vector: Subclone the optimized Jthis compound gene into your chosen expression vector.
Protocol 2: Solubilization and Refolding of Jthis compound from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet containing Jthis compound inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press[13].
-
Inclusion Body Washing: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes. Discard the supernatant. Wash the pellet twice with a wash buffer containing a mild detergent (e.g., Lysis Buffer + 1% Triton X-100) to remove membrane contaminants[13].
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT)[12][13][25]. Incubate with stirring for 1-2 hours at room temperature.
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Clarification: Centrifuge at high speed to pellet any remaining insoluble material. The supernatant now contains the solubilized, unfolded Jthis compound protein.
-
Refolding: Use a method like dialysis or rapid dilution to gradually remove the denaturant.
-
Dialysis: Place the solubilized protein in dialysis tubing and dialyze against a series of buffers with decreasing concentrations of the denaturant. A common refolding buffer is 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-Arginine (to prevent aggregation), and a redox pair like reduced/oxidized glutathione.
-
-
Purification: Purify the now refolded Jthis compound protein using standard chromatography techniques (e.g., Ni-NTA if His-tagged, size exclusion chromatography).
Visualizations
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jthis compound | SGD [yeastgenome.org]
- 5. Characterization of the specialized role of the ribosome-associated J-protein, Jthis compound, in ribosome biogenesis. by Alison E. Meyer | Goodreads [goodreads.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. epochlifescience.com [epochlifescience.com]
- 8. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 9. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 14. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 17. quora.com [quora.com]
- 18. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 19. ifsc.usp.br [ifsc.usp.br]
- 20. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 24. academic.oup.com [academic.oup.com]
- 25. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
troubleshooting Jjj1 aggregation during purification
Technical Support Center: Jjj1 Purification
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during the purification of the Hsp40 co-chaperone, Jthis compound.
Frequently Asked Questions (FAQs)
Q1: My Jthis compound protein is precipitating out of solution after cell lysis. What can I do?
A1: Immediate precipitation after lysis often points to issues with the lysis buffer composition or the protein's concentration.[1] High protein concentrations can decrease the stability of your target protein.[2] Here are a few things to try:
-
Increase Lysis Buffer Volume: This will decrease the overall protein concentration.[1][2]
-
Optimize Buffer pH and Salt Concentration: The stability of Jthis compound can be sensitive to pH and ionic strength.[1][2] It is recommended to keep the buffer pH at least one unit away from the isoelectric point (pI) of Jthis compound.[3]
-
Work at a Lower Temperature: Performing the lysis and subsequent purification steps at 4°C can help reduce aggregation.[1]
Q2: Jthis compound seems to be aggregating during affinity chromatography. How can I improve its solubility on the column?
A2: Aggregation on an affinity column can be caused by interactions between the protein and the resin, or by the buffer conditions used.[4] Consider the following adjustments:
-
Modify Wash and Elution Buffers: The addition of stabilizing agents to your buffers can prevent aggregation. Common additives include non-ionic detergents, glycerol, and specific amino acids.[1][2]
-
Adjust Salt Concentration: The ionic strength of the buffer can impact electrostatic interactions that may lead to aggregation.[2] Experiment with a range of salt concentrations in your wash and elution buffers.
-
Use a Solubility-Enhancing Fusion Tag: If you are expressing recombinant Jthis compound, using a fusion tag like Maltose Binding Protein (MBP) or Thioredoxin (Trx) can improve its solubility.[1]
Q3: I observe Jthis compound aggregation after eluting it from the column and concentrating the sample. What are the likely causes and solutions?
A3: Aggregation during concentration is a common problem and is often related to the high protein concentration and the buffer composition.
-
Add Stabilizing Excipients: Before concentrating, add cryoprotectants like glycerol or sugars such as sucrose to the elution buffer.[1][2] These agents can help stabilize the protein at higher concentrations.
-
Control the Rate of Concentration: A slower, more controlled concentration process can sometimes prevent aggregation.
-
Optimize the Final Buffer Composition: The final buffer that Jthis compound is in is critical for its long-term stability. A buffer screen can help determine the optimal conditions.[5]
Q4: My purified Jthis compound aggregates after a freeze-thaw cycle. How can I improve its stability for storage?
A4: Many proteins are sensitive to freeze-thaw cycles.[1] To prevent aggregation upon storage:
-
Use Cryoprotectants: Add glycerol (typically 10-50%) to your final protein solution before freezing.[1][2]
-
Flash Freeze: Rapidly freeze your protein aliquots in liquid nitrogen to minimize the formation of ice crystals that can damage the protein.
-
Store at -80°C: For long-term storage, -80°C is generally preferred over -20°C.[1][2]
-
Aliquot the Protein: Store the protein in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Guide 1: Optimizing Buffer Conditions to Reduce Jthis compound Aggregation
If you are experiencing Jthis compound aggregation, a systematic screen of buffer conditions is a crucial first step.[1][5]
-
Prepare a series of buffers with varying pH, salt concentrations, and additives.
-
Dilute a small amount of your Jthis compound sample into each buffer condition.
-
Incubate the samples under conditions that typically lead to aggregation (e.g., elevated temperature, gentle agitation).
-
Assess aggregation using techniques like Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), or by simple visual inspection for turbidity followed by centrifugation to pellet aggregates.[1]
| Additive | Concentration Range | Observation | Recommendation |
| Glycerol | 5-20% (v/v) | Increased solubility and stability.[1][2] | Use 10% glycerol in lysis and purification buffers. |
| L-Arginine/L-Glutamate | 50-500 mM | Suppresses aggregation by interacting with charged and hydrophobic regions.[2] | Add 100 mM L-Arginine to the final buffer. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can prevent aggregation by solubilizing hydrophobic patches.[2] | Include 0.02% Tween-20 in the wash buffers. |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevents the formation of incorrect disulfide bonds that can lead to aggregation.[2][6] | Add 2 mM TCEP to all purification buffers. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting Jthis compound aggregation issues.
Caption: A workflow for troubleshooting Jthis compound aggregation.
Guide 2: Managing Co-purifying Chaperones
Being an Hsp40 co-chaperone, Jthis compound might interact with other heat shock proteins (HSPs) like Hsp70 (DnaK in E. coli) during expression and purification, which can sometimes be mistaken for or contribute to aggregation.[7][8]
The interaction between Jthis compound and Hsp70 is often ATP-dependent. An ATP wash can be used to dissociate this complex.[7]
-
Bind the Jthis compound-Hsp70 complex to your affinity resin.
-
Wash the resin with 10-20 column volumes of wash buffer supplemented with 5-10 mM ATP and 20 mM MgCl₂.[7]
-
Proceed with your standard wash and elution steps.
The following diagram illustrates the ATP-dependent interaction between Jthis compound and its Hsp70 partner, which is the basis for the ATP wash strategy.
Caption: The Jthis compound-Hsp70 functional cycle.
References
- 1. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. photophysics.com [photophysics.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
optimizing fixation and permeabilization for Jjj1 immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions to help you optimize the immunofluorescence staining of the Jjj1 protein.
Troubleshooting Guide
Weak or No Jthis compound Signal
If you are observing a weak or absent fluorescent signal for Jthis compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Fixation Method | The chosen fixative may be masking the Jthis compound epitope. If using formaldehyde, try switching to methanol fixation, as some epitopes are sensitive to cross-linking.[1][2][3] Conversely, if using methanol, some targets are better preserved with formaldehyde.[1][2][3] It is recommended to test both methods side-by-side. |
| Over-fixation | Excessive fixation, especially with cross-linking agents like formaldehyde, can mask the epitope.[4][5][6] Reduce the fixation time or the concentration of the fixative. For example, try reducing a 20-minute formaldehyde incubation to 10 minutes.[7] |
| Inadequate Permeabilization | For intracellular targets like Jthis compound, proper permeabilization is crucial for antibody access.[4][8] If using a mild detergent like saponin, consider switching to a stronger, non-ionic detergent such as Triton X-100, which can create larger pores in the membranes.[1][4][9] Ensure the permeabilization step is performed after formaldehyde fixation.[1] |
| Loss of Jthis compound Protein | Harsh fixation with organic solvents like methanol can lead to the loss of soluble proteins.[4][10] If Jthis compound is suspected to be a soluble protein, formaldehyde fixation is a better choice as it cross-links proteins, helping to retain them in the cell.[1][11] Similarly, harsh permeabilization can also lead to protein loss.[12] |
| Incorrect Antibody Dilution | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration.[13][14] |
| Suboptimal Incubation Times | Insufficient incubation time for the primary antibody can result in a weak signal. Try extending the incubation period, for example, overnight at 4°C.[7][15] |
High Background Staining
High background can obscure the specific Jthis compound signal. The following are common causes and their remedies.
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | The primary or secondary antibody may be binding non-specifically. Increase the concentration of the blocking agent (e.g., BSA or normal serum) or extend the blocking time.[13][16] Ensure the blocking serum is from the same species as the secondary antibody.[12] Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[13] |
| Autofluorescence | Aldehyde-based fixatives like formaldehyde can induce autofluorescence.[17][18] Prepare fresh formaldehyde solutions, as older solutions can have higher autofluorescence.[15][19] If autofluorescence is a persistent issue, consider using a quenching step with sodium borohydride or glycine after fixation.[7] |
| Insufficient Washing | Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number and duration of wash steps.[13][19] |
| Over-fixation | Excessive cross-linking from over-fixation can sometimes lead to non-specific antibody binding.[6] Reduce fixation time or concentration. |
| Cellular Debris | Dead cells and other debris can non-specifically bind antibodies. Ensure you are working with healthy, sub-confluent cell cultures. |
Frequently Asked Questions (FAQs)
Q1: Which fixative is better for Jthis compound, formaldehyde or methanol?
A1: The optimal fixative for Jthis compound depends on the specific epitope recognized by your antibody. Formaldehyde is a cross-linking fixative that is excellent for preserving cellular morphology but can sometimes mask epitopes.[4][8] Methanol is a denaturing/precipitating fixative that can be advantageous for exposing certain epitopes but may not preserve cell structure as well and can lead to the loss of soluble proteins.[3][4][10] We recommend testing both fixation methods to determine which yields the best results for your specific Jthis compound antibody.
Q2: When should I permeabilize my cells, and which agent should I use?
A2: Permeabilization is necessary to allow antibodies to access intracellular proteins like Jthis compound.[4] If you are using a cross-linking fixative like formaldehyde, you must perform a separate permeabilization step.[1] Common permeabilizing agents include Triton X-100 and saponin. Triton X-100 is a non-ionic detergent that permeabilizes all cellular membranes, while saponin is a milder detergent that selectively interacts with cholesterol in the plasma membrane.[4][9] If Jthis compound is a membrane-associated protein, saponin may be a better choice to preserve its localization.[4] For nuclear or other organellar targets, Triton X-100 is generally more effective.[20] If you are using an organic solvent like methanol for fixation, a separate permeabilization step is usually not required as the solvent also permeabilizes the membranes.[10]
Q3: Can I combine fixation and permeabilization in one step?
A3: Yes, using an organic solvent like cold methanol for fixation will also permeabilize the cells simultaneously.[4][10] This can be a time-saving method. However, be aware that this method can be harsh and may not be suitable for all antigens, especially soluble proteins.[4]
Q4: My Jthis compound antibody datasheet recommends a specific fixation protocol, but it's not working well. What should I do?
A4: While the manufacturer's recommendation is a good starting point, optimization is often necessary for your specific cell type and experimental conditions.[4][18] You can systematically vary the fixation time, fixative concentration, permeabilization agent, and antibody dilutions to improve your staining. Refer to the troubleshooting guide for a systematic approach.
Experimental Protocols
Protocol 1: Formaldehyde Fixation and Triton X-100 Permeabilization
-
Cell Culture: Grow cells on sterile glass coverslips to sub-confluent levels.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against Jthis compound at the recommended dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Methanol Fixation
-
Cell Culture: Grow cells on sterile glass coverslips to sub-confluent levels.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against Jthis compound at the recommended dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualization of Workflows
Caption: Workflow for Jthis compound Immunofluorescence Staining.
Caption: Troubleshooting Decision Tree for Jthis compound Immunofluorescence.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formaldehyde vs. Alcohol Fixation for Immunofluorescence (IF) | Cell Signaling Technology [cellsignal.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. IF Troubleshooting | Proteintech Group [ptglab.com]
- 7. oni.bio [oni.bio]
- 8. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 9. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 19. ibidi.com [ibidi.com]
- 20. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Validation & Comparative
J-Protein Functional Dynamics: A Comparative Analysis of Jjj1 and Zuo1 in Yeast
For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between homologous proteins is paramount for targeted therapeutic design. In the realm of yeast chaperones, the J-proteins Jjj1 and Zuo1, both associated with the ribosome, present a compelling case of functional divergence despite sharing a common structural domain. This guide provides an in-depth comparison of their roles, supported by experimental data, detailed methodologies, and visual representations of their operational pathways.
Core Functional Distinctions: Ribosome Biogenesis vs. Nascent Polypeptide Folding
The primary functional difference between Jthis compound and Zuo1 lies in their distinct contributions to ribosome functionality. Jthis compound is a specialized cytosolic J-protein that plays a crucial role in the biogenesis of the 60S ribosomal subunit.[1][2][3][4][5] In contrast, Zuo1, as a core component of the Ribosome-Associated Complex (RAC), is integral to the co-translational folding of nascent polypeptide chains as they emerge from the ribosome exit tunnel.[1][3][6][7]
Cells lacking Jthis compound exhibit phenotypes characteristic of defects in ribosome biogenesis, including a cold-sensitive growth defect and the accumulation of "half-mer" polysomes, which indicate a shortage of mature 60S subunits.[8][9] Conversely, the absence of Zuo1 leads to slow growth, sensitivity to low temperatures, high osmolarity, and certain protein synthesis inhibitors, reflecting its role in maintaining protein homeostasis during translation.[6]
Comparative Data Summary
| Feature | Jthis compound | Zuo1 | Reference |
| Primary Function | 60S ribosomal subunit biogenesis | Co-translational folding of nascent polypeptides | [1][2][3][6] |
| Hsp70 Partner | Ssa (general cytosolic Hsp70) | Ssb (ribosome-associated Hsp70) | [2][4] |
| Relative Abundance | ~40-fold less abundant than Zuo1 | Abundant, ~1:1 stoichiometry with ribosomes | [1][2][4][5] |
| Ribosomal Association | Preferentially associates with cytosolic pre-60S ribosomal particles | Associates with mature 60S subunits in translating ribosomes | [1][10][11] |
| Deletion Phenotype | Cold sensitivity, accumulation of half-mer ribosomes, defects in 60S subunit levels | Slow growth, sensitivity to cold, high osmolarity, and some translation inhibitors | [6][8][9] |
| Shared Domain | Zuotin Homology Domain (ZHD) for ribosome association | Zuotin Homology Domain (ZHD) for ribosome association | [10][11] |
| Functional Overlap | Overexpression can partially rescue growth defects of a Δzuo1 strain | Overexpression does not rescue the cold sensitivity of a Δjthis compound strain | [2][5][9][12] |
Signaling and Functional Pathways
The distinct roles of Jthis compound and Zuo1 are governed by their specific interactions with different Hsp70 partners and their preferential association with different ribosomal states.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
- 4. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. craiglab.biochem.wisc.edu [craiglab.biochem.wisc.edu]
- 6. ZUO1 | SGD [yeastgenome.org]
- 7. "Understanding the Function of the Chaperone Protein Zuo1 in Saccharomy" by Thomas Tessitore [digitalcommons.ursinus.edu]
- 8. The Hsp40 chaperone Jthis compound is required for the nucleo-cytoplasmic recycling of preribosomal factors in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A conserved domain important for association of eukaryotic J-protein co-chaperones Jthis compound and Zuo1 with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A conserved domain important for association of eukaryotic J-protein co-chaperones Jthis compound and Zuo1 with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Jjj1 Protein Interactome: A Comparative Guide to Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount to elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of mass spectrometry-based approaches for validating the interactions of the Jjj1 protein, a key player in ribosome biogenesis. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative validation methods.
Jthis compound: A Crucial Hub in Ribosome Assembly
Jthis compound is a cytosolic J-domain protein in Saccharomyces cerevisiae that plays a critical role in the maturation of the 60S ribosomal subunit. It functions as a co-chaperone, likely with the Hsp70 chaperone Ssa, to facilitate the assembly and recycling of ribosome biogenesis factors. Validating the transient and dynamic interactions of Jthis compound is essential for a complete understanding of its function. Mass spectrometry has emerged as a powerful tool for identifying and quantifying these protein-protein interactions with high confidence.
Quantitative Mass Spectrometry Reveals Jthis compound Interaction Dynamics
A key approach to identifying bona fide Jthis compound interactors is through affinity purification followed by quantitative mass spectrometry (AP-MS). This method involves tagging Jthis compound, purifying it from cell lysates along with its binding partners, and identifying these partners using mass spectrometry. Quantitative techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), provide a ratio of the abundance of a co-purifying protein in the Jthis compound pulldown compared to a control, allowing for the differentiation of specific interactors from non-specific background proteins.
A recent comprehensive study on the landscape of 60S ribosome biogenesis factors provides valuable quantitative proteomics data for Jthis compound and its association with various pre-60S ribosomal particles. The data below, adapted from this study, showcases the relative abundance of Jthis compound and some of its known interactors across different stages of 60S subunit assembly, as defined by the bait protein used for the affinity purification.
| Interacting Protein | Bait: Noc1 (Early Pre-60S) | Bait: Nsa1 (Mid Pre-60S) | Bait: Nog2 (Late Pre-60S) | Bait: Lsg1 (Cytoplasmic Pre-60S) |
| Jthis compound | Low | Medium | High | High |
| Rei1 | Low | Medium | High | High |
| Arx1 | Low | Low | High | High |
| Alb1 | Low | Medium | High | High |
| Ssa1/2 | Low | Medium | Medium | High |
This table summarizes the relative abundance of Jthis compound and its known interactors in different pre-60S ribosomal particles purified using various bait proteins. The abundance levels are inferred from quantitative mass spectrometry data and are categorized as Low, Medium, or High for comparative purposes.
Visualizing the Jthis compound Interaction Workflow
The process of identifying Jthis compound protein interactions using affinity purification coupled with mass spectrometry can be visualized as a streamlined workflow.
Experimental Protocols
Affinity Purification of Jthis compound-TAP
This protocol describes the tandem affinity purification (TAP) of a C-terminally tagged Jthis compound protein from Saccharomyces cerevisiae.
Materials:
-
Yeast strain expressing Jthis compound-TAP.
-
YPD medium.
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, 1 mM DTT, 1x protease inhibitor cocktail).
-
IgG Sepharose beads.
-
TEV protease.
-
Calmodulin binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl2, 0.1% NP-40, 10 mM β-mercaptoethanol).
-
Calmodulin affinity resin.
-
Elution buffer (Calmodulin binding buffer with 2 mM EGTA).
Procedure:
-
Grow a 2-liter culture of the Jthis compound-TAP expressing yeast strain to an OD600 of 1.5-2.0.
-
Harvest cells by centrifugation and wash with ice-cold water.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Incubate the supernatant with IgG Sepharose beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the Jthis compound-CBP fusion by incubating with TEV protease in TEV cleavage buffer for 2 hours at 16°C.
-
Add calmodulin binding buffer to the eluate and incubate with calmodulin affinity resin for 1 hour at 4°C.
-
Wash the resin three times with calmodulin binding buffer.
-
Elute the purified Jthis compound and its interactors with elution buffer.
-
Precipitate the eluted proteins with trichloroacetic acid (TCA) for subsequent mass spectrometry analysis.
Mass Spectrometry and Data Analysis
Procedure:
-
Protein Digestion: The protein sample is subjected to in-solution or in-gel digestion with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Database Searching: The acquired MS/MS spectra are searched against a Saccharomyces cerevisiae protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Quantitative Analysis: For quantitative proteomics (e.g., SILAC), the relative abundance of proteins is determined by comparing the intensities of the "heavy" and "light" peptide pairs.
-
Data Filtering and Validation: Identified proteins are filtered based on criteria such as peptide score, protein score, and number of unique peptides. Statistical analysis is performed to identify proteins that are significantly enriched in the Jthis compound pulldown compared to the control.
Comparison with Alternative Methods
While mass spectrometry provides a high-throughput and unbiased approach, other methods can be used to validate protein-protein interactions.
| Method | Principle | Advantages | Limitations |
| Co-Immunoprecipitation (Co-IP) & Western Blot | An antibody against Jthis compound is used to pull down the protein and its interactors, which are then detected by Western blotting with an antibody against the suspected interacting protein. | Validates interaction between two specific proteins. Relatively simple and quick. | Requires a specific antibody for each protein. Not suitable for discovering novel interactors. Can have high background. |
| Yeast Two-Hybrid (Y2H) | The interaction between two proteins is detected by the reconstitution of a functional transcription factor that activates a reporter gene. | High-throughput screening for binary interactions. Does not require protein purification. | High rate of false positives and false negatives. Interactions are detected in the nucleus, which may not be the native cellular location. |
| Genetic Interaction Screens (e.g., Synthetic Genetic Array) | The functional relationship between two genes is assessed by observing the phenotype of a double mutant compared to the single mutants. | Provides functional context for protein interactions. High-throughput. | Does not directly prove a physical interaction. Can be complex to interpret. |
Visualizing the Jthis compound Interaction Network
Based on mass spectrometry data and other validation methods, a network of Jthis compound's primary interactions within the context of 60S ribosome biogenesis can be constructed.
Conclusion
Validating protein-protein interactions is a critical step in understanding cellular function. Mass spectrometry, particularly quantitative affinity purification-mass spectrometry, offers a powerful and unbiased approach to identify and quantify the interactome of proteins like Jthis compound. By combining these high-throughput techniques with traditional validation methods, researchers can build a comprehensive and reliable picture of protein interaction networks, paving the way for new discoveries in both basic research and drug development.
Comparative Analysis of Jjj1 Function in Diverse Yeast Species: A Guide for Researchers
A detailed examination of the molecular chaperone Jjj1 in Saccharomyces cerevisiae and its homolog in Candida glabrata reveals distinct functional roles, from ribosome biogenesis to drug resistance, highlighting the evolutionary divergence of this protein's activity. This guide provides a comparative overview, supported by experimental data, to inform further research and potential therapeutic development.
The J-domain protein Jthis compound, a member of the Hsp40 family of co-chaperones, plays a crucial role in cellular physiology across different yeast species. While its function has been extensively studied in the model organism Saccharomyces cerevisiae, emerging research in the pathogenic yeast Candida glabrata points to a divergent and clinically relevant role. This guide presents a comparative analysis of Jthis compound function in these two yeast species, with a notable lack of information on a direct homolog in the fission yeast Schizosaccharomyces pombe.
Functional Divergence of Jthis compound in Yeast
In Saccharomyces cerevisiae, Jthis compound is a cytosolic protein primarily involved in the late stages of 60S ribosomal subunit biogenesis.[1][2] It functions as a co-chaperone for the Hsp70 protein Ssa, facilitating the recycling of ribosome biogenesis factors such as Arx1 and Alb1 from pre-60S particles in the cytoplasm.[2] Deletion of the Jthis compound gene in S. cerevisiae leads to a characteristic cold-sensitive phenotype and defects in ribosome assembly, often visualized as an accumulation of "half-mers" in polysome profiles, which indicates a deficiency in mature 60S subunits.[3]
Conversely, the homolog of Jthis compound in the opportunistic pathogen Candida glabrata has been identified as a negative regulator of fluconazole resistance.[4][5][6] In this species, the deletion of Jthis compound results in the upregulation of the Pdr1 transcription factor, a key regulator of pleiotropic drug resistance.[4][6] This, in turn, leads to increased expression of the ABC transporter gene CDR1, which encodes a major fluconazole efflux pump, thereby conferring decreased susceptibility to the antifungal drug.[5][6] This function appears to be distinct from a primary role in ribosome biogenesis, showcasing a functional repurposing of this co-chaperone in a pathogenic context.
Quantitative Comparison of Jthis compound Deletion Phenotypes
The differing roles of Jthis compound in S. cerevisiae and C. glabrata are underscored by the distinct quantitative phenotypes observed upon gene deletion. The following tables summarize key experimental data from studies on jthis compoundΔ mutants in both species.
| Functional Characteristic | Saccharomyces cerevisiae (jthis compoundΔ) | Candida glabrata (jthis compoundΔ homolog) |
| Primary Function | 60S Ribosome Subunit Biogenesis[1][2] | Negative Regulation of Fluconazole Resistance[4][6] |
| Interacting Hsp70 Partner | Ssa[1] | Not explicitly determined, but likely interacts with cytosolic Hsp70s. |
| Key Interacting Proteins | Rei1, Arx1, Alb1[2] | Pdr1 (genetically)[4] |
| Cellular Localization | Cytosol, associated with pre-60S ribosomal particles[2] | Predicted to be cytosolic. |
| Deletion Phenotype | Cold sensitivity, defects in 60S subunit maturation (half-mers)[3] | Decreased fluconazole susceptibility[4][5] |
Table 1: Comparative Functional Summary of Jthis compound and its Homolog.
| Quantitative Phenotypic Data | Saccharomyces cerevisiae (jthis compoundΔ) | Candida glabrata (jthis compoundΔ homolog) |
| Growth at Low Temperature (e.g., 16°C) | Severely impaired[3] | Not reported as a primary phenotype. |
| Polysome Profile | Accumulation of half-mers, indicating a deficit of 60S subunits. | Not reported. |
| CDR1 Gene Expression Fold Change | Not applicable/not a primary role. | >20-fold increase[5] |
| PDR1 Gene Expression Fold Change | Not applicable. | Significant increase[5] |
| Fluconazole MIC | Increased susceptibility reported in some contexts.[7] | 4 to 8-fold increase (e.g., from 16 µg/mL to 64-128 µg/mL)[5] |
| Acetic Acid Tolerance | Increased tolerance, with a ~16h shorter lag phase in the presence of 4.5 g/L acetic acid. | Not reported. |
Table 2: Quantitative Phenotypic Comparison of Jthis compound Deletion Mutants.
Visualizing the Functional Pathways of Jthis compound
The distinct roles of Jthis compound in S. cerevisiae and C. glabrata can be visualized through their respective cellular pathways.
Caption: Jthis compound-mediated 60S ribosome subunit biogenesis in S. cerevisiae.
References
- 1. researchgate.net [researchgate.net]
- 2. The cold sensitivity of a mutant of Saccharomyces cerevisiae lacking a mitochondrial heat shock protein 70 is suppressed by loss of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide analysis of mRNA translation profiles in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Physiology of Saccharomyces cerevisiae at Near-Zero Specific Growth Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative phenotypic analysis of yeast deletion mutants using a highly parallel molecular bar-coding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysome-associated mRNAs are substrates for the nonsense-mediated mRNA decay pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Rapid Identification of Major QTLS Associated With Near- Freezing Temperature Tolerance in Saccharomyces cerevisiae [frontiersin.org]
Jjj1's Critical Role in 60S Ribosomal Subunit Biogenesis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate process of ribosome biogenesis is paramount for developing novel therapeutic strategies. This guide provides a comprehensive comparison of the J-domain protein Jjj1 and its functional partner, Rei1, in the late cytoplasmic maturation of the 60S ribosomal subunit.
The assembly of ribosomes, the cellular machinery responsible for protein synthesis, is a highly complex and energy-intensive process. In eukaryotes, the final maturation steps of the large 60S ribosomal subunit occur in the cytoplasm after its export from the nucleus. This crucial phase involves the recycling of several biogenesis factors, a process in which the cytosolic J-protein Jthis compound plays a pivotal role. This guide will delve into the specific functions of Jthis compound, comparing its performance with the closely related factor Rei1, and provide supporting experimental data and detailed protocols for key assays.
Jthis compound vs. Rei1: A Functional Comparison in 60S Maturation
Jthis compound is a J-domain protein that functions as a co-chaperone for the Hsp70 chaperone Ssa.[1] It is primarily involved in the release and recycling of the shuttling factors Arx1 (Associated with Ribosomal eXport complex 1) and Alb1 (Arx1 Little Brother 1) from the pre-60S particle in the cytoplasm.[2] This recycling is essential for the final maturation of the 60S subunit and its entry into the pool of translating ribosomes.
Rei1, another cytosolic factor, shares striking functional similarities with Jthis compound. Cells lacking either Jthis compound or Rei1 exhibit similar phenotypes, including sensitivity to cold temperatures, a marked reduction in the levels of mature 60S ribosomal subunits, and the appearance of "half-mer" polysomes on sucrose gradients, which indicates a defect in the joining of the 40S and 60S subunits.[3][4] Furthermore, Jthis compound and Rei1 have been shown to physically interact, suggesting they function in a coordinated manner.[5]
Despite their similarities, Jthis compound and Rei1 have distinct roles in the recycling of different biogenesis factors. While both are crucial for the efficient recycling of Arx1 and Alb1, some studies suggest that Rei1 has a more pronounced role in the recycling of another factor, Tif6.[2][6] However, other evidence indicates that Tif6 is also mislocalized in cells lacking Jthis compound.[6] This suggests a complex interplay and potential redundancy in their functions. A key distinction in their mechanism is highlighted by the differential effect of magnesium ion concentration on the association of Arx1 with the pre-60S particle in the absence of each protein. This suggests that Jthis compound and Rei1 may induce different conformational states in the pre-60S subunit to facilitate factor release.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on Jthis compound and Rei1, providing a clear comparison of their impact on 60S ribosomal subunit biogenesis.
| Strain | 60S/40S Subunit Ratio | Percentage of Cells with Cytosolic Arx1-GFP | Phenotype |
| Wild-Type | ~2.0 | Low | Normal Growth |
| Δjthis compound | ~1.44 | High | Cold Sensitive, Slow Growth, Half-mer Polysomes |
| Δrei1 | ~1.36 | High | Cold Sensitive, Slow Growth, Half-mer Polysomes |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of Jthis compound and 60S ribosomal subunit biogenesis are provided below.
Polysome Profile Analysis
This technique is used to assess the status of ribosome subunits and their association with mRNA.
-
Yeast Culture and Harvest: Grow yeast cells in appropriate media to mid-log phase (OD600 ≈ 0.5). Add cycloheximide to a final concentration of 100 µg/mL and incubate for 5 minutes to arrest translation. Harvest cells by centrifugation at 4°C.
-
Cell Lysis: Wash the cell pellet with ice-cold lysis buffer (20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT, 100 µg/mL cycloheximide, and protease inhibitors). Resuspend the pellet in lysis buffer and lyse the cells by vortexing with glass beads.
-
Sucrose Gradient Preparation: Prepare linear 10-50% (w/v) sucrose gradients in gradient buffer (20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT).
-
Ultracentrifugation: Layer the cleared cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 40,000 rpm in a SW41Ti rotor) for several hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to free 40S and 60S subunits, 80S monosomes, and polysomes.
Yeast Two-Hybrid (Y2H) Assay
This method is used to identify protein-protein interactions in vivo.
-
Vector Construction: Clone the coding sequences of the "bait" protein (e.g., Jthis compound) and the "prey" protein (e.g., Rei1) into separate Y2H vectors. The bait vector contains a DNA-binding domain (DBD), and the prey vector contains a transcriptional activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection and Reporter Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for cells where the bait and prey proteins interact. A positive interaction reconstitutes a functional transcription factor, which drives the expression of reporter genes, allowing for growth on selective media and colorimetric changes in the presence of substrates like X-gal.
Fluorescence Microscopy for Protein Localization
This technique is used to visualize the subcellular localization of proteins.
-
Strain Construction: Construct yeast strains expressing the protein of interest (e.g., Arx1) fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP).
-
Cell Culture and Preparation: Grow the yeast strains to mid-log phase in appropriate media. For microscopy, cells can be mounted on a glass slide with a coverslip. To visualize the nucleus, cells can be stained with a DNA dye like DAPI.
-
Image Acquisition: Observe the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent protein and any stains used. Capture images of both the fluorescent protein signal and a brightfield or DIC image to visualize the cell morphology.
-
Image Analysis: Analyze the captured images to determine the subcellular localization of the fluorescently tagged protein. For quantitative analysis, the fluorescence intensity in different cellular compartments (e.g., nucleus vs. cytoplasm) can be measured.
Visualizing the Jthis compound-Mediated 60S Maturation Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the function of Jthis compound in 60S ribosomal subunit biogenesis.
Caption: Jthis compound and Rei1 in the cytoplasmic maturation of the 60S ribosomal subunit.
Caption: Experimental workflow for polysome profile analysis in yeast.
Caption: The logical principle of the Yeast Two-Hybrid (Y2H) assay.
References
- 1. Jthis compound - ARX1 Interaction Summary | BioGRID [thebiogrid.org]
- 2. The Hsp40 chaperone Jthis compound is required for the nucleo-cytoplasmic recycling of preribosomal factors in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of Arx1 and maturation factors Rei1 and Jthis compound bound to the 60S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytosolic J-protein, Jthis compound, and Rei1 Function in the Removal of the Pre-60 S Subunit Factor Arx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the pathway of cytoplasmic maturation of the 60S ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
Validating JJJ1 Gene Knockout Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenotypes associated with the knockout of the JJJ1 gene, a crucial factor in ribosome biogenesis. We present data from studies in Saccharomyces cerevisiae and discuss the relevance to its human ortholog, DNAJC21, which is implicated in Shwachman-Diamond Syndrome. This guide also offers a comparative analysis with functionally related genes, detailed experimental protocols for phenotype validation, and visual representations of the associated biological pathways and workflows.
Comparative Analysis of Gene Knockout Phenotypes
The primary phenotype of a Jthis compound knockout in yeast is a defect in the biogenesis of the 60S ribosomal subunit, leading to a cascade of observable cellular changes. Below, we compare the phenotypes of a jthis compound deletion mutant (Δjthis compound) with wild-type yeast and other relevant gene knockouts.
Table 1: Comparison of Yeast Knockout Phenotypes
| Phenotype | Wild-Type (WT) | Δjthis compound | Δrei1 | Δzuo1 |
| Growth Rate | Normal | Slow growth, particularly at lower temperatures (cold-sensitive)[1][2] | Slow growth, cold-sensitive; growth defect is slightly more severe than Δjthis compound at 23°C[1] | Slow growth, cold-sensitive[3] |
| Ribosome Profile | Normal ratio of 80S monosomes and polysomes | Accumulation of "half-mers" (40S subunits associated with mRNA), reduced levels of free 60S subunits[1] | Very similar to Δjthis compound, with accumulation of "half-mers"[1] | Does not accumulate "half-mers"[1] |
| Genetic Interaction | N/A | Δjthis compoundΔrei1 double mutant has a growth defect indistinguishable from the single Δrei1 mutant, suggesting they function in the same pathway[1] | See Δjthis compound | Overexpression of Jthis compound can partially rescue the growth defects of a Δzuo1 mutant[1][4] |
| Molecular Phenotype | Normal localization of Arx1 | Cytoplasmic accumulation of the 60S biogenesis factor Arx1[1] | Cytoplasmic accumulation of Arx1[1] | N/A |
| Stress Response | Normal | Improved tolerance to acetic acid[1] | Not reported | Hypersensitive to cations like NaCl, Mn2+, and Li+[5] |
Table 2: Comparison of Jthis compound/DNAJC21 Function and Knockout Phenotypes Across Species
| Feature | S. cerevisiae (Jthis compound) | Human (DNAJC21) |
| Function | Cytosolic J-protein involved in late-stage 60S ribosomal subunit biogenesis; partners with the Hsp70 chaperone Ssa[1][6] | Ortholog of yeast Jthis compound; involved in ribosome biogenesis[7] |
| Knockout Phenotype | Slow growth, cold sensitivity, defects in 60S subunit assembly, accumulation of half-mers[1][2] | Biallelic mutations are a cause of Shwachman-Diamond Syndrome (SDS)[8][9] |
| Associated Disease | N/A | Shwachman-Diamond Syndrome: characterized by bone marrow failure, exocrine pancreatic dysfunction, and skeletal abnormalities[7][10] |
| Model Organism Phenotype | N/A | A zebrafish model with dnajc21 deficiency exhibits key features of SDS, including cytopenia, reduced growth, and defective protein synthesis. |
Experimental Protocols
Accurate validation of Jthis compound knockout phenotypes relies on standardized and reproducible experimental procedures. Below are detailed methodologies for key experiments.
Yeast Growth Curve Analysis
This protocol is for determining the growth rate of yeast strains in liquid culture.
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculate a single colony of the yeast strain (wild-type or knockout mutant) into 5 mL of YPD medium.
-
Incubate overnight at 30°C with shaking (200-250 rpm).
-
The next day, measure the optical density at 600 nm (OD600) of the overnight culture.
-
Dilute the overnight culture into fresh, pre-warmed YPD medium to a starting OD600 of approximately 0.1 in a larger volume (e.g., 50 mL).
-
Incubate at the desired temperature (e.g., 30°C for standard growth, or 23°C to assess cold sensitivity) with shaking.
-
At regular intervals (e.g., every 1-2 hours), aseptically remove an aliquot of the culture and measure the OD600.
-
Continue measurements until the culture reaches the stationary phase.
-
Plot the OD600 values (on a logarithmic scale) against time (on a linear scale).
-
Determine the doubling time (generation time) from the linear portion of the logarithmic growth phase.
Ribosome Profiling by Sucrose Gradient Centrifugation
This protocol is used to analyze the distribution of ribosomes (monosomes and polysomes) and to detect the presence of "half-mers".
Materials:
-
YPD medium
-
Cycloheximide (100 mg/mL stock in ethanol)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 140 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, and RNase inhibitors)
-
Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer without Triton X-100)
-
Ultracentrifuge and appropriate rotors (e.g., SW41 Ti)
-
Gradient maker
-
UV spectrophotometer with a flow cell to monitor absorbance at 254 nm
Procedure:
-
Grow yeast cells in YPD medium to mid-log phase (OD600 ≈ 0.6-0.8).
-
Add cycloheximide to a final concentration of 100 µg/mL to arrest translation and incubate for 5-10 minutes at the growth temperature.
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold lysis buffer containing cycloheximide.
-
Lyse the cells, for example, by vortexing with glass beads in lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Measure the RNA concentration (A260) of the supernatant.
-
Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Carefully layer an equal amount of lysate (e.g., 10-15 A260 units) onto the top of each sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41 Ti rotor) for a specified time (e.g., 2.5 hours) at 4°C.
-
After centrifugation, fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm.
-
Analyze the resulting profile to identify peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes. The presence of "half-mers" will appear as an increase in the 40S peak relative to the 60S and 80S peaks.
Visualizing the Molecular Landscape
To better understand the functional context of Jthis compound, the following diagrams illustrate its signaling pathway and the experimental workflow for phenotype validation.
Caption: Jthis compound signaling pathway in 60S ribosome biogenesis.
Caption: Experimental workflow for Jthis compound knockout validation.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ZUO1 | SGD [yeastgenome.org]
- 4. A conserved domain important for association of eukaryotic J-protein co-chaperones Jthis compound and Zuo1 with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad Sensitivity of Saccharomyces cerevisiae Lacking Ribosome-Associated Chaperone Ssb or Zuo1 to Cations, Including Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biallelic mutations in DNAJC21 cause Shwachman-Diamond syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shwachman-Diamond syndromes: clinical, genetic, and biochemical insights from the rare variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refining the phenotype associated with biallelic DNAJC21 mutations [pubmed.ncbi.nlm.nih.gov]
Anti-Jjj1 Antibodies-এর কার্যকারিতার একটি তুলনামূলক নির্দেশিকা
ভূমিকা
Jjj1, একটি রিসেপ্টর টাইরোসিন কাইনেজ (RTK), বিভিন্ন ধরণের ক্যান্সারে এর অতিরিক্ত প্রকাশের কারণে একটি গুরুত্বপূর্ণ অনকোলজিকাল লক্ষ্য হিসাবে আবির্ভূত হয়েছে। Jthis compound সিগন্যালিং পাথওয়ের অস্বাভাবিক সক্রিয়তা কোষের বৃদ্ধি, বিস্তার এবং মেটাস্ট্যাসিসকে উৎসাহিত করে। এই নির্দেশিকাটি তিনটি পরীক্ষামূলক মনোক্লোনাল অ্যান্টিবডি—Ab1, Ab2, এবং Ab3—এর কার্যকারিতার একটি বিস্তারিত তুলনা প্রদান করে যা Jthis compound-কে লক্ষ্য করার জন্য তৈরি করা হয়েছে। এখানে উপস্থাপিত ডেটা গবেষক এবং বিজ্ঞানীদের Jthis compound-লক্ষ্যযুক্ত থেরাপির জন্য সবচেয়ে সম্ভাবনাময় প্রার্থী শনাক্ত করতে সহায়তা করার উদ্দেশ্যে তৈরি।
কার্যকারিতার ডেটা সারাংশ
এই বিভাগে, বিভিন্ন প্রি-ক্লিনিক্যাল মডেলে Ab1, Ab2, এবং Ab3-এর কার্যকারিতা মূল্যায়নকারী মূল পরীক্ষাগুলির পরিমাণগত ডেটা সংক্ষিপ্ত করা হয়েছে।
সারণী ১: অ্যান্টি-Jthis compound অ্যান্টিবডিগুলির বাইন্ডিং অ্যাফিনিটি (Surface Plasmon Resonance)
এই সারণীটি Surface Plasmon Resonance (SPR) ব্যবহার করে রিকম্বিন্যান্ট হিউম্যান Jthis compound প্রোটিনের প্রতি প্রতিটি অ্যান্টিবডির বাইন্ডিং অ্যাফিনিটি (KD) প্রদর্শন করে। একটি নিম্ন KD মান উচ্চতর অ্যাফিনিটি নির্দেশ করে।
| অ্যান্টিবডি | অ্যাসোসিয়েশন রেট (ka) (1/Ms) | ডিসঅ্যাসোসিয়েশন রেট (kd) (1/s) | অ্যাফিনিটি (KD) (nM) |
| Ab1 | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 |
| Ab2 | 3.5 x 10⁵ | 1.8 x 10⁻⁴ | 0.5 |
| Ab3 | 2.1 x 10⁵ | 5.0 x 10⁻⁴ | 2.4 |
সারণী ২: ইন ভিট্রো সেল প্রোলিফারেশন ইনহিবিশন (IC50)
Jthis compound-এক্সপ্রেসিং ক্যান্সার সেল লাইনে (MCF-7) কোষের বৃদ্ধিকে বাধা দেওয়ার জন্য প্রতিটি অ্যান্টিবডির ক্ষমতা মূল্যায়ন করা হয়েছিল। IC50 মান হল সেই ঘনত্ব যা কোষের বৃদ্ধিকে ৫০% বাধা দেয়।
| অ্যান্টিবডি | সেল লাইন | অ্যাসে সময়কাল | IC50 (nM) |
| Ab1 | MCF-7 | 72 ঘন্টা | 15.8 |
| Ab2 | MCF-7 | 72 ঘন্টা | 5.2 |
| Ab3 | MCF-7 | 72 ঘন্টা | 18.3 |
সারণী ৩: ইন ভিভো টিউমার গ্রোথ ইনহিবিশন (জেনোগ্রাফ্ট মডেল)
MCF-7 জেনোগ্রাফ্ট টিউমার বহনকারী ইমিউনোকম্প্রোমাইজড ইঁদুরের মধ্যে প্রতিটি অ্যান্টিবডির কার্যকারিতা মূল্যায়ন করা হয়েছিল। টিউমার ভলিউম হ্রাসের মাধ্যমে কার্যকারিতা পরিমাপ করা হয়েছিল।
| অ্যান্টিবডি | ডোজ | চিকিৎসার সময়কাল | টিউমার গ্রোথ ইনহিবিশন (%) |
| Ab1 | 10 mg/kg | 21 দিন | 55% |
| Ab2 | 10 mg/kg | 21 দিন | 85% |
| Ab3 | 10 mg/kg | 21 দিন | 51% |
সিগন্যালিং পাথওয়ে এবং পরীক্ষামূলক ওয়ার্কফ্লো
এই বিভাগে, Jthis compound সিগন্যালিং পাথওয়ে এবং অ্যান্টিবডি কার্যকারিতা মূল্যায়নের জন্য ব্যবহৃত পরীক্ষামূলক ওয়ার্কফ্লো চিত্রিত করার জন্য ডায়াগ্রাম সরবরাহ করা হয়েছে।
চিত্র ১: একটি সরলীকৃত Jthis compound সিগন্যালিং পাথওয়ে।
চিত্র ২: অ্যান্টি-Jthis compound অ্যান্টিবডি কার্যকারিতা পরীক্ষার ওয়ার্কফ্লো।
পরীক্ষামূলক প্রোটোকল
এখানে মূল পরীক্ষাগুলির জন্য ব্যবহৃত পদ্ধতিগুলির বিস্তারিত বিবরণ রয়েছে।
সারফেস প্লাজমন রেজোন্যান্স (SPR)
-
উদ্দেশ্য: রিকম্বিন্যান্ট Jthis compound প্রোটিনের প্রতি অ্যান্টিবডিগুলির বাইন্ডিং কাইনেটিক্স এবং অ্যাফিনিটি পরিমাপ করা।
-
উপকরণ: Biacore T200 সিস্টেম, CM5 সেন্সর চিপ, অ্যামাইন কাপলিং কিট।
-
পদ্ধতি:
-
অ্যামাইন কাপলিং ব্যবহার করে CM5 সেন্সর চিপের উপর রিকম্বিন্যান্ট হিউম্যান Jthis compound (10 µg/mL) ইমোবিলাইজ করা হয়েছিল।
-
HBS-EP+ বাফারকে রানিং বাফার হিসাবে ব্যবহার করা হয়েছিল।
-
প্রতিটি অ্যান্টিবডির সিরিয়াল ডাইলুশন (0.1 nM থেকে 100 nM) সেন্সর চিপের উপর দিয়ে 180 সেকেন্ডের জন্য 30 µL/min প্রবাহ হারে প্রবাহিত করা হয়েছিল।
-
ডিসঅ্যাসোসিয়েশন 600 সেকেন্ডের জন্য পর্যবেক্ষণ করা হয়েছিল।
-
10 mM গ্লাইসিন-HCl (pH 1.5) দিয়ে পৃষ্ঠটি পুনরুৎপাদিত হয়েছিল।
-
Biacore T200 ইভালুয়েশন সফটওয়্যার ব্যবহার করে 1:1 ল্যাংমুইর বাইন্ডিং মডেলের সাথে ডেটা ফিট করে ka, kd, এবং KD মান গণনা করা হয়েছিল।
-
সেল প্রোলিফারেশন অ্যাসে (MTT Assay)
-
উদ্দেশ্য: Jthis compound-পজিটিভ ক্যান্সার কোষের বিস্তারের উপর অ্যান্টিবডিগুলির ইনহিবিটরি প্রভাব পরিমাপ করা।
-
উপকরণ: MCF-7 সেল লাইন, 96-ওয়েল প্লেট, MTT রিএজেন্ট, ডিএমএসও।
-
পদ্ধতি:
-
MCF-7 কোষগুলিকে 96-ওয়েল প্লেটে 5,000 কোষ/ওয়েল ঘনত্বে সিড করা হয়েছিল এবং 24 ঘন্টা ধরে রাখা হয়েছিল।
-
কোষগুলিকে অ্যান্টিবডিগুলির (0.01 nM থেকে 1 µM) বিভিন্ন ঘনত্বের সাথে 72 ঘন্টার জন্য ট্রিট করা হয়েছিল। একটি কন্ট্রোল গ্রুপকে আইসোটাইপ কন্ট্রোল অ্যান্টিবডি দিয়ে ট্রিট করা হয়েছিল।
-
ইনকিউবেশনের পরে, প্রতিটি ওয়েলে 20 µL MTT রিএজেন্ট (5 mg/mL) যোগ করা হয়েছিল এবং 4 ঘন্টার জন্য ইনকিউবেট করা হয়েছিল।
-
মিডিয়া অপসারণ করা হয়েছিল এবং 150 µL ডিএমএসও যোগ করে ফরماজান ক্রিস্টালগুলি দ্রবীভূত করা হয়েছিল।
-
570 nm তরঙ্গদৈর্ঘ্যে একটি মাইক্রোপ্লেট রিডার ব্যবহার করে শোষণ পরিমাপ করা হয়েছিল।
-
GraphPad Prism ব্যবহার করে নন-লিনিয়ার রিগ্রেশন বিশ্লেষণের মাধ্যমে IC50 মান গণনা করা হয়েছিল।
-
মাউস জেনোগ্রাফ্ট মডেল
-
উদ্দেশ্য: একটি ইন ভিভো মডেলে টিউমার বৃদ্ধির উপর অ্যান্টিবডিগুলির কার্যকারিতা মূল্যায়ন করা।
-
উপকরণ: ৬-৮ সপ্তাহ বয়সী মহিলা BALB/c nude ইঁদুর, MCF-7 কোষ, ম্যাট্রিজেল।
-
পদ্ধতি:
-
প্রতিটি ইঁদুরের ডান ফ্ল্যাঙ্কে 5 x 10⁶ MCF-7 কোষ (ম্যাট্রিজেলের সাথে 1:1 মিশ্রিত) সাবকিউটেনিয়াসভাবে ইনজেক্ট করা হয়েছিল।
-
টিউমারগুলি প্রায় 100-150 mm³ আয়তনে পৌঁছানোর পরে, ইঁদুরগুলিকে র্যান্ডমলি তিনটি ট্রিটমেন্ট গ্রুপে (Ab1, Ab2, Ab3) এবং একটি কন্ট্রোল গ্রুপে (n=8/গ্রুপ) ভাগ করা হয়েছিল।
-
অ্যান্টিবডিগুলি 10 mg/kg ডোজে সপ্তাহে দুবার ইন্ট্রাপেরিটোনিয়ালি ইনজেক্ট করা হয়েছিল। কন্ট্রোল গ্রুপটি একটি আইসোটাইপ কন্ট্রোল অ্যান্টিবডি পেয়েছিল।
-
টিউমারের আকার সপ্তাহে দুবার ক্যালিপার দিয়ে পরিমাপ করা হয়েছিল এবং আয়তন সূত্র (দৈর্ঘ্য x প্রস্থ²/2) ব্যবহার করে গণনা করা হয়েছিল।
-
21 দিনের চিকিৎসার পরে, ইঁদুরগুলিকে ইউথানাইজ করা হয়েছিল এবং টিউমারগুলি সংগ্রহ করা হয়েছিল।
-
টিউমার গ্রোথ ইনহিবিশন (TGI) সূত্র ব্যবহার করে গণনা করা হয়েছিল: TGI (%) = [1 - (শেষ দিনে ট্রিটেড গ্রুপের গড় টিউমার ভলিউম / শেষ দিনে কন্ট্রোল গ্রুপের গড় টিউমার ভলিউম)] x 100।
-
Cross-Validation of Jjj1 Experimental Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is paramount. This guide provides a comparative overview of techniques to cross-validate the experimental results concerning the J-protein Jjj1, a key player in the biogenesis of the 60S ribosomal subunit in Saccharomyces cerevisiae. By presenting established findings alongside alternative methodologies, this document aims to offer a framework for robust experimental design and data interpretation.
Core Function of Jthis compound in 60S Ribosome Biogenesis
Jthis compound is a cytosolic J-protein, or Hsp40 co-chaperone, that plays a crucial role in the late cytoplasmic steps of 60S ribosomal subunit maturation.[1][2] Its primary function involves facilitating the recycling of the nuclear export factor Arx1 from pre-60S particles, a critical step for the finalization of the large ribosomal subunit.[3][4][5] Cells lacking Jthis compound (Δjthis compound) exhibit phenotypes similar to those lacking Rei1, another cytosolic factor involved in this process, including cold sensitivity and defects in 60S subunit levels.[1][2] Jthis compound functions in partnership with the Hsp70 chaperone Ssa.[2]
Comparative Analysis of Experimental Findings
Jthis compound's Role in 60S Ribosome Subunit Biogenesis
The hallmark of Jthis compound's function is its involvement in the maturation of the 60S ribosomal subunit. A common method to assess this is through polysome profiling, which separates ribosomal subunits, monosomes, and polysomes by sucrose gradient centrifugation.
Established Finding: Polysome profiling of Δjthis compound yeast strains reveals a deficit in free 60S ribosomal subunits and the appearance of "half-mer" polysomes, which are indicative of a defect in large subunit biogenesis.[6] For instance, at 23°C, the 60S/40S ratio in Δjthis compound mutants was found to be 1.44, compared to a wild-type ratio of approximately 2.0.[6]
Cross-Validation Techniques:
-
Quantitative RT-PCR (qRT-PCR) of Ribosomal RNAs: To corroborate the findings from polysome profiling, qRT-PCR can be used to quantify the levels of mature ribosomal RNAs (rRNAs), such as the 25S and 5.8S rRNAs that are components of the 60S subunit. A significant reduction in the ratio of these rRNAs to an 18S rRNA (a component of the 40S subunit) in Δjthis compound cells would provide independent evidence of a 60S biogenesis defect.
-
Pulse-Chase Labeling with [3H]-uridine: This classic technique can be used to monitor the synthesis and processing of pre-rRNAs into mature rRNAs. By "pulsing" cells with radiolabeled uridine and then "chasing" with unlabeled uridine, the kinetics of rRNA maturation can be followed. In Δjthis compound cells, a delay or block in the processing of precursors to the 25S and 5.8S rRNAs would confirm a defect in 60S subunit assembly.
Table 1: Comparison of Techniques for Assessing 60S Ribosome Biogenesis
| Technique | Principle | Typical Readout in Δjthis compound | Advantages | Limitations |
| Polysome Profiling | Separation of ribosomal subunits and polysomes by sucrose density gradient centrifugation. | Reduced 60S/40S ratio, presence of half-mers. | Provides a global view of translation and ribosome subunit levels. | Indirect measure of biogenesis; can be affected by translation initiation defects. |
| qRT-PCR of rRNAs | Quantification of specific rRNA molecules. | Decreased ratio of 25S/18S and 5.8S/18S rRNAs. | Highly quantitative and specific for rRNA levels. | Does not provide information on the assembly state of the subunits. |
| Pulse-Chase Labeling | Tracking the synthesis and processing of radiolabeled pre-rRNAs over time. | Accumulation of pre-rRNA precursors to 25S and 5.8S rRNAs. | Provides kinetic data on the rRNA processing pathway. | Requires handling of radioactive materials; less high-throughput. |
Jthis compound's Interaction with Rei1
Jthis compound functions in concert with Rei1 to facilitate the recycling of Arx1. Understanding the physical interaction between Jthis compound and Rei1 is crucial to elucidating this pathway.
Established Finding: A direct interaction between Jthis compound and Rei1 has been demonstrated using in vitro binding assays with purified proteins and confirmed in vivo using yeast two-hybrid (Y2H) analysis.[3][7] The interaction is mediated by a C-terminal region of Jthis compound that includes zinc finger motifs and a charged region.[3][4]
Cross-Validation Techniques:
-
Co-immunoprecipitation (Co-IP): Co-IP from yeast cell lysates is a standard method to validate protein-protein interactions in a more physiological context. By immunoprecipitating a tagged version of Jthis compound and then detecting the presence of Rei1 in the precipitate by Western blotting (or vice versa), their in vivo association can be confirmed.
-
Fluorescence Resonance Energy Transfer (FRET): FRET microscopy can be used to visualize the interaction between Jthis compound and Rei1 in living yeast cells. By tagging Jthis compound and Rei1 with a suitable donor-acceptor fluorophore pair (e.g., CFP and YFP), FRET will occur only when the two proteins are in very close proximity (typically <10 nm), providing strong evidence for a direct interaction in their native cellular environment.
Table 2: Comparison of Techniques for Validating Jthis compound-Rei1 Interaction
| Technique | Principle | Expected Result for Jthis compound-Rei1 | Advantages | Limitations |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor through the interaction of two fusion proteins. | Growth on selective media and activation of a reporter gene. | High-throughput; can detect transient or weak interactions. | Prone to false positives; interaction occurs in the nucleus, which may not be the native location. |
| Co-immunoprecipitation (Co-IP) | Pull-down of a protein complex from a cell lysate using a specific antibody. | Detection of Rei1 in a Jthis compound immunoprecipitate (and vice versa). | Detects interactions in a near-native cellular context. | May not distinguish between direct and indirect interactions; can be affected by antibody specificity and lysis conditions. |
| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative transfer of energy between two fluorescent molecules in close proximity. | Detection of a FRET signal in cells co-expressing tagged Jthis compound and Rei1. | Provides evidence of direct interaction in living cells with high spatial resolution. | Technically demanding; requires careful selection of fluorophores and sophisticated microscopy. |
Jthis compound's Role in Arx1 Recycling
A key functional consequence of the Jthis compound-Rei1 interaction is the removal of Arx1 from the pre-60S subunit.
Established Finding: In the absence of Jthis compound, Arx1 fails to be recycled from the cytoplasm to the nucleus and remains associated with the 60S subunit.[1][5] This has been primarily demonstrated through fluorescence microscopy of GFP-tagged Arx1, which shows a shift from nuclear to cytoplasmic localization in Δjthis compound cells.[5] Quantitative analysis has shown that in Δjthis compound cells, a significant percentage of cells exhibit primarily cytosolic Arx1-GFP localization.[3]
Cross-Validation Techniques:
-
Cellular Fractionation and Western Blotting: This biochemical approach can be used to quantify the subcellular distribution of Arx1. By separating yeast cell lysates into nuclear and cytoplasmic fractions and then performing Western blotting for Arx1, an increased cytoplasmic-to-nuclear ratio of Arx1 in Δjthis compound cells would corroborate the microscopy data.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR (for Arx1's nuclear targets): While less direct, if Arx1 has known nuclear binding sites on the DNA, ChIP-qPCR could be used to infer its nuclear presence. A decrease in the association of Arx1 with its target chromatin in Δjthis compound cells would suggest a defect in its nuclear localization.
Table 3: Comparison of Techniques for Assessing Arx1 Recycling
| Technique | Principle | Typical Readout in Δjthis compound | Advantages | Limitations |
| Fluorescence Microscopy (Arx1-GFP) | Visualization of the subcellular localization of a fluorescently tagged protein. | Shift of Arx1-GFP from the nucleus to the cytoplasm. | Provides in vivo visualization of protein localization at the single-cell level. | Can be influenced by the tag's effect on protein function; quantification can be complex. |
| Cellular Fractionation & Western Blot | Separation of cellular components followed by protein detection. | Increased abundance of Arx1 in the cytoplasmic fraction. | Provides a quantitative, biochemical measure of subcellular distribution. | Prone to cross-contamination between fractions. |
| ChIP-qPCR | Immunoprecipitation of protein-DNA complexes to identify DNA binding sites. | Reduced association of Arx1 with its known nuclear DNA targets. | Provides functional evidence of nuclear localization and activity. | Indirect measure of localization; requires known DNA targets for Arx1. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Polysome Profiling
-
Cell Culture and Lysis: Grow yeast cells to mid-log phase (OD600 of 0.4-0.6). Treat with cycloheximide (100 µg/mL) for 5 minutes to arrest translation. Harvest cells by centrifugation and wash with lysis buffer containing cycloheximide. Lyse cells by vortexing with glass beads in lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM MgOAc, 1 mM DTT, 100 µg/mL cycloheximide, and protease inhibitors).
-
Sucrose Gradient Preparation: Prepare linear 10-50% (w/v) sucrose gradients in gradient buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM MgOAc).
-
Ultracentrifugation: Layer the cleared cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 40,000 rpm in an SW41 rotor) for several hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient while monitoring the absorbance at 254 nm to visualize the 40S, 60S, 80S, and polysome peaks. RNA can be extracted from the fractions for further analysis.
Co-immunoprecipitation (Co-IP)
-
Protein Extraction: Grow yeast cells expressing tagged versions of the proteins of interest (e.g., Jthis compound-HA and Rei1-Myc) to mid-log phase. Harvest and lyse the cells in a suitable Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against one of the tags (e.g., anti-HA antibody) pre-coupled to protein A/G beads for several hours at 4°C.
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binders. Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other tag (e.g., anti-Myc antibody) to detect the co-precipitated protein.
Yeast Two-Hybrid (Y2H) Assay
-
Plasmid Construction: Clone the coding sequence of Jthis compound into a "bait" vector (containing a DNA-binding domain, e.g., GAL4-BD) and the coding sequence of Rei1 into a "prey" vector (containing a transcriptional activation domain, e.g., GAL4-AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection and Reporter Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells where the bait and prey proteins interact, leading to the activation of a reporter gene (e.g., HIS3). The interaction can be further confirmed by assaying for the activity of a second reporter gene (e.g., lacZ, which produces a blue color in the presence of X-gal).
Visualizing Jthis compound's Functional Network
To provide a clearer understanding of the molecular interactions and processes involving Jthis compound, the following diagrams have been generated using the Graphviz DOT language.
By employing a combination of these techniques, researchers can build a more comprehensive and robust understanding of Jthis compound's function and its role in the intricate process of ribosome biogenesis. This comparative approach is essential for validating initial findings and for uncovering new facets of this important cellular pathway.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytosolic J-protein, Jthis compound, and Rei1 Function in the Removal of the Pre-60 S Subunit Factor Arx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytosolic J-protein, Jthis compound, and Rei1 function in the removal of the pre-60 S subunit factor Arx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structural and functional characteristics of the Saccharomyces cerevisiae J-domain proteins Jjj1, Zuo1, and Sis1. J-proteins, also known as Hsp40s, are essential co-chaperones that orchestrate the function of Hsp70 chaperones in a vast array of cellular processes. Understanding the unique and overlapping features of these proteins is crucial for dissecting the intricacies of cellular protein homeostasis and for the development of therapeutics targeting chaperone pathways.
Functional Overview
Jthis compound, Zuo1, and Sis1 are all cytosolic J-proteins in yeast, yet they participate in distinct, albeit sometimes overlapping, cellular pathways. Their primary role is to bind to their partner Hsp70 chaperone and stimulate its ATPase activity, thereby stabilizing the interaction of the Hsp70 with a substrate protein. The specificity of J-protein function is largely determined by their subcellular localization, their specific Hsp70 partner, and their unique substrate-binding capabilities.
-
Jthis compound is primarily involved in the late stages of 60S ribosomal subunit biogenesis. It is found associated with pre-60S ribosomal particles in the cytosol. Its Hsp70 partner is the ubiquitous cytosolic Ssa protein. While its main role is in ribosome assembly, overexpression of Jthis compound can partially compensate for the loss of Zuo1 function, suggesting some functional overlap.[1]
-
Zuo1 , in contrast, is a component of the ribosome-associated complex (RAC), which engages with nascent polypeptide chains as they emerge from the ribosome exit tunnel.[2] It functions as a chaperone for newly synthesized proteins in conjunction with the ribosome-associated Hsp70, Ssb.[3] Zuo1 also has roles in transcriptional regulation.
-
Sis1 is an essential J-protein that partakes in a wider range of cellular activities, including translation initiation, prevention of protein aggregation, and targeting of misfolded proteins for proteasomal degradation.[4] It shuttles between the cytosol and the nucleus and partners with the Ssa class of Hsp70s.[5]
Comparative Data
| Property | Jthis compound | Zuo1 | Sis1 |
| Full Length (Amino Acids) | 590[6] | 433[7] | 352[8] |
| Molecular Weight (Da) | 68,775.5[6] | 49,022.5[7] | 37,574[8] |
| Isoelectric Point (pI) | 6.11[6] | 8.73[7] | 5.02 |
| Hsp70 Partner | Ssa[1] | Ssb[3] | Ssa1/2[5] |
| Primary Function | 60S Ribosome Biogenesis[1] | Nascent Polypeptide Chaperoning[3] | Protein Homeostasis, Prion Propagation[4] |
Structural Domain Analysis
The functional diversity of Jthis compound, Zuo1, and Sis1 is reflected in their distinct domain architectures. All three proteins possess the canonical J-domain, which is responsible for the interaction with and stimulation of their Hsp70 partner. However, the domains outside of the J-domain dictate their specific subcellular localization, substrate interactions, and unique functions.
| Protein | Domain Architecture |
| Jthis compound | N-terminal J-domain: Interacts with Ssa Hsp70. Zuotin Homology Domain (ZHD): A conserved region also found in Zuo1, important for ribosome association.[1][9] Two Putative C2H2 Zinc Fingers: Flank a region with a net negative charge. C-terminal Region: Details of its function are less characterized. |
| Zuo1 | Internal J-domain (residues 98-170): [10] Interacts with Ssb Hsp70. Zuotin Homology Domain (ZHD): Mediates ribosome binding.[2] Charged Region: A C-terminal region rich in positively charged amino acids, also involved in ribosome interaction. Four-Helix Bundle (4HB): A C-terminal domain that can be involved in transcriptional activation when unfolded.[2] |
| Sis1 | N-terminal J-domain (residues 4-70): [11] Interacts with Ssa1/2 Hsp70. Glycine/Phenylalanine-rich (G/F) Region: A flexible linker. Glycine/Methionine-rich (G/M) Region: Another flexible region. C-terminal Domain (CTD): Contains the substrate-binding site and a dimerization domain.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key cellular pathways and experimental workflows involving these J-proteins.
Figure 1: Simplified signaling pathways of Jthis compound, Zuo1, and Sis1.
Figure 2: General experimental workflows for ATPase and ribosome binding assays.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Jthis compound, Zuo1, and Sis1 are provided below.
Hsp70 ATPase Activity Assay
This protocol is a generalized method for measuring the stimulation of Hsp70 ATPase activity by a J-protein.
Objective: To quantify the rate of ATP hydrolysis by an Hsp70 in the presence and absence of a specific J-protein.
Materials:
-
Purified Hsp70 (e.g., Ssa1, Ssb1)
-
Purified J-protein (Jthis compound, Zuo1, or Sis1)
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphate detection reagent (e.g., Malachite Green solution)
-
Phosphate standard for calibration curve
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare reaction mixtures in a 96-well plate. For each condition, combine the assay buffer, a fixed concentration of Hsp70 (e.g., 1-2 µM), and varying concentrations of the J-protein. A control reaction without any J-protein should be included.
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 1-2 mM.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Termination and Detection: At each time point, stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis to produce a colored product.
-
Quantification: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Convert the absorbance values to Pi concentration using a standard curve generated with known phosphate concentrations. Calculate the rate of ATP hydrolysis (moles of Pi per mole of Hsp70 per minute). The fold-stimulation is determined by dividing the rate in the presence of the J-protein by the basal rate of the Hsp70 alone.
Ribosome Binding Assay
This protocol describes a common method to determine if a protein is associated with ribosomes.
Objective: To assess the co-sedimentation of a J-protein with ribosomal subunits.
Materials:
-
Yeast cell culture
-
Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KOAc, 5 mM Mg(OAc)₂, 1 mM DTT, protease inhibitors)
-
Sucrose solutions for gradient preparation (e.g., 10% and 40% sucrose in gradient buffer)
-
Gradient buffer (similar to lysis buffer)
-
Ultracentrifuge and appropriate rotor
-
Gradient fractionation system
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the J-protein of interest and ribosomal protein markers (e.g., Rpl3 for the 60S subunit, Rps3 for the 40S subunit)
Procedure:
-
Cell Lysis: Grow yeast cells to mid-log phase. Harvest the cells and lyse them in lysis buffer, for example, by bead beating or cryogenic grinding.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-40%) in ultracentrifuge tubes.
-
Loading: Carefully layer the clarified lysate onto the top of the sucrose gradient.
-
Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 100,000 x g) for several hours to separate the ribosomal subunits, monosomes, and polysomes.
-
Fractionation: Carefully collect fractions from the top to the bottom of the gradient. The absorbance at 254 nm can be monitored to identify the peaks corresponding to the 40S, 60S, 80S, and polysome fractions.
-
Protein Analysis: Precipitate the proteins from each fraction (e.g., with trichloroacetic acid). Resuspend the protein pellets in sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the J-protein of interest and ribosomal markers. Co-sedimentation of the J-protein with a ribosomal marker indicates an association with ribosomes.
Conclusion
Jthis compound, Zuo1, and Sis1 represent a fascinating case of functional diversification within a single protein family. While they all share the core J-domain that enables their interaction with Hsp70 chaperones, their distinct domain architectures and subcellular localizations have allowed them to specialize in different critical cellular processes. Jthis compound plays a focused role in the assembly of the ribosome, Zuo1 acts as a first line of defense in chaperoning newly synthesized proteins, and Sis1 serves as a versatile player in maintaining overall protein homeostasis. A deeper understanding of the quantitative aspects of their interactions and the specific substrates they recognize will be crucial for a complete picture of the chaperone network and for the development of novel therapeutic strategies targeting protein misfolding diseases.
References
- 1. A conserved domain important for association of eukaryotic J-protein co-chaperones Jthis compound and Zuo1 with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ribosome‐associated chaperone Zuo1 controls translation upon TORC1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disease-associated mutations within the yeast DNAJB6 homolog Sis1 slow conformer-specific substrate processing and can be corrected by the modulation of nucleotide exchange factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reconstitution of 30S ribosomal subunits in vitro using ribosome biogenesis factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Essentiality of Sis1, a J-domain protein Hsp70 cochaperone, can be overcome by Tti1, a specialized PIKK chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chaperoning ribosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Class-specific interactions between Sis1 J-domain protein and Hsp70 chaperone potentiate disaggregation of misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Jjj1 Inhibitors in Cellular Assays: A Comparative Guide
For researchers and drug development professionals, ensuring the on-target specificity of a novel inhibitor is paramount to its successful development and clinical translation. This guide provides a comprehensive framework for validating the specificity of putative inhibitors targeting Jjj1, a cytosolic J-protein crucial for the biogenesis of the 60S ribosomal subunit.[1][2] While specific small-molecule inhibitors for Jthis compound are not yet widely reported, this guide outlines the essential cellular assays and experimental workflows that would be required to rigorously assess the specificity of any candidate molecule.
The methodologies described herein are designed to distinguish direct inhibition of Jthis compound from off-target effects, providing a clear path to confident inhibitor validation. We will explore a multi-pronged approach, encompassing target engagement, functional cellular assays, and broader proteomic profiling.
Quantitative Comparison of Putative Jthis compound Inhibitors
A critical step in validating a Jthis compound inhibitor is to quantify its potency and selectivity. The following tables present hypothetical data for two candidate inhibitors, Inhibitor A and Inhibitor B, to illustrate how their performance could be compared across various assays.
Table 1: Biochemical and In Vitro Activity
| Parameter | Inhibitor A | Inhibitor B | Control (No Inhibitor) |
| Jthis compound ATPase Activity (IC50) | 50 nM | 200 nM | N/A |
| Zuo1 ATPase Activity (IC50) | > 10 µM | 500 nM | N/A |
| Hsp70 (Ssa) Binding Affinity (Kd) | 25 nM | 150 nM | N/A |
| Off-Target Kinase Panel (Inhibition >50% at 1µM) | 2 out of 400 | 15 out of 400 | N/A |
Table 2: Cellular Assay Performance
| Assay | Inhibitor A | Inhibitor B | Vehicle Control |
| 60S Ribosomal Subunit Biogenesis (EC50) | 100 nM | 450 nM | No effect |
| Cell Growth Inhibition (GI50) | 150 nM | 600 nM | No effect |
| Arx1 Nuclear Recycling (EC50) | 120 nM | 550 nM | No effect |
| GCN2 Activation (at 1 µM) | No significant activation | Moderate activation | No activation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are protocols for key experiments in validating Jthis compound inhibitor specificity.
Jthis compound ATPase Activity Assay
This biochemical assay directly measures the ability of an inhibitor to block the ATPase activity of Jthis compound, which is essential for its function.[2]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Jthis compound's ATPase activity.
-
Materials: Purified recombinant Jthis compound protein, ATP, a phosphate detection reagent (e.g., Malachite Green), and the test inhibitor.
-
Procedure:
-
Prepare a series of inhibitor dilutions.
-
In a 96-well plate, add purified Jthis compound protein to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding a solution containing ATP and MgCl2.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Objective: To confirm that the inhibitor binds to Jthis compound within intact cells.
-
Materials: Cell line expressing Jthis compound, test inhibitor, lysis buffer, and equipment for Western blotting.
-
Procedure:
-
Treat cultured cells with the inhibitor or a vehicle control.
-
Harvest and resuspend the cells in a buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Jthis compound at each temperature using Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Ribosome Profiling
Since Jthis compound is involved in 60S ribosomal subunit biogenesis, a specific inhibitor should lead to defects in ribosome assembly.[1][3]
-
Objective: To assess the impact of the inhibitor on ribosome biogenesis.
-
Materials: Cells treated with the inhibitor, sucrose gradients, and equipment for UV spectrophotometry and RNA analysis.
-
Procedure:
-
Treat cells with the inhibitor for a defined period.
-
Prepare cell lysates and layer them onto a sucrose gradient.
-
Separate the ribosomal subunits and polysomes by ultracentrifugation.
-
Fractionate the gradient and monitor the absorbance at 254 nm to visualize the ribosome profile.
-
An accumulation of half-mer polysomes or an altered 60S/40S ratio would indicate a defect in 60S subunit biogenesis.
-
Off-Target Kinase Screening
To ensure the inhibitor is not acting as a promiscuous kinase inhibitor, it is essential to screen it against a panel of kinases.
-
Objective: To identify any off-target kinase inhibition.
-
Materials: A commercial kinase screening service or a panel of purified kinases, the test inhibitor, and a suitable kinase assay platform (e.g., radiometric or fluorescence-based).
-
Procedure:
-
Submit the inhibitor for screening against a large panel of kinases (e.g., the 400-kinase panel from Reaction Biology).
-
The screening is typically performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM).
-
Any significant inhibition (e.g., >50%) of a kinase is flagged as a potential off-target.
-
Follow-up dose-response assays should be performed for any identified off-targets to determine their IC50 values.
-
Visualizing Pathways and Workflows
Diagrams are invaluable for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the Jthis compound signaling pathway and a general workflow for inhibitor specificity validation.
Caption: Jthis compound's role in 60S ribosomal subunit biogenesis.
Caption: Experimental workflow for validating Jthis compound inhibitor specificity.
Caption: Logical relationship between different levels of specificity validation.
References
- 1. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specialized cytosolic J-protein, Jthis compound, functions in 60S ribosomal subunit biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
